molecular formula C10H9NO2 B094424 methyl 3-phenyl-2H-azirine-2-carboxylate CAS No. 18709-45-0

methyl 3-phenyl-2H-azirine-2-carboxylate

Cat. No.: B094424
CAS No.: 18709-45-0
M. Wt: 175.18 g/mol
InChI Key: ZFHLVGLOJCNOPP-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2H-azirine-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenyl-2H-azirine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHLVGLOJCNOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330647
Record name 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18709-45-0
Record name Methyl 3-phenyl-2H-azirine-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate. This highly strained heterocyclic compound serves as a versatile building block in organic synthesis, offering pathways to a diverse range of more complex molecules. This document summarizes key data, details experimental protocols, and visualizes reaction mechanisms to support its application in research and drug development.

Core Properties

This compound is a molecule with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its chemical structure consists of a highly strained three-membered azirine ring, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 18709-45-0[1][2]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Purity ≥98%Commercial supplier data.[1][2]
Storage Conditions Sealed in dry, 2-8°C or in freezer, under -20°CCommercial supplier recommendations.[2][3]
Melting Point Data not availableData for the precursor, (Z)-methyl 2-azido-3-phenylacrylate, is 37–39 °C.[4]
Boiling Point Data not availableThe related compound 3-phenyl-2H-azirine has a boiling point of 190.1°C at 760 mmHg.[5]
Solubility Data not availableExpected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.

Table 2: Spectroscopic Data of this compound and a Key Precursor

Compound ¹H NMR (CDCl₃) ¹³C NMR IR (cm⁻¹)
This compound Data not available. General range for H-2 protons in substituted 2H-azirines is δ 0.20-4.00 ppm.[6]Data not available. General ranges for substituted 2H-azirines are δ 19.0-45.0 (C-2) and δ 160.0-170.0 (C-3).[6]Data not available.
(Z)-methyl 2-azido-3-phenylacrylate (Precursor) δ 7.81 (d, 2H), 7.42 (m, 3H), 7.08 (s, 1H), 3.89 (s, 3H)Data not available2115 (N₃), 1715 (C=O), 1614 (C=C)[4]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 2H-azirines is the thermolysis of vinyl azides. The synthesis of this compound can be achieved through the preparation of its precursor, (Z)-methyl 2-azido-3-phenylacrylate, followed by thermal rearrangement.

Experimental Protocol: Synthesis of (Z)-methyl 2-azido-3-phenylacrylate[4]

This procedure is adapted from a general method for the preparation of azidoacrylates.

Materials:

  • Benzaldehyde

  • Methyl 2-azidoacetate

  • Sodium metal

  • Methanol

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 equiv) and methyl 2-azidoacetate (2.5 equiv) in methanol, a solution of sodium metal (2.5 equiv) in methanol is added via cannula at -15 °C.

  • The reaction mixture is stirred at -15 °C for 1.5 hours.

  • The reaction flask is then transferred to a cold room and stirred at 4 °C overnight, protected from light.

  • The cold reaction mixture is poured onto ice-cold saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure to yield (Z)-methyl 2-azido-3-phenylacrylate.

Experimental Protocol: Synthesis of this compound via Thermolysis

This is a general procedure for the thermolysis of azidoacrylates in a continuous flow system, which is expected to yield the corresponding 2H-azirine.

Equipment:

  • Vapourtec R series flow reactor system (or similar continuous flow reactor)

  • Stainless steel reactor coil

Procedure:

  • A solution of (Z)-methyl 2-azido-3-phenylacrylate in a suitable solvent (e.g., toluene) is prepared.

  • The flow reactor system is pre-heated to the desired temperature (e.g., 180 °C).

  • The solution of the azidoacrylate is pumped through the heated reactor coil at a defined flow rate to achieve a specific residence time (e.g., 12 seconds).

  • The output from the reactor, containing the crude this compound, is collected.

  • The product can then be purified using standard techniques such as column chromatography.

Note: The thermolysis of vinyl azides leads to the elimination of N₂ gas and the formation of a vinyl nitrene intermediate, which then rearranges to the more stable 2H-azirine.

G cluster_synthesis Synthesis Pathway Benzaldehyde Benzaldehyde Azidoacrylate (Z)-methyl 2-azido-3-phenylacrylate Benzaldehyde->Azidoacrylate Methyl_2_azidoacetate Methyl_2_azidoacetate Methyl_2_azidoacetate->Azidoacrylate Na_MeOH Na / MeOH Thermolysis Thermolysis (Δ, -N₂) Azidoacrylate->Thermolysis Azirine This compound Thermolysis->Azirine

Caption: Synthesis of this compound.

Core Reactivity

The high ring strain of the 2H-azirine system dictates its reactivity, making it a valuable precursor for various nitrogen-containing heterocycles. The two primary modes of reactivity are photochemical ring-opening and cycloaddition reactions.

Photochemical Reactivity: Ring Opening to a Nitrile Ylide

Upon photochemical excitation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form a nitrile ylide intermediate.[7] This highly reactive 1,3-dipole can then be trapped by various dipolarophiles to form five-membered heterocyclic rings. This process is a cornerstone of its synthetic utility. The formation of the nitrile ylide from 3-phenyl-2H-azirine has been evidenced by laser flash photolysis and pulse radiolysis.

G cluster_photochem Photochemical Ring Opening Azirine Methyl 3-phenyl-2H- azirine-2-carboxylate Nitrile_Ylide Nitrile Ylide Intermediate Azirine->Nitrile_Ylide C-C bond cleavage Photon Cycloadduct [3+2] Cycloadduct (e.g., Oxazoline, Pyrroline) Nitrile_Ylide->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct

Caption: Photochemical generation of a nitrile ylide and subsequent cycloaddition.

1,3-Dipolar Cycloaddition Reactions

The nitrile ylide generated from this compound can participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This provides a powerful method for the construction of various five-membered heterocycles. The regioselectivity of the cycloaddition can be controlled by the nature of the dipolarophile.[8]

Examples of Dipolarophiles and Resulting Products:

  • Alkenes and Alkynes: Lead to the formation of pyrroline and pyrrole derivatives, respectively.

  • Aldehydes and Ketones: Yield oxazoline derivatives.

  • Nitriles: Can produce oxadiazole derivatives.

G cluster_cycloaddition [3+2] Cycloaddition Pathways Nitrile_Ylide Nitrile Ylide Pyrroline Pyrroline Derivative Nitrile_Ylide->Pyrroline Pyrrole Pyrrole Derivative Nitrile_Ylide->Pyrrole Oxazoline Oxazoline Derivative Nitrile_Ylide->Oxazoline Alkene Alkene Alkene->Pyrroline Alkyne Alkyne Alkyne->Pyrrole Carbonyl Aldehyde/Ketone Carbonyl->Oxazoline

Caption: Examples of [3+2] cycloaddition reactions of the nitrile ylide.

Applications in Drug Development and Medicinal Chemistry

The 2H-azirine moiety is found in some natural products with biological activity, such as the antibiotic azirinomycin. Synthetic 2H-azirine derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The ability to generate diverse molecular architectures from a single, highly reactive precursor makes this compound and related compounds of significant interest in the discovery and development of new therapeutic agents. Their utility as building blocks for creating libraries of complex molecules for biological screening is a key area of their application.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. While some of its fundamental physical properties are not extensively documented in the literature, its synthesis via the thermolysis of the corresponding vinyl azide is well-established. Its rich photochemical reactivity, particularly the formation of nitrile ylides and their subsequent participation in [3+2] cycloaddition reactions, provides a powerful tool for the construction of a variety of nitrogen-containing heterocycles. This makes it a valuable compound for researchers and scientists in the field of synthetic organic chemistry and drug discovery. Further investigation into its physical properties and the full scope of its reactivity will undoubtedly continue to expand its utility in these areas.

References

The Strained World of 2H-Azirines: A Technical Guide to Their Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-azirine ring system, a three-membered nitrogen-containing heterocycle, represents a fascinating and highly reactive class of compounds. Their inherent ring strain, a consequence of significant bond angle distortion, is the primary driver for their unique chemical behavior, making them valuable intermediates in organic synthesis and potential scaffolds in drug discovery. This technical guide provides an in-depth exploration of the core principles governing the reactivity of 2H-azirine systems, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

The Heart of Reactivity: Ring Strain

The defining characteristic of the 2H-azirine ring is its substantial ring strain, which has been estimated to be greater than 170 kJ/mol. This high degree of strain arises from the compression of bond angles within the three-membered ring, deviating significantly from the ideal values for sp² and sp³ hybridized atoms. The relief of this strain is a powerful thermodynamic driving force for a variety of chemical reactions.

Quantitative Insights into 2H-Azirine Structure and Energetics

The geometry and strain energy of 2H-azirine systems have been investigated through both experimental techniques, such as X-ray crystallography, and computational studies. The data reveals a consistently strained molecular framework.

Table 1: Strain Energy of 2H-Azirine Systems

CompoundMethodStrain Energy (kcal/mol)Reference
2H-AzirineCalculation>40.6[1]
2,3-Diphenyl-2H-azirineCalculation44-47N/A

Table 2: Selected Geometric Parameters of Substituted 2H-Azirines

CompoundBondBond Length (Å)Bond AngleAngle (°)MethodReference
A 3-amino-2H-azirine derivativeN1-C2~1.57--X-ray Crystallography[2]
A 2H-azirine derivativeC2-N1Unusually long--X-ray Crystallography[3]

Note: The "unusually long" C2-N1 bond is a key feature that influences the thermal reactivity of 2H-azirines, predisposing this bond to cleavage.

Chemical Reactivity: A Tale of Three Bonds

The reactivity of 2H-azirines can be broadly understood by considering the cleavage of one of the three bonds within the ring: the C=N double bond, the C-C single bond, or the C-N single bond. The preferred pathway is often dictated by the reaction conditions (thermal, photochemical, or chemical reagents) and the nature of the substituents on the azirine ring.

Reactions at the C=N Double Bond: Nucleophilic Addition

The polarized C=N bond in 2H-azirines is susceptible to attack by nucleophiles. This reaction is highly favorable as it leads to the formation of a less strained aziridine intermediate. The aziridine can sometimes be isolated, but often undergoes subsequent ring-opening reactions.[4]

Nucleophilic_Addition

Photochemical Reactivity: C-C Bond Cleavage and Nitrile Ylides

Upon photochemical irradiation, typically with UV light, 2H-azirines undergo cleavage of the C2-C3 single bond to generate highly reactive nitrile ylide intermediates. These 1,3-dipoles are valuable synthons and can be trapped in situ by a variety of dipolarophiles to form five-membered heterocyclic rings.

Photochemical_Reaction

Thermal Reactivity: C-N Bond Cleavage and Vinyl Nitrenes

Thermolysis of 2H-azirines typically results in the cleavage of the weaker C2-N1 single bond to form vinyl nitrene intermediates. These reactive species can then undergo a variety of transformations, including insertion into C-H bonds to form indoles or other nitrogen-containing heterocycles.[5] The observation of an unusually long C2-N bond in X-ray crystal structures provides a rationale for this preferential bond cleavage.[3]

Thermal_Reaction

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 2H-azirine systems. These protocols are intended as a general guide and may require optimization based on the specific substrate and desired product.

General Synthesis of 2-Aryl-2H-azirines from Enamines

A common and efficient method for the synthesis of 2-aryl-2H-azirines involves the oxidative cyclization of enamines.

Synthesis_Workflow

Procedure:

  • Reaction Setup: To a solution of the enamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL) is added phenyliodine(III) diacetate (PIDA) (1.2 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for a period of 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-azirine.[6]

Nucleophilic Ring Opening of a 2-Halo-2H-azirine with an Amine

This protocol describes a typical nucleophilic substitution and ring-opening cascade of a 2-halo-2H-azirine.

Procedure:

  • Reaction Setup: To a solution of the 2-halo-2H-azirine (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) (5 mL) is added the amine nucleophile (1.2 mmol).

  • Reaction: The reaction mixture is stirred at room temperature or heated depending on the reactivity of the nucleophile and substrate. The progress of the reaction is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by chromatography to yield the final ring-opened product.

Photochemical Conversion of a 2H-Azirine to a Nitrile Ylide and Trapping

This procedure outlines the general method for the photochemical generation of a nitrile ylide and its subsequent trapping in a [3+2] cycloaddition reaction.

Procedure:

  • Reaction Setup: A solution of the 2H-azirine (1.0 mmol) and an excess of the dipolarophile (e.g., an electron-deficient alkene or alkyne, 3-5 mmol) in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) is prepared in a quartz reaction vessel.

  • Photolysis: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction is monitored by TLC or NMR spectroscopy.

  • Workup and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cycloadduct.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of 2H-azirine systems. The chemical shifts of the ring carbons are particularly diagnostic.

Table 3: Typical ¹³C NMR Chemical Shifts for 2H-Azirine Ring Carbons

Carbon AtomTypical Chemical Shift Range (ppm)
C2 (sp³)25 - 60
C3 (sp²)160 - 180

Applications in Drug Development

The unique reactivity of 2H-azirines makes them attractive building blocks for the synthesis of complex nitrogen-containing molecules with potential biological activity. Their ability to serve as precursors to a variety of heterocyclic systems, including pyrroles, indoles, and oxazoles, provides access to scaffolds commonly found in pharmaceuticals. Furthermore, the strained ring can be incorporated as a latent reactive group in drug candidates, allowing for targeted covalent modification of biological macromolecules. While still an emerging area, the exploration of 2H-azirines in medicinal chemistry holds significant promise for the development of novel therapeutics.[7]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Structure of 3-Phenyl-2H-azirine-2-carboxylates

This technical guide provides a detailed examination of the electronic structure of 3-phenyl-2H-azirine-2-carboxylates. These compounds are highly valuable synthetic intermediates in medicinal chemistry and materials science due to their unique reactivity, which is governed by their distinct electronic and structural properties. This document synthesizes crystallographic data, computational chemistry protocols, and spectroscopic methodologies to offer a comprehensive resource for professionals in the field.

Core Electronic and Structural Features

The defining characteristic of the 2H-azirine ring is its high degree of ring strain, estimated to be around 44-48 kcal/mol.[1] This inherent strain, combined with the presence of an endocyclic C=N double bond (imine) and conjugation with a phenyl group, makes the molecule highly reactive. The addition of an electron-withdrawing carboxylate group at the C2 position further modulates the electronic properties, significantly influencing the molecule's stability and reaction pathways.

The C=N bond within the strained ring is more electrophilic than a typical imine, making it susceptible to nucleophilic attack.[2] The phenyl group at C3 and the carboxylate group at C2 are crucial substituents that dictate the behavior of the molecule in various chemical transformations, including cycloadditions and ring-opening reactions.[1][3]

Data Presentation: Structural Parameters
ParameterAtom 1Atom 2Typical ValueSource Description
Bond Length C2C3~1.49 - 1.51 ÅAzirine Ring C-C Single Bond
C3N1~1.25 - 1.27 ÅAzirine Ring C=N Double Bond
C2N1~1.57 ÅAzirine Ring C-N Single Bond (Notably Long)[3][4][5][6]
C3C(Ph)~1.46 - 1.48 ÅBond to Phenyl Ring
C2C(carboxyl)~1.50 - 1.52 ÅBond to Carboxylate Carbonyl
Bond Angle C3-N1-C2~59 - 61°Internal Ring Angle at Nitrogen
N1-C2-C3~60 - 62°Internal Ring Angle at C2
C2-C3-N1~58 - 60°Internal Ring Angle at C3

Note: These values are representative and compiled from crystallographic data of structurally similar compounds. Actual values for specific carboxylate esters may vary slightly.

Data Presentation: Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of 3-phenyl-2H-azirine-2-carboxylates is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific published energy values for the title compounds are scarce, their qualitative nature and the resulting chemical properties can be described based on well-established computational studies of related molecules.

ParameterDescriptionImplication for 3-Phenyl-2H-azirine-2-carboxylates
HOMO The highest energy orbital containing electrons. It represents the ability to donate an electron.Primarily localized on the π-system of the phenyl ring, indicating this is the likely site for electrophilic attack.
LUMO The lowest energy orbital without electrons. It represents the ability to accept an electron.Centered on the π* orbital of the C=N double bond. The electron-withdrawing carboxylate group lowers its energy, increasing the molecule's susceptibility to nucleophilic attack at C3.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity.The strained and electronically tuned nature of the molecule suggests a relatively small energy gap, consistent with its high reactivity.
Chemical Hardness (η) A measure of resistance to charge transfer. Calculated as (ELUMO - EHOMO) / 2.A low value for chemical hardness is expected, corresponding to a "soft" and highly reactive molecule.[7]
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electronic charge from the environment.A high electrophilicity index is predicted, classifying the molecule as a strong electrophile, particularly at the C3 position.[7]

Experimental and Computational Protocols

Experimental Protocol: Synthesis via Isoxazole Isomerization

A powerful and common method for the preparation of 3-aryl-2H-azirine-2-carboxylic acid derivatives is the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides.[8][9]

  • Preparation of Precursor : A solution of a 3-aryl-5-chloroisoxazole-4-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).

  • Catalyst Introduction : A catalytic amount of anhydrous iron(II) chloride (FeCl₂) is added to the solution.

  • Isomerization : The reaction mixture is stirred at room temperature. The isomerization proceeds to form the 3-aryl-2H-azirine-2,2-dicarbonyl dichloride intermediate. Reaction progress can be monitored by techniques such as TLC or ¹H NMR.

  • Nucleophilic Addition : Upon completion of the isomerization, the desired alcohol (e.g., methanol or ethanol for methyl or ethyl esters) is added directly to the reaction mixture.

  • Work-up and Purification : The reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 3-phenyl-2H-azirine-2-carboxylate.

Experimental Protocol: Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃. ¹H NMR will show characteristic signals for the phenyl protons, the ester alkyl group, and the proton at the C2 position of the azirine ring. ¹³C NMR will show distinct peaks for the C=N carbon, the azirine ring carbons, the carbonyl carbon, and the phenyl carbons.

  • Infrared (IR) Spectroscopy : IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the C=N stretch of the azirine ring (around 1750-1800 cm⁻¹) and the C=O stretch of the carboxylate group (around 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT calculations are essential for a deep understanding of the electronic structure. The following protocol outlines a standard approach for obtaining the properties listed in the tables above.[7][10][11]

  • Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Structure Optimization : The initial molecular structure is drawn and subjected to a full geometry optimization in the gas phase. A widely used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7]

  • Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and predicted IR spectra.

  • Electronic Property Calculation : Using the optimized geometry, a single-point energy calculation is performed. This provides detailed information on the molecular orbitals, including the HOMO and LUMO energies. Natural Bond Orbital (NBO) or Mulliken population analysis can be run to determine atomic charges.

  • Reactivity Descriptors : Global reactivity descriptors are calculated from the HOMO and LUMO energies as follows:

    • Chemical Hardness (η) = (ELUMO - EHOMO) / 2

    • Chemical Potential (μ) = (EHOMO + ELUMO) / 2

    • Electrophilicity Index (ω) = μ² / (2η)

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the study of 3-phenyl-2H-azirine-2-carboxylates.

G cluster_synthesis Synthesis Workflow start 3-Aryl-5-chloroisoxazole -4-carbonyl chloride catalyst Add FeCl₂ catalyst in dry solvent start->catalyst isomerization Stir at RT for Isomerization catalyst->isomerization intermediate 3-Aryl-2H-azirine-2,2- dicarbonyl dichloride isomerization->intermediate nucleophile Add Alcohol (ROH) intermediate->nucleophile product Purification via Column Chromatography nucleophile->product final Pure 3-Phenyl-2H-azirine -2-carboxylate product->final

Caption: Synthetic workflow for 3-phenyl-2H-azirine-2-carboxylates.

G cluster_dft Computational Analysis Workflow (DFT) cluster_outputs Calculated Properties input_geom Input Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input_geom->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum? (No Imaginary Frequencies) freq_calc->verify_min thermo Thermodynamic Data freq_calc->thermo verify_min->geom_opt No single_point Single-Point Energy Calculation verify_min->single_point Yes mo Molecular Orbitals (HOMO, LUMO) single_point->mo charges Atomic Charges (NBO/Mulliken) single_point->charges spectra Predicted IR/UV-Vis single_point->spectra

Caption: Workflow for DFT-based electronic structure analysis.

G cluster_mo Conceptual Molecular Orbital Diagram cluster_molecule 3-Phenyl-2H-azirine-2-carboxylate lumo LUMO (π* C=N) Energy lowered by COOR group (Accepts e⁻) mol_img lumo->mol_img Nucleophilic Attack Site (C3) homo HOMO (π Ph) (Donates e⁻) energy_axis mol_img->homo Electrophilic Attack Site (Ph Ring)

Caption: Conceptual MO diagram showing reactivity sites.

References

The Needle in a Haystack: A Technical Guide to the Discovery and Natural Occurrence of Azirine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azirine ring, a three-membered unsaturated heterocycle containing a nitrogen atom, represents one of nature's rarest and most synthetically challenging scaffolds. Their inherent ring strain and high reactivity make them both fascinating subjects of chemical study and potential sources of potent biological activity. This technical guide provides an in-depth exploration of the discovery and natural occurrence of azirine-containing compounds, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into the initial discoveries, detail the experimental protocols for their isolation, present their key quantitative data, and propose biosynthetic pathways.

Discovery and Natural Occurrence

To date, only a handful of naturally occurring compounds featuring the 2H-azirine ring have been isolated and characterized. These discoveries are significant milestones in natural product chemistry, highlighting the unique biosynthetic capabilities of certain organisms.

Azirinomycin

The first naturally occurring azirine, azirinomycin, was reported in 1971 by Miller and Tristram.[1] It was isolated from the fermentation broth of the soil bacterium Streptomyces aureus.[2] This groundbreaking discovery revealed the existence of the highly strained azirine ring system in a natural product, sparking interest in its biosynthesis and biological properties. Azirinomycin exhibits broad-spectrum antibiotic activity, although its instability and toxicity have limited its therapeutic development.[2]

Dysidazirine and Congeners

In 1988, a new azirine-containing metabolite, dysidazirine, was isolated from the marine sponge Dysidea fragilis by Molinski and Ireland.[3] This discovery expanded the known sources of natural azirines to the marine environment. Subsequent investigations of the same sponge have led to the isolation of several congeners of dysidazirine, including (S)-(-)-dysidazirine and (S)-(+)-antazirine. These compounds have demonstrated cytotoxic and antifungal activities.[3]

Motualevic Acid F

More recently, in 2009, a long-chain 2H-azirine-2-carboxylic acid, motualevic acid F, was discovered in the marine sponge Siliquariaspongia sp. by Plaza, Bifulco, and Bewley.[4][5] This finding further diversified the structural landscape of naturally occurring azirines and highlighted their potential as antimicrobial agents, with motualevic acid F showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Quantitative Data of Naturally Occurring Azirine Compounds

The following table summarizes the key quantitative data for the known naturally occurring azirine compounds, facilitating a comparative analysis of their spectroscopic properties.

Compound NameNatural SourceMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic DataReference
AzirinomycinStreptomyces aureusC₄H₅NO₂99.09IR (neat): 1770, 1640 cm⁻¹¹H NMR (CDCl₃): δ 2.15 (s, 3H), 3.30 (s, 1H), 9.80 (br s, 1H)¹³C NMR (CDCl₃): δ 13.2, 34.5, 168.9, 172.1MS (m/z): 99 (M⁺)[1]
DysidazirineDysidea fragilisC₁₇H₃₁NO₂281.43¹H NMR (CDCl₃): δ 0.88 (t, 3H), 1.26 (br s, 22H), 2.15 (m, 2H), 2.40 (s, 1H), 3.75 (s, 3H)¹³C NMR (CDCl₃): δ 14.1, 22.7, 29.3, 29.5, 29.6, 29.7, 31.9, 32.5, 52.2, 165.4, 170.8[3]
Motualevic Acid FSiliquariaspongia sp.C₁₆H₂₅Br₂NO₂439.18¹H NMR (CD₃OD): δ 1.40 (m, 12H), 1.60 (m, 2H), 2.05 (m, 2H), 2.20 (m, 2H), 3.60 (t, 1H), 5.80 (d, 1H), 6.40 (dt, 1H)¹³C NMR (CD₃OD): δ 26.1, 28.9, 29.0, 29.1, 29.2, 29.3, 29.4, 33.8, 38.2, 69.1, 125.8, 145.9, 169.5, 175.2HR-ESIMS (m/z): [M-H]⁻ 436.0126[4][5]

Experimental Protocols

Detailed methodologies for the isolation and characterization of these rare natural products are crucial for their further study and potential synthesis.

Isolation of Azirinomycin

The isolation of azirinomycin from the fermentation broth of Streptomyces aureus was achieved through a multi-step process as described by Miller and Tristram (1971):[1]

  • Fermentation: S. aureus was cultured in a suitable nutrient medium to produce the antibiotic.

  • Broth Filtration: The fermentation broth was filtered to remove the mycelia.

  • Adsorption and Elution: The filtrate was passed through a column of a non-ionic adsorbent resin (e.g., Amberlite XAD-2). The column was washed with water, and the active material was eluted with methanol.

  • Solvent Extraction: The methanol eluate was concentrated, and the active compound was extracted into an organic solvent such as ethyl acetate at an acidic pH.

  • Chromatography: The crude extract was subjected to further purification by column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure azirinomycin.

Isolation of Dysidazirine

The protocol for isolating dysidazirine from the marine sponge Dysidea fragilis as reported by Molinski and Ireland (1988) is as follows:[3]

  • Extraction: The frozen sponge tissue was homogenized and extracted with a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The resulting extract was partitioned between dichloromethane and water. The organic layer was collected and concentrated.

  • Chromatography: The crude extract was fractionated by silica gel flash chromatography using a gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing dysidazirine were further purified by reversed-phase HPLC to yield the pure compound.

Isolation of Motualevic Acid F

The isolation of motualevic acid F from the marine sponge Siliquariaspongia sp. was described by Plaza et al. (2009):[4][5]

  • Extraction: The lyophilized and ground sponge material was extracted with a 1:1 mixture of dichloromethane and methanol.

  • Solvent Partitioning: The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was dried and concentrated.

  • Fractionation: The crude extract was subjected to reversed-phase flash chromatography.

  • HPLC Purification: The active fractions were purified by repeated rounds of reversed-phase HPLC to afford pure motualevic acid F.

Proposed Biosynthetic Pathways

The biosynthesis of the azirine ring is not well-established. However, based on the known biosynthesis of other nitrogen-containing heterocycles and the structures of the natural azirines, plausible pathways can be proposed.

Proposed Biosynthesis of Azirinomycin

The biosynthesis of azirinomycin likely originates from common amino acid precursors. A plausible pathway involves the modification of an amino acid such as L-alanine or L-threonine.

Azirinomycin Biosynthesis cluster_0 Precursor Activation and Modification cluster_1 Ring Formation Amino_Acid L-Alanine / L-Threonine Activated_Intermediate Activated Amino Acid (e.g., Aminoacyl-AMP) Amino_Acid->Activated_Intermediate ATP Modified_Intermediate Modified Amino Acid (Oxidation/Dehydrogenation) Activated_Intermediate->Modified_Intermediate Enzymatic Steps Cyclization_Precursor Vinylglycine-like Intermediate Modified_Intermediate->Cyclization_Precursor Aziridine_Intermediate Aziridine-2-carboxylate Cyclization_Precursor->Aziridine_Intermediate Intramolecular Cyclization Azirinomycin Azirinomycin Aziridine_Intermediate->Azirinomycin Dehydrogenation Long_Chain_Azirine_Biosynthesis cluster_0 Chain Assembly cluster_1 Nitrogen Incorporation and Ring Formation Fatty_Acid_Synthase Fatty Acid / Polyketide Synthase (FAS/PKS) Long_Chain_Precursor Long-chain Acyl Carrier Protein (ACP) Intermediate Fatty_Acid_Synthase->Long_Chain_Precursor Aminated_Intermediate β-Amino Acyl-ACP Long_Chain_Precursor->Aminated_Intermediate Transaminase Amino_Donor Amino Donor (e.g., Glutamine) Amino_Donor->Aminated_Intermediate Aziridine_Intermediate Aziridine-functionalized Fatty Acid Aminated_Intermediate->Aziridine_Intermediate Intramolecular Cyclization (e.g., via a leaving group) Final_Product Dysidazirine / Motualevic Acid F Aziridine_Intermediate->Final_Product Dehydrogenation & Further Modifications

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2H-Azirines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain, estimated to be around 45-48 kcal/mol, renders them highly reactive and versatile building blocks for the construction of a diverse array of more complex nitrogen-containing molecules.[1] This reactivity, coupled with their unique electronic properties, allows them to participate in a wide range of chemical transformations, acting as both nucleophiles and electrophiles.[2] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2H-azirines, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Reaction Mechanisms of 2H-Azirines

The chemistry of 2H-azirines is dominated by reactions that relieve their significant ring strain. These transformations can be broadly categorized into thermal reactions, photochemical reactions, reactions with nucleophiles, and cycloaddition reactions.

Thermal Reactions: The Vinyl Nitrene Pathway

Under thermal conditions, the defining reaction of 2H-azirines is the cleavage of the weakest bond in the ring, the C2-N bond, to form a vinyl nitrene intermediate.[3] This highly reactive species can then undergo a variety of subsequent transformations, most notably intramolecular cyclization to afford indoles and other heterocyclic systems. The thermal rearrangement of 2-aryl-2H-azirines to indoles is a particularly well-studied and synthetically useful transformation.[4]

Quantitative Data: Thermal Rearrangement of 2-Aryl-2H-Azirines to Indoles

Entry2H-Azirine SubstrateSolventTemperature (°C)Yield (%)Reference
12-Phenyl-3-methyl-2H-azirineXylene14094[4]
22-(p-Tolyl)-3-methyl-2H-azirineXylene14092[4]
32-(p-Chlorophenyl)-3-methyl-2H-azirineXylene14085[4]
42-(p-Methoxyphenyl)-3-methyl-2H-azirineXylene14088[4]
52,3-Diphenyl-2H-azirineSealed Tube250Not specified for indole[5]

Experimental Protocol: Thermal Synthesis of 2-Phenyl-3-methylindole from 2-Phenyl-3-methyl-2H-azirine [4]

A solution of 2-phenyl-3-methyl-2H-azirine (1 mmol) in anhydrous xylene (10 mL) is placed in a sealed tube under a nitrogen atmosphere. The mixture is heated in an oil bath at 140 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-phenyl-3-methylindole.

Reaction Pathway: Thermal Rearrangement of 2H-Azirine to Indole

thermal_rearrangement cluster_start 2H-Azirine cluster_intermediate Vinyl Nitrene cluster_product Indole 2H_Azirine R1-C(2)-N=C(3)-R2 Vinyl_Nitrene R1-C=C(R2)-N: 2H_Azirine->Vinyl_Nitrene Δ (Heat) C2-N Cleavage Indole Indole Derivative Vinyl_Nitrene->Indole Intramolecular Cyclization

Thermal rearrangement of 2H-azirine to an indole via a vinyl nitrene intermediate.
Photochemical Reactions: The Nitrile Ylide Pathway

In contrast to their thermal behavior, photochemical excitation of 2H-azirines typically leads to cleavage of the C2-C3 bond, generating a highly reactive nitrile ylide intermediate.[1] These 1,3-dipoles are valuable synthons for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions with a variety of dipolarophiles.[6] This photochemical transformation provides a powerful and often high-yielding route to pyrrolines, oxazolines, and other important heterocyclic scaffolds.

Quantitative Data: Photochemical [3+2] Cycloaddition of 2H-Azirines

Entry2H-AzirineDipolarophileProductYield (%)Reference
12,3-Diphenyl-2H-azirineAcrylonitrile2,5-Diphenyl-5-cyano-1-pyrrolineHigh[1]
22-Phenyl-2H-azirineEthyl cyanoformateOxazoline & Imidazole derivativesNot specified[1]
32-Aryl-2H-azirinesAldehydes/Ketones3-OxazolinesHigh[1]
42-Aryl-2H-azirinesThioestersThiazolinesHigh[1]

Experimental Protocol: Photochemical [3+2] Cycloaddition of 2,3-Diphenyl-2H-azirine with Acrylonitrile [1]

A solution of 2,3-diphenyl-2H-azirine (1 mmol) and a large excess of acrylonitrile (10 mmol) in anhydrous benzene (50 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter for 4-6 hours at room temperature with continuous stirring. The progress of the reaction can be monitored by TLC. After completion, the solvent and excess acrylonitrile are removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 2,5-diphenyl-5-cyano-1-pyrroline.

Reaction Pathway: Photochemical Generation of Nitrile Ylide and Cycloaddition

photochemical_reaction cluster_start 2H-Azirine cluster_intermediate Nitrile Ylide cluster_dipolarophile Dipolarophile cluster_product 5-Membered Heterocycle 2H_Azirine R1-C(2)-N=C(3)-R2 Nitrile_Ylide R1-C≡N+-C--R2 2H_Azirine->Nitrile_Ylide C2-C3 Cleavage Product Cycloadduct Nitrile_Ylide->Product [3+2] Cycloaddition Dipolarophile X=Y Dipolarophile->Product

Photochemical generation of a nitrile ylide from a 2H-azirine and subsequent [3+2] cycloaddition.
Reactions with Nucleophiles

The strained C=N double bond of 2H-azirines is highly susceptible to attack by nucleophiles.[2] This reaction typically proceeds via addition to the electrophilic C3 carbon, leading to the formation of an aziridine intermediate. The fate of this aziridine depends on the substituents and the reaction conditions; it may be isolated or undergo subsequent ring-opening.[7] A wide variety of nucleophiles, including organometallic reagents, amines, and thiols, have been shown to react with 2H-azirines.

Quantitative Data: Nucleophilic Addition to 2H-Azirines

Entry2H-AzirineNucleophileProduct TypeYield (%)Reference
13-(p-Tolyl)-2H-azirinePhenyllithium2-Phenyl-3-(p-tolyl)aziridine49[8]
22,3-Diphenyl-2H-azirinePhenyllithium2,2,3-Triphenylaziridine62[8]
32H-Azirine-2-carboxylatesTriethylamine (in air)Pyrimidine-4,6-dicarboxylatesModerate to good[2][9]
42H-Azirine-2-carboxylatesThiophenolsS-Aryl 2-(1H-tetrazol-1-yl)ethanethioatesModerate[10]

Experimental Protocol: Synthesis of 2-Phenyl-3-(p-tolyl)aziridine via Nucleophilic Addition [8]

A solution of 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous cyclopentyl methyl ether (CPME) is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere. To this solution, phenyllithium (1.2 equivalents) is added dropwise with stirring. The reaction mixture is stirred at -78 °C for 5 minutes. The reaction is then quenched by the addition of water. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CPME. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-3-(p-tolyl)aziridine.

Reaction Pathway: Nucleophilic Addition to 2H-Azirine

nucleophilic_addition cluster_start 2H-Azirine cluster_nucleophile Nucleophile cluster_product Aziridine 2H_Azirine R1-C(2)-N=C(3)-R2 Aziridine Aziridine Adduct 2H_Azirine->Aziridine Nucleophilic Attack Nucleophile Nu- Nucleophile->Aziridine diels_alder cluster_dienophile 2H-Azirine (Dienophile) cluster_diene Diene cluster_product [4+2] Cycloadduct 2H_Azirine R1-C(2)-N=C(3)-R2 Cycloadduct Bicyclic Aziridine 2H_Azirine->Cycloadduct [4+2] Cycloaddition Diene Conjugated Diene Diene->Cycloadduct synthesis_workflow Start Start: Enamine and PIDA in CH2Cl2 Reaction Stir at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Na2S2O3 (aq) Monitoring->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Product: 2H-Azirine Purification->Product

References

A Historical Overview of 2H-Azirine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles, characterized by a highly strained three-membered ring containing a carbon-nitrogen double bond. Their unique structural features, a consequence of significant ring strain, render them highly reactive and versatile intermediates in organic synthesis. The chemistry of 2H-azirines is rich and varied, encompassing a range of transformations that provide access to a diverse array of more complex nitrogen-containing molecules. This technical guide provides a historical overview of 2H-azirine chemistry, detailing key synthetic methodologies, characteristic reactions, and their applications, with a particular focus on aspects relevant to drug development and medicinal chemistry.

Historical Perspective

The chemistry of 2H-azirines has evolved significantly since their initial discovery. Early investigations were primarily focused on understanding the fundamental reactivity of this strained ring system. A pivotal moment in the history of 2H-azirine chemistry was the development of reliable synthetic methods, which paved the way for a deeper exploration of their chemical properties. Over the decades, research has expanded from fundamental studies to the application of 2H-azirines as key building blocks in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

Key Synthetic Methodologies

The synthesis of the 2H-azirine ring system can be accomplished through several key methods, each with its own advantages and substrate scope. The most historically significant and widely employed methods include the Neber reaction, the thermolysis or photolysis of vinyl azides, and the oxidation of enamines.

The Neber Reaction

The Neber reaction is a classic method for the synthesis of 2H-azirines from ketoximes. The reaction typically involves the conversion of a ketoxime to a corresponding O-sulfonate, which then undergoes base-mediated cyclization to form the 2H-azirine.[1][2] Asymmetric variants of the Neber reaction have been developed, allowing for the enantioselective synthesis of chiral 2H-azirines, which are valuable precursors for chiral amines and other stereochemically defined molecules.[3][4]

Thermolysis and Photolysis of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a common and effective route to 2H-azirines.[5] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which rapidly cyclizes to the corresponding 2H-azirine.[6] This method is particularly useful for the preparation of a wide range of substituted 2H-azirines.

Oxidation of Enamines

The oxidation of enamines provides another valuable pathway to 2H-azirines. Reagents such as phenyliodine(III) diacetate (PIDA) or molecular iodine can be used to effect the oxidative cyclization of enamines to the corresponding 2H-azirine derivatives.[7][8] This method offers a metal-free and often mild alternative to other synthetic approaches.

Data Presentation: Synthesis of 2H-Azirines

MethodSubstrateReagents and ConditionsProductYield (%)ee (%)Reference
Asymmetric Neber Reactionβ-Ketoxime sulfonate5 mol% bifunctional thiourea catalyst, base2H-Azirine carboxylic esterGoodup to 93[3]
Asymmetric Neber ReactionIsatin ketoxime(DHQD)₂PHAL catalyst, sulfonyl chloride, baseSpirooxindole 2H-azirineGood to Excellentup to 92:8 er[4]
Oxidation of EnamineSubstituted enaminePhenyliodine(III) diacetate (PIDA)2-Aryl-2H-azirine65-88N/A[7]
Thermolysis of Vinyl Azide2,3-Diphenyl-2H-azirine precursorSealed tube, 250 °C, 3 h2-Phenylindole and other productsVariousN/A[8]

Reactivity and Synthetic Applications

The high ring strain of 2H-azirines dictates their reactivity, which is characterized by a propensity for ring-opening reactions. These reactions can be initiated thermally, photochemically, or by reaction with various reagents, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.

Photochemical Ring Opening to Nitrile Ylides

Upon ultraviolet irradiation, 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides. These 1,3-dipoles are highly valuable intermediates that can participate in a variety of [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and aldehydes, to generate five-membered heterocyclic rings.

Thermal Ring Opening to Vinyl Nitrenes

Thermolysis of 2H-azirines typically results in the cleavage of the C2-N bond to afford vinyl nitrene intermediates.[6] These species can undergo a variety of subsequent reactions, including insertion into C-H bonds to form indoles or other annulated heterocycles, or rearrangement to ketenimines.

Cycloaddition Reactions

2H-azirines can also act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a variety of fused and spirocyclic heterocyclic systems. Their participation in [3+n] ring-expansion reactions has been extensively explored, leading to the synthesis of numerous larger ring heterocycles.

Data Presentation: Reactions of 2H-Azirines

Reaction Type2H-Azirine SubstrateReactantConditionsProductYield (%)Reference
Thermal Rearrangement2,3-Diphenyl-2H-azirineNone250 °C, 3 h2-Phenylindole, Tetraphenylpyrrole, etc.Not specified[8]
Thermal Rearrangement2-Aryl-2H-azirine-3-carbonitrileNoneXylene, 140 °CIndole-3-carbonitrileup to 94[7]
Photochemical Cycloaddition3-Phenyl-2H-azirineAldehydesUV irradiation3-OxazolineGood

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines[7]

Materials:

  • Substituted enamine (1.0 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

  • To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Neber Reaction for the Synthesis of 2H-Azirine Carboxylic Esters[3]

Materials:

  • β-Ketoxime sulfonate (0.2 mmol)

  • Bifunctional thiourea catalyst (5 mol%)

  • Base (e.g., potassium carbonate) (0.3 mmol)

  • Toluene, anhydrous (2 mL)

Procedure:

  • To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine carboxylic ester.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Neber_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ketoxime Ketoxime Ketoxime_Tosylate Ketoxime O-Tosylate Ketoxime->Ketoxime_Tosylate Tosylation TsCl Tosyl Chloride TsCl->Ketoxime_Tosylate Base Base Anion Carbanion Base->Anion Ketoxime_Tosylate->Anion Deprotonation Azirine 2H-Azirine Anion->Azirine Intramolecular Cyclization

Caption: Mechanism of the Neber Reaction for 2H-Azirine Synthesis.

Photochemical_Ring_Opening Azirine 2H-Azirine Excited_Azirine Excited State 2H-Azirine* Azirine->Excited_Azirine hv Nitrile_Ylide Nitrile Ylide Excited_Azirine->Nitrile_Ylide C-C Bond Cleavage Cycloadduct Five-membered Heterocycle Nitrile_Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene, Aldehyde) Dipolarophile->Cycloadduct Thermal_Ring_Opening Azirine 2H-Azirine Vinyl_Nitrene Vinyl Nitrene Azirine->Vinyl_Nitrene Δ (Heat) C-N Bond Cleavage Indole Indole Vinyl_Nitrene->Indole Intramolecular C-H Insertion Experimental_Workflow_Oxidation Start Dissolve Enamine in CH₂Cl₂ Add_PIDA Add PIDA Start->Add_PIDA Stir Stir at RT Add_PIDA->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

References

Unraveling the Dynamics of Azirine Ring Opening: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-azirine ring, a strained three-membered heterocycle, represents a fascinating nexus of theoretical and practical chemistry. Its propensity to undergo ring-opening reactions under thermal and photochemical stimuli has made it a valuable synthon in organic chemistry and a subject of deep computational inquiry. This technical guide provides an in-depth exploration of the theoretical calculations that illuminate the mechanisms of azirine ring opening, complemented by the experimental protocols used to validate these computational models.

Core Concepts in Azirine Ring Opening

The ring-opening of 2H-azirines can proceed through two primary pathways: cleavage of the C-C bond or the C-N bond. The preferred pathway is dictated by the nature of the stimulus (heat or light) and the substitution pattern on the azirine ring.[1]

  • Thermal Ring Opening: Under thermal conditions, the cleavage of the weaker C-N bond is often favored.[1] This process typically involves an electrocyclic ring-opening mechanism.

  • Photochemical Ring Opening: Photoexcitation of 2H-azirines generally leads to the cleavage of the C-C bond, forming a nitrile ylide intermediate.[2] However, substituent effects can alter this preference. For instance, the presence of electron-withdrawing groups can promote intersystem crossing to a triplet state, favoring C-N bond cleavage even under photochemical conditions.[3][4]

Theoretical Methodologies for Probing Azirine Reactivity

A variety of computational methods have been employed to model the intricate potential energy surfaces of azirine ring-opening reactions. The choice of method is crucial for obtaining accurate predictions of reaction barriers, transition state geometries, and product distributions.

1. Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has been widely used to study the ground and excited state properties of azirines.[3][5] It offers a good balance between computational cost and accuracy for determining geometries and vibrational frequencies.

2. Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the electronic structure during bond breaking and formation, especially in excited states and near conical intersections, multireference methods like CASSCF are essential.[6] CASSCF calculations provide a robust framework for understanding the complex photochemistry of azirines.

3. Multireference Perturbation Theory (CASPT2): To account for dynamic electron correlation, which is often missing in CASSCF calculations, second-order perturbation theory (CASPT2) is frequently applied to the CASSCF wavefunction. This approach provides more accurate energy predictions.[6]

Quantitative Insights from Theoretical Calculations

Theoretical studies have provided a wealth of quantitative data that clarifies the mechanistic details of azirine ring opening. The following tables summarize key findings from the literature.

Azirine DerivativeMethodRing Opening PathwayActivation Energy (kcal/mol)Reference
2H-AzirineCASSCFPhotochemical C-C Cleavage>50.0 (Thermal)[2]
3-phenyl-2H-azirineCASSCFPhotochemical C-C CleavageUltrafast (<100 fs)[2]
2-phenyl-2H-azirineCalculationsPhotochemical C-N Cleavage (S1 state)Not specified[2]
Methyl 3-methyl-2H-azirine-2-carboxylate (MMAC)DFT (B3LYP)Photochemical C-N Cleavage (favored)Not specified[3][4]

Table 1: Calculated Activation Energies for Azirine Ring Opening.

Computational MethodBasis SetKey Applications in Azirine Studies
DFT (B3LYP)6-311++G(d,p)Geometry optimization, vibrational frequency calculation, studying substituent effects.[3]
CASSCFVariesExploring potential energy surfaces of excited states, locating conical intersections.[6]
CASPT2VariesRefining energy calculations from CASSCF to include dynamic electron correlation.[6]

Table 2: Common Computational Methods and Their Applications.

Experimental Validation: Protocols and Techniques

Experimental studies are crucial for validating the predictions of theoretical models. Matrix-isolation infrared spectroscopy is a powerful technique for trapping and characterizing the transient intermediates formed during azirine photochemistry.

Experimental Protocol: Matrix-Isolation FTIR Spectroscopy of Azirine Photochemistry

This protocol provides a general framework for studying the photochemical ring opening of a 2H-azirine derivative using matrix-isolation FTIR spectroscopy.[3][7]

1. Sample Preparation and Deposition:

  • The 2H-azirine derivative is synthesized and purified according to established literature procedures.[1][4]
  • A gaseous mixture of the azirine and a matrix gas (typically argon) is prepared in a vacuum line.
  • The mixture is slowly deposited onto a cold (typically 10 K) CsI or KBr window within a high-vacuum cryostat.

2. FTIR Spectroscopy:

  • An initial FTIR spectrum of the isolated azirine in the argon matrix is recorded.

3. Photolysis:

  • The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp or a laser) of a specific wavelength or broadband range.
  • FTIR spectra are recorded at various time intervals during photolysis to monitor the disappearance of the parent azirine and the appearance of new spectral features corresponding to photoproducts.

4. Data Analysis:

  • The experimental IR spectra of the photoproducts are compared with theoretically calculated spectra (e.g., using DFT) for potential intermediates and final products (such as nitrile ylides or ketenimines). This comparison allows for the identification of the species generated upon photolysis.

Synthesis Protocol: General Method for 2H-Azirine Synthesis

A common method for the synthesis of 2H-azirines involves the oxidative cyclization of enamines.[4]

1. Reaction Setup:

  • A solution of the corresponding enamine is prepared in a suitable solvent, such as dichloromethane.
  • A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

2. Oxidative Cyclization:

  • An oxidant, typically molecular iodine (I₂), is added portion-wise to the stirred solution at room temperature.
  • The reaction progress is monitored by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate.
  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography to yield the desired 2H-azirine.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in azirine ring opening.

thermal_ring_opening Thermal Azirine Ring Opening Azirine 2H-Azirine TS_con Conrotatory Transition State Azirine->TS_con Heat (Δ) Ylide Azomethine Ylide TS_con->Ylide Electrocyclic Ring Opening

Caption: Thermal electrocyclic ring opening of a 2H-azirine proceeds via a conrotatory transition state.

photochemical_ring_opening Photochemical Azirine Ring Opening cluster_ground Ground State (S0) cluster_excited Excited State (S1/S2) cluster_products Products Azirine_S0 2H-Azirine (S0) Azirine_S1 2H-Azirine (S1/S2) Azirine_S0->Azirine_S1 Photoexcitation (hν) CI Conical Intersection (S1/S0) Azirine_S1->CI C-C Cleavage Nitrene Vinyl Nitrene Azirine_S1->Nitrene C-N Cleavage (via T1 with EWG) NitrileYlide Nitrile Ylide CI->NitrileYlide Internal Conversion

Caption: Photochemical pathways for 2H-azirine ring opening, highlighting the formation of nitrile ylide and vinyl nitrene.

experimental_workflow Matrix-Isolation FTIR Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Azirine Synthesis & Purification Mixing Gas Mixture (Azirine + Ar) Synthesis->Mixing Deposition Matrix Deposition (10 K) Mixing->Deposition InitialScan Initial FTIR Scan Deposition->InitialScan Irradiation UV Irradiation InitialScan->Irradiation TimeScans Time-resolved FTIR Scans Irradiation->TimeScans SpectralComp Spectral Comparison TimeScans->SpectralComp Identification Product Identification SpectralComp->Identification DFT_Calc DFT Spectral Calculations DFT_Calc->SpectralComp

Caption: Workflow for the experimental study of azirine photochemistry using matrix-isolation FTIR spectroscopy.

Conclusion

The study of azirine ring opening is a prime example of the synergy between theoretical calculations and experimental investigations. Computational chemistry provides an unparalleled level of detail into the reaction mechanisms, transition states, and the influence of substituents, while techniques like matrix-isolation FTIR offer the means to experimentally observe and characterize the fleeting intermediates predicted by theory. This combined approach not only deepens our fundamental understanding of these reactive heterocycles but also enhances their application in the synthesis of novel molecular architectures relevant to drug discovery and materials science.

References

An In-depth Technical Guide on the Photochemical Properties of 3-Phenyl-2H-azirines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2H-azirines are a class of strained heterocyclic compounds that have garnered significant interest in the scientific community due to their unique photochemical properties. Their inherent ring strain makes them highly reactive precursors for a variety of synthetically useful intermediates, particularly upon photoexcitation. This technical guide provides a comprehensive overview of the core photochemical behavior of 3-phenyl-2H-azirines, with a focus on the generation of nitrile ylides and vinyl nitrenes. The wavelength-dependent nature of these reactions offers a powerful tool for controlling chemical reactivity, a feature of considerable importance in organic synthesis and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying photochemical pathways.

Core Photochemical Pathways

The photochemistry of 3-phenyl-2H-azirines is predominantly characterized by the cleavage of one of two bonds in the azirine ring: the C2-C3 bond or the C2-N bond. The preferred reaction pathway is highly dependent on the wavelength of the irradiating light.

  • Formation of Nitrile Ylides (C-C Bond Cleavage): Irradiation of 3-phenyl-2H-azirines with shorter wavelength UV light (e.g., 254 nm) typically leads to the cleavage of the C2-C3 bond, resulting in the formation of a nitrile ylide intermediate.[1] These 1,3-dipoles are highly reactive and can be trapped in situ by various dipolarophiles, making them valuable synthons in organic chemistry.

  • Formation of Vinyl Nitrenes (C-N Bond Cleavage): Conversely, irradiation with longer wavelength UV light (e.g., >300 nm) favors the cleavage of the C2-N bond, generating a triplet vinylnitrene intermediate.[1][2] Vinyl nitrenes are also highly reactive species that can undergo a variety of subsequent reactions, including intramolecular cyclizations and rearrangements.

The distinct reactivity based on the excitation wavelength allows for selective generation of either the nitrile ylide or the vinyl nitrene from the same 3-phenyl-2H-azirine precursor. This wavelength-dependent control is a key feature of their photochemistry.

Quantitative Photochemical Data

While extensive qualitative studies have been conducted, precise quantum yield measurements for the photochemical reactions of the parent 3-phenyl-2H-azirine are not extensively reported in the literature. However, data from related substituted 3-phenyl-2H-azirines and analogous systems provide valuable insights into the efficiency of these processes. The following table summarizes key photochemical parameters for 3-methyl-2-phenyl-2H-azirine, a closely related analogue.

CompoundIrradiation Wavelength (nm)IntermediateTransient Absorption (λmax, nm)Lifetime (τ)SolventReference
3-Methyl-2-phenyl-2H-azirine266Nitrile Ylide~34014 µsAcetonitrile[1]
3-Methyl-2-phenyl-2H-azirine308Triplet Vinylnitrene~440-Acetonitrile[2]
2-Methyl-3-phenyl-2H-azirine-Nitrile Ylide320several msAcetonitrile[2]

Note: The quantum yields for these processes are often context-dependent and can be influenced by factors such as solvent, temperature, and the presence of quenchers.

Experimental Protocols

Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde

A detailed, multi-step synthesis for a derivative, 3-phenyl-2H-azirine-2-carboxaldehyde, has been reported and can be adapted for the synthesis of other 3-phenyl-2H-azirine derivatives.[3]

Step A: (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene [3]

  • A solution of sodium azide (1.1 moles) in dry acetonitrile is cooled to -5 to 0 °C.

  • Iodine monochloride (0.51 moles) is added dropwise over 10-20 minutes.

  • Cinnamaldehyde dimethyl acetal (0.45 moles) is then added dropwise over 15-20 minutes while maintaining the temperature at 0-5 °C.

  • The mixture is stirred for 12 hours at room temperature.

  • Work-up involves pouring the mixture into water, extracting with diethyl ether, washing with aqueous sodium thiosulfate and water, and drying over magnesium sulfate.

  • Removal of the solvent yields the azide product as an orange oil.

Step B: (1-Azido-3,3-dimethoxy-1-propenyl)benzene [3]

  • The iodoazide from Step A (0.450 moles) is dissolved in anhydrous ether.

  • Potassium tert-butoxide is added in portions, and the mixture is stirred for 3 hours at room temperature.

  • The reaction is quenched with water, and the product is extracted with ether, washed, and dried.

Step C: 2-(Dimethoxymethyl)-3-phenyl-2H-azirine [3]

  • The crude product from Step B is refluxed in chloroform for 12 hours.

  • The solvent is removed, and the residue is distilled to give the azirine acetal.

Step D: 3-Phenyl-2H-azirine-2-carboxaldehyde [3]

  • The dimethyl acetal from Step C is hydrolyzed using a mixture of 1,4-dioxane and 20% acetic acid, heating to 90 °C.

  • After cooling, the product is extracted with ether, washed, and purified.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique to study the transient intermediates generated upon photoexcitation.

Typical Experimental Setup:

  • Light Source: A high-power pulsed laser, such as a Nd:YAG laser, is used to generate the excitation pulse. The wavelength can be selected using harmonic generation (e.g., 266 nm or 355 nm).

  • Sample Cell: A quartz cuvette containing a solution of the 3-phenyl-2H-azirine in a suitable solvent (e.g., acetonitrile). Solutions are typically deoxygenated by purging with an inert gas like argon or nitrogen.

  • Probing Beam: A continuous wave lamp (e.g., Xenon arc lamp) provides a probing light beam that passes through the sample at a right angle to the laser pulse.

  • Detection System: A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance of the sample at specific wavelengths as a function of time after the laser flash.

Procedure:

  • A solution of the 3-phenyl-2H-azirine of known concentration is prepared in the chosen solvent.

  • The solution is placed in the sample cell and deoxygenated.

  • The sample is irradiated with a single laser pulse.

  • The time-resolved change in absorbance is recorded at various wavelengths to construct the transient absorption spectrum of the intermediate.

  • Kinetic analysis of the decay of the transient absorption provides the lifetime of the intermediate.

Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique used to trap and study highly reactive species at cryogenic temperatures.

Typical Experimental Setup:

  • Cryostat: A high-vacuum cryostat equipped with a cold window (e.g., CsI or BaF₂) cooled to cryogenic temperatures (typically 10-20 K) using a closed-cycle helium refrigerator.

  • Matrix Gas: An inert gas, most commonly argon or nitrogen, is used as the matrix material.

  • Deposition System: The 3-phenyl-2H-azirine is co-deposited with a large excess of the matrix gas onto the cold window.

  • Irradiation Source: A UV light source (e.g., a mercury lamp with appropriate filters or a laser) is used to irradiate the matrix-isolated sample.

  • Spectrometer: An FTIR spectrometer is typically used to record the infrared spectra of the trapped species before, during, and after irradiation.

Procedure:

  • A gaseous mixture of the 3-phenyl-2H-azirine and the matrix gas (typically in a ratio of 1:1000) is prepared.

  • This mixture is slowly deposited onto the cold window in the cryostat.

  • An initial IR spectrum of the isolated precursor is recorded.

  • The matrix is then irradiated with UV light of a specific wavelength.

  • IR spectra are recorded at intervals during irradiation to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.

  • The trapped intermediates can be identified by comparing their experimental vibrational frequencies with those predicted by theoretical calculations (e.g., DFT).

Visualizations of Photochemical Pathways and Workflows

Photochemical Pathways of 3-Phenyl-2H-azirine

Photochemical_Pathways cluster_short_wavelength Short Wavelength (e.g., 254 nm) cluster_long_wavelength Long Wavelength (e.g., >300 nm) Azirine 3-Phenyl-2H-azirine Ylide Nitrile Ylide Azirine->Ylide C-C Cleavage Nitrene Triplet Vinylnitrene Azirine->Nitrene C-N Cleavage

Caption: Wavelength-dependent photochemistry of 3-phenyl-2H-azirine.

Experimental Workflow for Laser Flash Photolysis

LFP_Workflow A Prepare deoxygenated solution of 3-phenyl-2H-azirine B Excite with pulsed laser A->B C Monitor transient absorption with probe beam B->C D Record time-resolved spectra C->D E Analyze kinetics and identify intermediates D->E

Caption: Workflow for transient absorption studies using LFP.

Experimental Workflow for Matrix Isolation Spectroscopy

Matrix_Isolation_Workflow A Co-deposit 3-phenyl-2H-azirine and matrix gas onto cold window B Record initial IR spectrum A->B C Irradiate matrix with UV light B->C D Record IR spectra during irradiation C->D E Identify intermediates via vibrational spectroscopy D->E

References

Solubility Profile of Methyl 3-Phenyl-2H-azirine-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the anticipated solubility of methyl 3-phenyl-2H-azirine-2-carboxylate and the experimental determination thereof. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information presented herein is based on the structural characteristics of the molecule and the known solubility of related compounds.

Introduction

This compound is a strained heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide provides a qualitative assessment of its expected solubility, a detailed experimental protocol for quantitative determination, and a workflow for solubility testing.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses both nonpolar (phenyl group) and polar (ester and azirine ring) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

  • Polar Aprotic Solvents: Due to the presence of the ester and the nitrogen heteroatom, good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is also anticipated, facilitated by hydrogen bonding with the ester group and the nitrogen atom.

  • Nonpolar Solvents: The phenyl group suggests that some solubility in nonpolar solvents like hexane and toluene is possible, although likely to a lesser extent than in polar solvents.

  • Chlorinated Solvents: Solvents like dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

It is important to note that the strained three-membered azirine ring may influence its solid-state properties (crystal lattice energy), which in turn affects its solubility. Experimental determination is essential for obtaining accurate quantitative data.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not available in the reviewed literature. Researchers are encouraged to perform the experimental protocols outlined below to determine these values. For context, the table below is a template that can be populated with experimental findings.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
e.g., Acetone25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Ethanol25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Hexane25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.3. Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Settle for 24h C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the literature, its molecular structure suggests it will be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound, which is essential for its effective use in research and development. The generation of such data would be a valuable contribution to the chemical community.

Methodological & Application

synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate from vinyl azides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate from Vinyl Azides

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that serve as valuable and versatile building blocks in organic synthesis.[1][2] Their high ring strain energy and reactive C=N bond allow them to participate in a wide array of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements to form more complex nitrogen-containing molecules such as amino acids, peptides, and other heterocyclic systems.[3][4] The synthesis of 2H-azirines via the thermal or photochemical decomposition of vinyl azides is a robust and widely utilized method.[3] This process involves the intramolecular cyclization of a vinyl nitrene intermediate, generated upon the extrusion of dinitrogen from the vinyl azide precursor.[5]

This document provides a detailed protocol for the synthesis of a key derivative, this compound, starting from the corresponding vinyl azide, methyl (Z)-2-azido-3-phenylacrylate.

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Vinyl Azide: The precursor, methyl (Z)-2-azido-3-phenylacrylate, is typically synthesized from methyl phenylpropiolate via the addition of an azide source.

  • Cyclization to 2H-Azirine: The vinyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas (N₂) to form a transient vinyl nitrene, which immediately cyclizes to yield the stable 2H-azirine ring system.

The overall transformation is depicted below.

G cluster_0 Overall Reaction Vinyl_Azide Methyl (Z)-2-azido-3-phenylacrylate Azirine This compound Vinyl_Azide->Azirine Δ or hν N2 + N₂

Caption: Overall synthesis of this compound.

The key mechanistic step is the cyclization of the vinyl azide. Upon heating, the molecule extrudes dinitrogen to form a highly reactive vinyl nitrene intermediate, which rapidly undergoes electrocyclization to form the final 2H-azirine product.

G start Vinyl Azide intermediate Vinyl Nitrene Intermediate start->intermediate - N₂ (Heat) end 2H-Azirine Product intermediate->end Electrocyclization

Caption: Mechanism: From vinyl azide to 2H-azirine via a nitrene intermediate.

Experimental Protocols

Safety Note: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted behind a blast shield. Avoid friction, shock, and excessive heat.

Protocol 1: Synthesis of Methyl (Z)-2-azido-3-phenylacrylate (Vinyl Azide Precursor)

Materials:

  • Methyl phenylpropiolate

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl phenylpropiolate (1.0 eq) in dichloromethane (approx. 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium azide (1.5 eq) to the stirred solution.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl (Z)-2-azido-3-phenylacrylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Method A: Thermal Cyclization

Materials:

  • Methyl (Z)-2-azido-3-phenylacrylate (crude or purified)

  • Toluene or Chloroform (dry)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Dissolve the methyl (Z)-2-azido-3-phenylacrylate (1.0 eq) in dry toluene (to make a ~0.1 M solution) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approx. 110 °C for toluene) and maintain reflux for 2-4 hours.[6] Monitor the reaction for the cessation of nitrogen gas evolution.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the desired this compound. Purify the product by vacuum distillation or flash column chromatography on silica gel.

Method B: Flow Photolysis (Alternative Method)

For a more modern and controlled approach, continuous flow photochemistry can be employed. This method offers enhanced safety and scalability.[7]

Equipment:

  • Syringe pump

  • Flow reactor with a transparent capillary (e.g., FEP)

  • High-power LED light source (e.g., 420-450 nm)[7]

  • Back pressure regulator

  • Collection flask

Procedure:

  • Prepare a dilute solution (~0.05 M) of methyl (Z)-2-azido-3-phenylacrylate in a suitable solvent like acetonitrile.

  • Pump the solution through the flow reactor at a defined flow rate to achieve a specific residence time (e.g., 20-60 minutes).[7]

  • Irradiate the reactor uniformly with the LED light source.

  • Collect the product stream from the reactor outlet.

  • Once all the starting material has been processed, evaporate the solvent to obtain the crude product for purification.

Data Presentation

The synthesis of 2H-azirines from vinyl azides can be achieved under various conditions. The choice of thermal versus photochemical methods, solvent, and temperature can influence reaction time and yield.

EntryMethodSolventTemperature (°C)TimeYield (%)Reference
1Thermal (Batch)Toluene110 (Reflux)3 h~85-95%Adapted from[6]
2Thermal (Flow)CPME1602 min (residence)>95%[8]
3Photochemical (Flow)Acetonitrile2520-60 min (residence)85-90%[7]

Yields are representative and may vary based on substrate purity and reaction scale. CPME = Cyclopentyl methyl ether

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

G cluster_0 Step 1: Vinyl Azide Synthesis cluster_1 Step 2: Azirine Synthesis (Thermal) cluster_2 Step 3: Purification A Dissolve Methyl Phenylpropiolate in DCM B Add Sodium Azide & TFA at 0°C A->B C Stir at Room Temp (12-16h) B->C D Aqueous Workup (NaHCO₃) C->D E Dry & Concentrate D->E F Dissolve Vinyl Azide in Toluene E->F Crude Vinyl Azide G Reflux for 2-4 hours F->G H Cool & Concentrate G->H I Purify by Chromatography or Distillation H->I Crude Azirine J Characterize Final Product I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for FeCl₂-Catalyzed Isomerization for 3-Aryl-2H-Azirine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Their unique reactivity allows for various transformations into other valuable nitrogen-containing compounds. The synthesis of 3-aryl-2H-azirines through transition metal-catalyzed isomerization presents an efficient and atom-economical approach. This document details the application of anhydrous iron(II) chloride (FeCl₂) as a catalyst for the isomerization of 3-aryl-5-chloroisoxazole derivatives to yield 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are versatile precursors for a range of 2H-azirine-2,2-dicarboxylic acid derivatives.[1][2][3]

This iron-catalyzed method offers a mild and effective pathway for the synthesis of functionalized 3-aryl-2H-azirines.[1][2][3] The reaction proceeds at room temperature and provides good to excellent yields for a variety of substrates. The resulting diacyl chloride products can be readily converted into corresponding dicarboxylic acids, amides, esters, and azides by reacting with appropriate nucleophiles.[1][2][3]

Mechanism of Action

The proposed mechanism for the FeCl₂-catalyzed isomerization involves the initial formation of an isoxazole-iron complex. This coordination facilitates the cleavage of the weak N–O bond within the isoxazole ring. Subsequent 1,3-cyclization leads to the formation of the thermodynamically more stable 3-aryl-2H-azirine ring system.[2] This process is efficient under anhydrous conditions, with the Lewis acidity of the iron(II) center being crucial for the catalytic activity.

Applications in Research and Drug Development

3-Aryl-2H-azirines are valuable intermediates in synthetic chemistry and drug discovery. Their strained ring system makes them susceptible to ring-opening and ring-expansion reactions, providing access to a diverse array of molecular scaffolds.

  • Synthesis of Heterocycles: They are precursors to various nitrogen-containing heterocycles such as indoles, pyrroles, oxazoles, and pyridines.[4][5][6]

  • Bioactive Molecules: The azirine moiety is present in some natural products with biological activity, such as the antibiotic Azirinomycin.[7] The synthetic derivatives are being explored for their potential as pharmaceuticals.

  • Bioconjugation: 2H-azirine-based reagents have been developed for the chemoselective modification of carboxyl residues in proteins, highlighting their potential in chemical biology and drug delivery.[8]

  • Amino Acid Equivalents: 3-Amino-2H-azirines can function as amino acid equivalents in peptide synthesis.[9]

Experimental Protocols

General Protocol for the FeCl₂-Catalyzed Isomerization of 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides

This protocol is based on the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids from 3-aryl-5-chloroisoxazole-4-carbonyl chlorides.[2]

Materials:

  • Substituted 3-aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

  • Anhydrous Iron(II) Chloride (FeCl₂) (5-10 mol%)

  • Anhydrous Acetonitrile (CH₃CN)

  • Water (for quenching)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-aryl-5-chloroisoxazole-4-carbonyl chloride substrate.

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add anhydrous FeCl₂ (5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoxazole is consumed.[2]

  • Upon completion, the intermediate 3-aryl-2H-azirine-2,2-dicarbonyl dichloride has been formed in situ.

  • To obtain the corresponding dicarboxylic acid, quench the reaction mixture by adding water.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the diacyl chloride.

  • Isolate the product 3-aryl-2H-azirine-2,2-dicarboxylic acid by standard workup procedures (e.g., extraction, crystallization).

Note: The intermediate 3-aryl-2H-azirine-2,2-dicarbonyl dichloride is reactive and can be trapped in situ with other nucleophiles (e.g., amines, alcohols) to generate the corresponding amides or esters.[1][3]

Data Presentation

Table 1: Substrate Scope and Yields for the Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids

The following table summarizes the yields for the FeCl₂-catalyzed isomerization of various 3-aryl-5-chloroisoxazoles followed by hydrolysis to the corresponding 3-aryl-2H-azirine-2,2-dicarboxylic acids.[2]

Entry3-Aryl SubstituentProductYield (%)
1Phenyl3-Phenyl-2H-azirine-2,2-dicarboxylic acid95
24-Methylphenyl3-(4-Methylphenyl)-2H-azirine-2,2-dicarboxylic acid98
34-Methoxyphenyl3-(4-Methoxyphenyl)-2H-azirine-2,2-dicarboxylic acid96
44-Fluorophenyl3-(4-Fluorophenyl)-2H-azirine-2,2-dicarboxylic acid85
54-Chlorophenyl3-(4-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid89
64-Bromophenyl3-(4-Bromophenyl)-2H-azirine-2,2-dicarboxylic acid91
73-Nitrophenyl3-(3-Nitrophenyl)-2H-azirine-2,2-dicarboxylic acid64
82-Chlorophenyl3-(2-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid80
92-Naphthyl3-(2-Naphthyl)-2H-azirine-2,2-dicarboxylic acid92

Yields are for the isolated dicarboxylic acid product after isomerization and hydrolysis.[2] The reaction shows good tolerance for both electron-donating and electron-withdrawing groups on the aryl ring. Sterically hindered substrates, such as those with a 3-tert-butyl substituent, may not undergo isomerization under these conditions.[2]

Visualizations

G cluster_workflow Experimental Workflow A 1. Add 3-aryl-5-chloroisoxazole-4-carbonyl chloride and anhydrous acetonitrile to a dry flask. B 2. Add anhydrous FeCl₂ (catalyst) under an inert atmosphere. A->B Inert Atmosphere C 3. Stir at room temperature for 2 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Formation of 3-aryl-2H-azirine-2,2-dicarbonyl dichloride. D->E Reaction Complete F 6. Quench with water (hydrolysis). E->F G 7. Isolate 3-aryl-2H-azirine-2,2-dicarboxylic acid. F->G

Caption: Experimental workflow for FeCl₂-catalyzed synthesis.

G cluster_mechanism Proposed Reaction Mechanism Start 3-Aryl-5-chloroisoxazole Derivative Complex Isoxazole-Fe Complex Start->Complex + Catalyst Catalyst FeCl₂ Catalyst->Complex Cleavage N-O Bond Cleavage Complex->Cleavage Intermediate Vinyl Nitrene-Fe Intermediate (Hypothetical) Cleavage->Intermediate Cyclization 1,3-Cyclization Intermediate->Cyclization Product 3-Aryl-2H-azirine Product Cyclization->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for FeCl₂-catalyzed isomerization.

References

Application Notes and Protocols: Methyl 3-Phenyl-2H-azirine-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 3-phenyl-2H-azirine-2-carboxylate as a versatile building block in the synthesis of various heterocyclic compounds. The inherent ring strain and unique reactivity of the 2H-azirine ring system make it a valuable precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of Substituted Pyrroles

This compound serves as a potent synthon for the preparation of highly substituted pyrrole derivatives. A common and effective method involves the reaction with enamines, which proceeds through a [3+2] cycloaddition-type mechanism followed by elimination.

Application Note:

This protocol is particularly useful for the synthesis of polysubstituted pyrrole-2-carboxylates. The reaction between a 2H-azirine and an enamine leads to the formation of dihydropyrrole intermediates, which can be subsequently aromatized under acidic conditions to yield the corresponding pyrrole. This method offers a high degree of control over the substitution pattern of the final pyrrole ring.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate[1][2]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable aprotic solvent such as diethyl ether or toluene.

  • Addition of Enamine: To the stirred solution, add 1-(pyrrolidin-1-yl)cyclohex-1-ene (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: After the initial exothermic reaction subsides, the mixture is typically heated at reflux to ensure complete conversion of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intermediate Isolation (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude dihydropyrrole intermediates.

  • Aromatization: The crude intermediate mixture is dissolved in a suitable solvent (e.g., ethanol) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid. The mixture is then heated at reflux until TLC analysis indicates the complete formation of the pyrrole.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate.

Quantitative Data:
EntryAzirine Substituent (R1)EnamineProductYield (%)Reference
1Phenyl1-(pyrrolidin-1-yl)cyclohex-1-eneEthyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylateModerate to High[1][2]

Note: Specific yield data can vary based on reaction scale and purification efficiency. The original literature should be consulted for precise values.

Reaction Workflow:

Pyrrole_Synthesis Azirine Methyl 3-phenyl-2H- azirine-2-carboxylate Reaction_Step1 Reaction in Aprotic Solvent Azirine->Reaction_Step1 Enamine Enamine (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene) Enamine->Reaction_Step1 Intermediate Dihydropyrrole Intermediate Reaction_Step1->Intermediate Reaction_Step2 Acid-catalyzed Aromatization Intermediate->Reaction_Step2 Pyrrole Substituted Pyrrole (e.g., Tetrahydroindole) Reaction_Step2->Pyrrole

Caption: Workflow for the synthesis of substituted pyrroles from 2H-azirines and enamines.

Synthesis of Oxazole Derivatives via Photochemical Carboxylation

2H-Azirines can undergo photochemical ring-opening to form nitrile ylides, which can be trapped by various dipolarophiles. The reaction with carbon dioxide provides a route to oxazol-5-ones, which are valuable intermediates for the synthesis of oxazoles and other heterocyclic systems.[3][4]

Application Note:

This method utilizes UV light to generate a reactive nitrile ylide intermediate from the 2H-azirine. In the presence of carbon dioxide, a [3+2] cycloaddition occurs to form an oxazol-5-one. This reaction is notable for its use of CO2 as a C1 building block. The resulting oxazolones can be further functionalized or aromatized to oxazoles. Continuous flow technology can significantly improve the efficiency and safety of this photochemical process.[3]

Experimental Protocol: Photochemical Synthesis of 2,4-Diphenyloxazol-5(4H)-one[3]
  • Reaction Setup: A solution of this compound (1 equivalent) in a dry, CO2-saturated solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel suitable for photochemistry. For continuous flow, the solution is pumped through a photoreactor.

  • CO2 Introduction: Carbon dioxide gas is bubbled through the solution for a period to ensure saturation, or in a flow setup, introduced via a mass flow controller.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., 365 nm) at a controlled temperature. Reaction progress is monitored by a suitable analytical technique such as 1H-NMR or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired oxazol-5-one.

Quantitative Data:
EntryAzirineCoupling PartnerProductYield (%)Reference
12,3-Diphenyl-2H-azirineCO22,4-Diphenyloxazol-5(4H)-oneVaries with conditions[3]

Note: Yields are highly dependent on the specific photochemical setup (batch vs. flow) and reaction parameters.

Signaling Pathway:

Oxazole_Synthesis Azirine Methyl 3-phenyl-2H- azirine-2-carboxylate UV_Light UV Light (hν) Nitrile_Ylide Nitrile Ylide Intermediate UV_Light->Nitrile_Ylide Ring Opening Cycloaddition [3+2] Cycloaddition Nitrile_Ylide->Cycloaddition CO2 Carbon Dioxide (CO2) CO2->Cycloaddition Oxazolone Oxazol-5-one Cycloaddition->Oxazolone Pyrimidine_Synthesis Azirine1 Azirine Molecule 1 TEA_Air Triethylamine, Heat, Air Azirine1->TEA_Air Azirine2 Azirine Molecule 2 Azirine2->TEA_Air Cleavage1 C-C Bond Cleavage TEA_Air->Cleavage1 Cleavage2 C=N Bond Cleavage TEA_Air->Cleavage2 Rearrangement Dimerization and Rearrangement Cleavage1->Rearrangement Cleavage2->Rearrangement Pyrimidine Pyrimidine-4,6-dicarboxylate Rearrangement->Pyrimidine

References

Application Notes and Protocols: Nucleophilic Addition to 2H-Azirine-2-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for nucleophilic addition reactions involving 2H-azirine-2-carboxylates, a class of strained heterocycles with significant applications in organic synthesis. The inherent ring strain and the electrophilic nature of the C=N bond in 2H-azirines make them valuable precursors for a variety of nitrogen-containing compounds.

Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives and Subsequent Nucleophilic Addition

A robust method for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acid derivatives involves the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. The resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides are highly reactive intermediates that can be readily trapped in situ by various nucleophiles.[1][2]

Logical Workflow for Synthesis and Nucleophilic Addition

G cluster_0 Synthesis of 2H-Azirine Intermediate cluster_1 Nucleophilic Addition start 3-Aryl-5-chloroisoxazole- 4-carbonyl chloride intermediate 3-Aryl-2H-azirine-2,2- dicarbonyl dichloride start->intermediate FeCl2 (cat.) Acetonitrile, rt, 2h product_acid 3-Aryl-2H-azirine-2,2- dicarboxylic acid intermediate->product_acid Hydrolysis product_amide 3-Aryl-2H-azirine-2,2- dicarboxamide intermediate->product_amide Amination nucleophile_H2O H2O nucleophile_RNH2 Primary/Secondary Amine

Caption: Workflow for the synthesis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides and subsequent nucleophilic attack.

Experimental Protocol 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids

This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by hydrolysis.[1][2]

Materials:

  • 3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

  • Anhydrous FeCl₂ (0.1 equiv)

  • Anhydrous acetonitrile

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile, add anhydrous FeCl₂ at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl chloride.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxamides

This protocol details the synthesis of 3-phenyl-2H-azirine-2,2-dicarboxamides from 3-phenyl-5-chloroisoxazole-4-carbonyl chloride and an amine.[1]

Materials:

  • 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)

  • Anhydrous FeCl₂ (0.1 equiv)

  • Primary or secondary amine (2.0 equiv)

  • Anhydrous acetonitrile

  • Anhydrous toluene

  • Celite

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.

  • Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.

  • After the isomerization is complete (monitored by TLC), evaporate the acetonitrile under reduced pressure.

  • Dissolve the resulting crude 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in anhydrous toluene.

  • Add the amine (2.0 equivalents) to the toluene solution and stir at room temperature.

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove any solids.

  • Concentrate the filtrate under reduced pressure to yield the crude dicarboxamide.

  • Purify the product by column chromatography.

Data Presentation: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids and Dicarboxamides[1]
Entry3-Aryl SubstituentProductNucleophileYield (%)
1PhenylDicarboxylic AcidH₂O98
24-TolylDicarboxylic AcidH₂O95
34-MethoxyphenylDicarboxylic AcidH₂O85
44-ChlorophenylDicarboxylic AcidH₂O96
5PhenylN,N'-Dibenzyl-dicarboxamideBenzylamine84
6PhenylN,N'-Dipropyl-dicarboxamidePropylamine71
7PhenylDimorpholino-dicarboxamideMorpholine53

Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates

Heating 2H-azirine-2-carboxylates with triethylamine in the presence of air leads to an interesting oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates.[3] This reaction proceeds through a proposed mechanism involving the in situ generation of N,N-diethylhydroxylamine from the oxidation of triethylamine.[4] The hydroxylamine then acts as a nucleophile, initiating a cascade that involves the formation of an azomethine ylide, followed by a 1,3-dipolar cycloaddition with a second molecule of the azirine. The reaction can be accelerated by the addition of a radical initiator.[4][5]

Proposed Signaling Pathway for Oxidative Cyclodimerization

G cluster_0 Initiation cluster_1 Reaction Cascade Et3N Triethylamine DEHA N,N-diethylhydroxylamine Et3N->DEHA Air (O2) Radical Initiator (optional) Aziridine_int (Aminooxy)aziridine Intermediate DEHA->Aziridine_int Nucleophilic Addition Azirine1 2H-Azirine-2-carboxylate (Molecule 1) Ylide Azomethine Ylide Aziridine_int->Ylide C-C Bond Cleavage Cycloadduct 1,3-Dipolar Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Azirine2 2H-Azirine-2-carboxylate (Molecule 2) Pyrimidine Pyrimidine-4,6-dicarboxylate Cycloadduct->Pyrimidine Rearrangement & Oxidation

Caption: Proposed mechanism for the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates.

Experimental Protocol 3: Synthesis of Pyrimidine-4,6-dicarboxylates

This protocol describes the oxidative cyclodimerization of a 2H-azirine-2-carboxylate in the presence of triethylamine and a radical initiator.[3]

Materials:

  • 2H-Azirine-2-carboxylate (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) (1.0 equiv)

  • Acetonitrile

Procedure:

  • Dissolve the 2H-azirine-2-carboxylate in acetonitrile.

  • Add triethylamine and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) to the solution.

  • Heat the reaction mixture at 70 °C under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the pyrimidine-4,6-dicarboxylate.

Data Presentation: Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates[3]
Entry3-Substituent of AzirineProduct Yield (%)
1Phenyl70
24-Tolyl65
34-Chlorophenyl72
42-Thienyl58

Asymmetric Nucleophilic Addition: Copper-Hydride Catalyzed Kinetic Resolution of 2H-Azirines

Enantiomerically enriched aziridine-2-carboxylates can be accessed through the kinetic resolution of racemic 2H-azirines. A notable example is the copper-hydride catalyzed reductive kinetic resolution, which provides N-H aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity.[4][6]

Experimental Workflow for Kinetic Resolution

G racemic_azirine Racemic 2H-Azirine- 2-carboxylate reduction Reductive Kinetic Resolution with Hydride Source racemic_azirine->reduction catalyst_formation Catalyst Formation: Cu(I) salt + Chiral Ligand catalyst_formation->reduction separation Chromatographic Separation reduction->separation product_aziridine Enantioenriched N-H Aziridine-2-carboxylate separation->product_aziridine recovered_azirine Enantioenriched 2H-Azirine-2-carboxylate separation->recovered_azirine

References

Application Notes and Protocols: Methyl 3-phenyl-2H-azirine-2-carboxylate in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 3-phenyl-2H-azirine-2-carboxylate and related 3-phenyl-2H-azirine derivatives as novel reagents for bioconjugation. This technology enables the chemoselective modification of protein carboxyl residues (aspartic and glutamic acids), offering a significant advantage over traditional methods that primarily target cysteine or lysine residues.[1][2][3] The protocols detailed below are based on established methodologies for protein labeling and chemoproteomic profiling.[1]

Application I: Chemoselective Labeling of Carboxyl Groups in Proteins

3-Phenyl-2H-azirine derivatives serve as powerful tools for the selective labeling of proteins at their carboxyl residues. This approach is applicable under both in vitro and live-cell conditions, demonstrating high efficiency and specificity.[1][4] The reaction proceeds through a mechanism involving the activation of the carboxyl group, followed by an intramolecular nucleophilic addition and subsequent ring expansion of the azirine. This forms a stable N-phenacylacetamide adduct, ensuring the durability of the conjugate for downstream analysis.[1] This method provides a valuable alternative for protein modification, particularly when cysteine or lysine residues are unavailable or when their modification would compromise protein function.

Application II: Chemoproteomic Profiling of Carboxylated Residues

The unique reactivity of 3-phenyl-2H-azirines can be leveraged for proteome-wide profiling of reactive carboxyl residues. By employing a 3-phenyl-2H-azirine probe equipped with a reporter tag (e.g., biotin or a fluorophore), researchers can identify and quantify accessible and reactive aspartic and glutamic acid residues across the proteome.[1] This powerful technique, often combined with mass spectrometry-based proteomics, can uncover novel functional sites on proteins, identify potential drug targets, and aid in the development of covalent inhibitors.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the reactivity, stability, and efficiency of 3-phenyl-2H-azirine probes in bioconjugation experiments.

Table 1: Reactivity of 3-phenyl-2H-azirine Probe with Amino Acids

Amino Acid (Boc-protected)ProbeReaction Time (h)Conversion (%)
Glutamic acidAZ-112>95
Aspartic acidAZ-112>95
CysteineAZ-1112<5
LysineAZ-1112No reaction
TyrosineAZ-1112No reaction
SerineAZ-1112No reaction
ArginineAZ-1112No reaction
HistidineAZ-1112No reaction

Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[1]

Table 2: Stability of 3-phenyl-2H-azirine Probe and Conjugate

CompoundConditionHalf-life (t½)
AZ-9 ProbePBS (pH 7.4)> 24 h
AZ-9-Peptide ConjugatePBS (pH 7.4)> 24 h

Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[1]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Protein Labeling

This protocol describes the labeling of a purified protein with a 3-phenyl-2H-azirine-based probe.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • 3-phenyl-2H-azirine probe (e.g., with a fluorescent tag)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for probe stock solution)

  • 50 mL conical tubes

  • Incubator/shaker

  • SDS-PAGE analysis equipment

  • Fluorescence scanner

Procedure:

  • Prepare a 10 mg/mL stock solution of the purified protein in PBS (pH 7.4).

  • Prepare a 10 mM stock solution of the 3-phenyl-2H-azirine probe in DMSO.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the protein solution.

  • Add 1 µL of the 10 mM probe stock solution to the protein solution (final probe concentration: 100 µM).

  • Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.

  • To quench the reaction, add 25 µL of 5x SDS-PAGE loading buffer.

  • Boil the sample at 95°C for 5 minutes.

  • Analyze the labeled protein by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to confirm successful labeling.

Protocol 2: In Situ Labeling of Proteins in Live Cells

This protocol outlines the procedure for labeling proteins with a 3-phenyl-2H-azirine probe within a cellular context.

Materials:

  • Adherent mammalian cells (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 3-phenyl-2H-azirine probe (cell-permeable)

  • PBS, pH 7.4

  • Cell scraper

  • Lysis buffer (RIPA buffer or similar)

  • Protease inhibitor cocktail

  • Centrifuge

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Prepare a 10 mM stock solution of the cell-permeable 3-phenyl-2H-azirine probe in DMSO.

  • Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 2 hours.

  • Remove the probe-containing medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 200 µL of ice-cold lysis buffer containing protease inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the labeled proteome for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Visualizations

Reaction_Mechanism Protein Protein-COOH (Asp/Glu Residue) Intermediate Activated Intermediate Protein->Intermediate + Azirine Azirine Methyl 3-phenyl-2H- azirine-2-carboxylate Adduct Stable N-phenacyl- acetamide Adduct Intermediate->Adduct Intramolecular Rearrangement Experimental_Workflow cluster_in_vitro In Vitro Labeling cluster_in_situ In Situ (Live Cell) Labeling Protein Purified Protein Incubate1 Incubate (e.g., 37°C, 2h) Protein->Incubate1 Probe1 Azirine Probe Probe1->Incubate1 Analysis1 SDS-PAGE / MS Analysis Incubate1->Analysis1 Cells Live Cells Incubate2 Incubate with Cells (e.g., 37°C, 2h) Cells->Incubate2 Probe2 Cell-permeable Azirine Probe Probe2->Incubate2 Wash Wash Cells Incubate2->Wash Lyse Cell Lysis Wash->Lyse Proteome Labeled Proteome Lyse->Proteome Analysis2 Pull-down / MS Analysis Proteome->Analysis2 Chemoproteomics_Workflow Lysate Cell Lysate (Proteome) Labeling Labeling Reaction Lysate->Labeling Probe Azirine-Biotin Probe Probe->Labeling Click Click Chemistry (Optional: for reporter tagging) Labeling->Click If probe lacks biotin Enrichment Streptavidin Enrichment Labeling->Enrichment Direct Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis & Protein ID MS->Data

References

Application Notes and Protocols: Methyl 3-Phenyl-2H-azirine-2-carboxylate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-Azirines substituted with an electron-withdrawing group, such as an alkoxycarbonyl function, are highly effective dienophiles in Diels-Alder reactions.[1][2] The reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate and its analogs is attributed to the combined effects of ring strain inherent in the three-membered ring and the electronic activation provided by the C2-carboxylate group.[1][2][3] These strained imines participate in [4+2] cycloaddition reactions with a wide array of 1,3-dienes to afford bicyclic aziridine adducts.[4] The resulting cycloadducts are valuable, highly functionalized heterocyclic building blocks for the synthesis of complex nitrogen-containing molecules. The reactions often proceed under mild thermal conditions in the absence of a catalyst and typically exhibit high regio- and stereoselectivity.[3][4]

Reaction Principle: The Aza-Diels-Alder Cycloaddition

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the C=N double bond of the 2H-azirine acts as the 2π-electron component (the dienophile) and reacts with a 4π-electron conjugated diene.[5] This pericyclic reaction leads to the formation of a six-membered ring fused to the original azirine ring, creating two new carbon-carbon bonds and up to four new stereocenters in a single step.[5] The reaction is classified as an aza-Diels-Alder reaction due to the participation of the imine bond.

Caption: General mechanism of the aza-Diels-Alder reaction.

Application Notes

  • Scope of Dienes : 2H-Azirine-2-carboxylates react efficiently with a variety of electron-rich dienes. Both cyclic dienes (e.g., cyclopentadiene) and acyclic dienes (e.g., 2,3-dimethylbutadiene, 1-acetoxybutadiene) have been successfully employed.[1][2]

  • Stereoselectivity : The cycloaddition is often highly stereoselective. With cyclic and acyclic dienes, the reaction typically proceeds via an endo transition state, leading to the corresponding endo-cycloadduct as the major product.[2][4] However, reactions with furan have been shown to yield the exo-adduct.[2][6]

  • Regioselectivity : In reactions with unsymmetrical dienes, such as 1-substituted butadienes, high regioselectivity is observed. The more nucleophilic terminus of the diene combines with the carbon atom of the C=N bond of the azirine.[2]

  • Lewis Acid Catalysis : While many reactions proceed under thermal conditions, Lewis acid catalysis can be employed to enhance reactivity and, in some cases, improve diastereoselectivity, particularly with chiral azirines.[7]

  • Product Utility : The resulting bicyclic aziridines are versatile synthetic intermediates. The strained aziridine ring can undergo selective ring-opening reactions, providing access to a variety of functionalized amino compounds.

Quantitative Data from Diels-Alder Reactions of 2H-Azirine-2-carboxylate Analogs

The following table summarizes representative data from studies on analogs of this compound, demonstrating the general reactivity and selectivity of this class of dienophiles.

DienophileDieneConditionsYield (%)Stereoselectivity/RatioReference
Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylateCyclopentadieneCH₂Cl₂, r.t., 60 h51Single diastereomer[3]
Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate2,3-DimethylbutadieneNeat, 60 °C, 24 h94Not specified[3]
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylateFuranTHF, r.t., 24 h-exo adduct[6]
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate1,3-DiphenylisobenzofuranTHF, 65 °C, 3 h-endo and exo adducts[6][8]
Benzyl 2H-azirine-3-carboxylateFuranNot specified-exo adduct[8]
Chiral 2H-azirine-3-carboxamideCyclopentadieneNot specified-No selectivity observed[2]

Experimental Protocols

The following protocols provide a general framework for conducting Diels-Alder reactions with 2H-azirine-2-carboxylates.

Experimental_Workflow start Start reagents 1. Prepare Reactants - 2H-Azirine-2-carboxylate - Diene - Anhydrous Solvent start->reagents setup 2. Reaction Setup - Combine reactants in flask - Stir under inert atmosphere (N₂/Ar) reagents->setup reaction 3. Reaction - Stir at specified temperature (r.t. or heat) - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Remove solvent in vacuo - Aqueous wash/extraction if needed reaction->workup purification 5. Purification - Flash column chromatography workup->purification characterization 6. Characterization - NMR (¹H, ¹³C) - HRMS - X-ray crystallography (if applicable) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the Diels-Alder reaction.
Protocol 1: General Procedure for Thermal Aza-Diels-Alder Reaction

This protocol describes a typical procedure for the reaction of a 2H-azirine-2-carboxylate with a diene under thermal conditions.[3]

Materials:

  • This compound (1.0 eq)

  • Diene (e.g., 2,3-dimethylbutadiene, cyclopentadiene) (1.5 - 5.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))

  • Nitrogen or Argon gas supply

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Magnetic stirrer/hotplate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the azirine in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Add the diene (1.5 - 5.0 eq) to the solution at room temperature. Using an excess of the diene can improve reaction rates.

  • Stir the reaction mixture at room temperature (r.t.) or heat gently (e.g., 40-65 °C) as required.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from several hours to days.[3][6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • If necessary, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • The stereochemistry of the product can often be determined by NOESY NMR experiments or, definitively, by single-crystal X-ray diffraction analysis.[6]

Protocol 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is an adaptation for reactions where a Lewis acid is used to enhance diastereoselectivity or rate.[7]

Materials:

  • All materials listed in Protocol 1

  • Lewis Acid (e.g., Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃)) (0.1 - 1.0 eq)

Equipment:

  • Same as Protocol 1

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂).

  • Add the anhydrous solvent (e.g., CH₂Cl₂) and cool the mixture to a reduced temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Add a solution of this compound (1.0 eq) in the same solvent to the cooled Lewis acid suspension/solution and stir for 15-30 minutes.

  • Add the diene (1.2 - 2.0 eq) dropwise to the reaction mixture while maintaining the reduced temperature.

  • Allow the reaction to stir at the reduced temperature or warm slowly to room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent (e.g., sodium bicarbonate, Rochelle's salt, or EDTA) and stir until the mixture becomes clear.

  • Perform an aqueous work-up as described in Protocol 1 (steps 6-7).

  • Purify the crude product via flash column chromatography as described in Protocol 1 (step 8).

Characterization:

  • Characterize the final product using standard spectroscopic methods (NMR, HRMS) as outlined in Protocol 1.

This compound and related compounds are valuable and reactive dienophiles for aza-Diels-Alder reactions. They provide a reliable method for the stereoselective synthesis of complex, nitrogen-containing bicyclic systems that are of significant interest in medicinal chemistry and natural product synthesis. The operational simplicity and high selectivity of these reactions make them a powerful tool for synthetic chemists.

References

Asymmetric Synthesis of Chiral Aziridine-2-carboxylates from 2H-Azirines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral aziridine-2-carboxylates, versatile building blocks in organic synthesis and medicinal chemistry, starting from 2H-azirines. The high ring strain and electrophilic nature of 2H-azirines make them valuable precursors for constructing these stereochemically rich three-membered heterocycles.[1][2] This guide focuses on recent, state-of-the-art catalytic asymmetric methodologies, offering high levels of enantioselectivity and diastereoselectivity.

Introduction

Chiral aziridine-2-carboxylates are pivotal intermediates in the synthesis of a wide array of biologically active molecules and complex natural products.[3][4] Their utility stems from their ability to undergo regio- and stereoselective ring-opening reactions, allowing for the introduction of various functionalities.[3] The development of catalytic asymmetric methods to access these compounds from readily available 2H-azirines has been a significant area of research. This document outlines several key strategies, including kinetic resolutions and various nucleophilic addition reactions.

Key Asymmetric Strategies

Several powerful strategies have emerged for the enantioselective synthesis of aziridine-2-carboxylates from 2H-azirines. These methods primarily rely on the use of chiral catalysts, which can be either metal-based or purely organic.

Copper-Hydride Catalyzed Reductive Kinetic Resolution

A recent advancement involves the kinetic resolution of racemic 2H-azirines using a copper hydride (Cu-H) catalyst.[3][5] This method provides access to enantioenriched N-H aziridine-2-carboxylates, which are noted for their bench stability, and the corresponding unreacted, enantioenriched 2H-azirines.[1][3] The reaction typically proceeds with high diastereoselectivity and enantioselectivity.[3][4][5]

Logical Workflow for Reductive Kinetic Resolution

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products rac_azirine Racemic 2H-Azirine-2-carboxylate kr_step Kinetic Resolution: Enantioselective Reduction rac_azirine->kr_step cu_source Copper(I) Catalyst Precursor active_catalyst Formation of Chiral Cu-H Active Species cu_source->active_catalyst ligand Chiral Ligand ligand->active_catalyst hydride Hydride Source (e.g., Silane) hydride->active_catalyst active_catalyst->kr_step enantio_aziridine Enantioenriched N-H Aziridine-2-carboxylate kr_step->enantio_aziridine enantio_azirine Enantioenriched 2H-Azirine-2-carboxylate kr_step->enantio_azirine

Caption: Workflow for Cu-H catalyzed kinetic resolution of 2H-azirines.

Quantitative Data Summary: Reductive Kinetic Resolution

Entry2H-Azirine Substrate (Ar)LigandYield (%)d.r.e.e. (%)
1Phenyl(R,R)-Ph-BPE45>20:194
24-MeO-Ph(R,R)-Ph-BPE46>20:193
34-Cl-Ph(R,R)-Ph-BPE48>20:192
42-Naphthyl(R,R)-Ph-BPE42>20:191

Data compiled from representative examples in the literature.[3][5][6]

Experimental Protocol: General Procedure for Copper-Hydride Catalyzed Reductive Kinetic Resolution [3][5]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (e.g., Cu(OAc)₂, 2.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%).

  • Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the specified reaction temperature (e.g., -60 °C).

  • Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.

  • Slowly add the hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over 4 hours.

  • Stir the reaction at the same temperature until the starting material is consumed to approximately 50% conversion (monitored by TLC or GC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric Nucleophilic Addition to 2H-Azirines

The high electrophilicity of the C=N bond in 2H-azirines allows for a variety of catalytic asymmetric nucleophilic additions.[7] Chiral metal complexes or organocatalysts can effectively control the stereochemical outcome, leading to highly enantioenriched aziridines.[7][8]

Signaling Pathway for Catalytic Asymmetric Nucleophilic Addition

G cluster_activation Catalyst Activation cluster_addition Nucleophilic Attack cluster_product_formation Product Release catalyst Chiral Catalyst (Metal Complex or Organocatalyst) activated_complex Activated Azirine-Catalyst Complex catalyst->activated_complex substrate 2H-Azirine substrate->activated_complex attack Stereoselective Nucleophilic Addition activated_complex->attack nucleophile Nucleophile (e.g., R₃Si-B(pin), R-SH, R₂CH-CN) nucleophile->attack intermediate Aziridinyl Intermediate attack->intermediate product Chiral Aziridine-2-carboxylate intermediate->product catalyst_regen Catalyst Regeneration intermediate->catalyst_regen catalyst_regen->catalyst

References

Flow Chemistry Approaches for the Synthesis of 2H-Azirines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2H-azirines utilizing continuous flow chemistry. 2H-Azirines are valuable, strained heterocyclic intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds. Traditional batch synthesis of these molecules can be hazardous due to the potential for explosive decomposition of precursors like organic azides and the exothermic nature of the reactions. Flow chemistry offers a safer, more efficient, and scalable alternative by providing precise control over reaction parameters and minimizing the accumulation of hazardous intermediates.

Two primary methods for the flow synthesis of 2H-azirines are detailed below: the thermal decomposition of vinyl azides and the base-promoted cyclization of oxime derivatives (a modified Neber rearrangement).

Method 1: Thermal Cyclization of Vinyl Azides in Continuous Flow

This method leverages the thermal intramolecular cyclization of vinyl azides to form 2H-azirines with the extrusion of nitrogen gas. Flow chemistry is particularly advantageous for this transformation as it allows for safe and controlled heating of the reaction mixture in a small volume, mitigating the risks associated with the decomposition of azides.[1][2]

Experimental Workflow: Thermal Cyclization of Vinyl Azides

G reagent_prep Vinyl Azide Solution Preparation pump Syringe Pump reagent_prep->pump Load reactor Heated Flow Reactor (e.g., 130°C) pump->reactor Inject at controlled flow rate (e.g., 250 µL/min) bpr Back-Pressure Regulator (e.g., 8 bar) reactor->bpr Reaction Mixture collection Product Collection (2H-Azirine Solution) bpr->collection Collect Effluent

References

Application Notes: Synthesis of Functionalized Amino Acids from Azirine-2-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-natural amino acids are integral components of peptidomimetics, therapeutic peptides, and small molecule drugs, offering metabolic stability, enhanced binding affinity, and novel biological activities. Azirine-2-carboxylic esters have emerged as highly versatile and powerful building blocks for the stereocontrolled synthesis of a diverse array of these valuable compounds.

The high ring strain of the 2H-azirine heterocycle (44-48 kcal/mol) makes it an excellent electrophile, susceptible to regioselective ring-opening by a wide range of nucleophiles.[1] This reactivity, coupled with the development of robust methods for their asymmetric synthesis, provides a reliable platform for accessing chiral α- and β-amino acids, as well as other complex nitrogen-containing molecules.

Key Synthetic Strategies & Applications:

  • Asymmetric Synthesis of Azirine-2-Carboxylic Esters: The foundation for producing enantiomerically pure amino acids lies in the asymmetric synthesis of the azirine precursors. Key methods include:

    • Base-induced elimination from N-sulfinylaziridine 2-carboxylate esters: This method provides access to enantiomerically pure 2H-azirine-2-carboxylate esters.[2]

    • Alkaloid-mediated Neber reaction: Cinchona alkaloids can catalyze the asymmetric cyclization of O-tosyloximes to yield chiral azirines, a strategy successfully employed in the synthesis of the marine natural product (-)-dysidazirine.

  • Isomerization of Isoxazoles: A highly efficient and scalable approach involves the iron(II)-catalyzed isomerization of readily available 5-chloroisoxazoles.[3][4] This reaction generates reactive 2H-azirine-2-carbonyl chlorides in situ, which can be trapped by a variety of nucleophiles to afford a diverse library of azirine derivatives.[5][6] This method is particularly attractive for generating libraries of compounds for screening in drug discovery programs.

  • Nucleophilic Ring-Opening for Amino Acid Synthesis: The core application of azirine-2-carboxylic esters is their reaction with nucleophiles to generate functionalized amino acids. The regioselectivity of the attack is a key feature of this methodology.

    • Heteroatom Nucleophiles (O, S, N): Reaction with alcohols, thiols, and amines leads to the formation of β-alkoxy, β-thio, and β-amino α-amino acids, respectively.

    • Carbon Nucleophiles: Organocuprates and other organometallic reagents can be used to introduce a wide range of carbon substituents at the β-position, yielding various α-amino acids.[7]

    • Hydride Reduction: The reduction of the azirine C=N bond with hydride reagents provides access to aziridine-2-carboxylic esters, which are themselves stable and versatile intermediates for further functionalization.

Applications in Drug Development:

The functionalized amino acids synthesized from azirine-2-carboxylic esters are valuable precursors for a range of therapeutic agents. For example, the potent antimicrobial agent dynobactin A has been synthesized using a free N-H aziridine intermediate derived from an azirine.[1] The natural product azirinomycin, a 2H-azirine-2-carboxylic acid, exhibits broad-spectrum antibacterial activity. The development of synthetic routes to analogues of these natural products is a key strategy in the search for new antibiotics to combat resistant pathogens.

Quantitative Data Summary

The following tables summarize the yields and enantiomeric excess (ee) for key transformations in the synthesis of functionalized amino acids from azirine-2-carboxylic esters.

Table 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives from 5-Chloroisoxazoles [5][6]

Product TypeNucleophileYield (%)
Dicarboxylic AcidsH₂O64-98
DicarboxamidesPrimary & Secondary Amines53-84
Methyl & Ethyl EstersMethanol & Ethanol76-99
Dicarbonyl AzideSodium Azide85

Table 2: Reductive Kinetic Resolution of 3-Aryl-2H-azirine-2-carboxylates [1]

Carboxylate Ester GroupYield of Aziridine (%)Enantiomeric Excess (ee) of Aziridine (%)
Methyl44-5184-89
Ethyl44-5184-89
Benzyl44-5184-89
t-Butyl44-5184-89
i-Propyl44-5184-89
2,2,2-Trichloroethyl44-5184-89
Adamantyl-90
Phenyl-88

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-2H-azirine-2-carboxamides from 5-Chloroisoxazoles

This protocol is based on the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles and subsequent in situ reaction with an amine nucleophile.[4]

Materials:

  • 3-Aryl-5-chloroisoxazole

  • Anhydrous Iron(II) Chloride (FeCl₂)

  • Dry Acetonitrile (CH₃CN)

  • Amine nucleophile (e.g., morpholine)

  • 2-Picoline

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon (Ar) atmosphere

Procedure:

  • To a solution of the 3-aryl-5-chloroisoxazole (1.0 equiv.) in dry acetonitrile, add anhydrous FeCl₂ (0.1 equiv.).

  • Stir the mixture at room temperature under an argon atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 5-chloroisoxazole is consumed.

  • In a separate flask, dissolve the amine nucleophile (1.0 equiv.) and 2-picoline (1.0 equiv.) in dry acetonitrile.

  • Add the solution of the amine and 2-picoline to the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2H-azirine-2-carboxamide.

Protocol 2: Asymmetric Synthesis of a 2H-Azirine-2-carboxylate Ester via Cinchona Alkaloid-Mediated Neber Reaction

This protocol is adapted from the synthesis of a dysidazirine analogue.

Materials:

  • β-Ketoester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Quinidine

  • Toluene

Procedure:

  • Oxime formation: Dissolve the β-ketoester in pyridine and add hydroxylamine hydrochloride. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Tosylation: Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir until the oxime is fully consumed.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous copper(II) sulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime tosylate.

  • Asymmetric Cyclization: Dissolve the crude oxime tosylate in toluene at 0 °C. Add quinidine and stir the mixture at this temperature. The reaction progress may be slow; brief warming to 10 °C can be employed to ensure complete consumption of the starting material.

  • Purification: After the reaction is complete, purify the mixture by column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine-2-carboxylate ester.

Visualizations

Synthesis_of_Functionalized_Amino_Acids_from_Azirine_2_Carboxylic_Esters cluster_synthesis Synthesis of Azirine-2-Carboxylic Esters cluster_functionalization Synthesis of Functionalized Amino Acids N_Sulfinylaziridine N-Sulfinylaziridine -2-carboxylate Ester Azirine_Ester 2H-Azirine-2- Carboxylic Ester N_Sulfinylaziridine->Azirine_Ester Base-induced elimination Nucleophiles Nucleophiles (R₂NH, R'OH, R'SH, R'₂CuLi, H⁻) Aziridine_Carboxylate Aziridine-2- Carboxylate Ester Azirine_Ester->Aziridine_Carboxylate Hydride Reduction Isoxazole 5-Chloroisoxazole Azirine_Carbonyl_Chloride 2H-Azirine-2- Carbonyl Chloride Isoxazole->Azirine_Carbonyl_Chloride FeCl₂ Isomerization Azirine_Carbonyl_Chloride->Azirine_Ester R'OH Functionalized_Amino_Acid Functionalized α/β-Amino Acid Derivatives Nucleophiles->Functionalized_Amino_Acid Nucleophilic Ring-Opening

Caption: Synthetic pathways to functionalized amino acids.

FeCl2_Catalyzed_Synthesis_Workflow Start Start: 3-Aryl-5-chloroisoxazole Isomerization 1. Add FeCl₂ in dry CH₃CN 2. Stir at RT under Ar Start->Isomerization In_Situ_Formation In situ formation of 2H-Azirine-2-Carbonyl Chloride Isomerization->In_Situ_Formation Nucleophile_Addition Add Nucleophile (e.g., Amine) + 2-Picoline in CH₃CN In_Situ_Formation->Nucleophile_Addition Reaction Stir at RT for 1-2 hours Nucleophile_Addition->Reaction Workup 1. Evaporate solvent 2. EtOAc extraction 3. Wash with H₂O & brine Reaction->Workup Purification Column Chromatography Workup->Purification Product End: Purified 2H-Azirine-2-carboxamide Purification->Product

Caption: Workflow for FeCl₂-catalyzed synthesis.

References

Application Notes and Protocols: Photolysis of 2H-Azirines for Nitrile Ylide Generation and Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical activation of 2H-azirines to generate highly reactive nitrile ylide intermediates is a powerful strategy in modern organic synthesis. This method provides a versatile entry into a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] The process involves the light-induced ring-opening of the strained 2H-azirine ring, yielding a transient nitrile ylide. This 1,3-dipole can then be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to construct five-membered rings with high regioselectivity.[3][4] This application note provides a detailed overview of the synthesis of 2H-azirines, their photochemical conversion to nitrile ylides, and subsequent cycloaddition reactions, complete with experimental protocols and quantitative data.

Reaction Mechanism and Workflow

The overall transformation begins with a 2H-azirine, which upon irradiation with UV light, undergoes a C-C bond cleavage to form a nitrile ylide. This reactive intermediate is then trapped by an electron-deficient alkene or other dipolarophile to afford the desired cycloadduct, typically a dihydropyrrole derivative.[3][5]

Reaction_Mechanism 2H_Azirine 2H-Azirine Nitrile_Ylide Nitrile Ylide (1,3-dipole) 2H_Azirine->Nitrile_Ylide hν (Photolysis) Cycloadduct [3+2] Cycloadduct (e.g., Dihydropyrrole) Nitrile_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., alkene, alkyne) Dipolarophile->Cycloadduct

Caption: General reaction scheme for the photogeneration of a nitrile ylide from a 2H-azirine and its subsequent [3+2] cycloaddition.

The experimental workflow for this process can be streamlined, particularly with the use of continuous-flow reactors, which offer advantages in terms of reaction control, scalability, and safety.[3][6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare solution of 2H-azirine and dipolarophile Flow_Setup Set up photochemical reactor (e.g., flow reactor with UV lamp) Reactant_Prep->Flow_Setup Irradiation Irradiate the reaction mixture Flow_Setup->Irradiation Solvent_Removal Remove solvent under reduced pressure Irradiation->Solvent_Removal Purification Purify the crude product (e.g., column chromatography) Solvent_Removal->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for the photochemical cycloaddition of 2H-azirines.

Synthesis of 2H-Azirines

A common and practical method for the synthesis of 2H-azirines is the oxidative cyclization of enamines using reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[7] Another versatile route involves the thermal or photochemical decomposition of vinyl azides.[3][6] The isomerization of isoxazoles can also be employed to produce 2H-azirine derivatives.[8]

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl-2H-azirine from an Enamine

This protocol is adapted from the oxidative cyclization of enamines.[7]

Materials:

  • Substituted enamine (1.0 eq)

  • Phenyliodine(III) diacetate (PIDA) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • Dissolve the enamine in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIDA portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-azirine.

Protocol 2: Photochemical [3+2] Cycloaddition of a 2H-Azirine with an Alkene in a Flow Reactor

This protocol is based on the continuous-flow synthesis of dihydropyrroles.[3][6]

Materials:

  • 3-Aryl-2H-azirine (1.0 eq)

  • Electron-deficient alkene (e.g., acrylonitrile, 2.0-5.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Photochemical flow reactor equipped with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.

Procedure:

  • Prepare a solution of the 3-aryl-2H-azirine and the alkene in the chosen solvent. The concentration typically ranges from 0.01 to 0.05 M.

  • Set up the photochemical flow reactor according to the manufacturer's instructions.

  • Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-30 minutes).

  • Irradiate the tubing with the UV lamp.

  • Collect the product solution at the outlet of the reactor.

  • Once all the starting material has been passed through the reactor, evaporate the solvent and excess alkene under reduced pressure.

  • Purify the crude product by column chromatography to yield the dihydropyrrole.

Quantitative Data Summary

The following table summarizes representative quantitative data for the photochemical cycloaddition of 2H-azirines with various dipolarophiles.

2H-Azirine Substituent (R¹)DipolarophileProductYield (%)Diastereomeric Ratio (dr)Reference
PhenylAcrylonitrile2-Cyano-5-phenyl-1-pyrroline75-[3]
4-MethoxyphenylMethyl acrylate2-Methoxycarbonyl-5-(4-methoxyphenyl)-1-pyrroline82-[3]
PhenylDimethyl fumaratetrans-2,3-Dimethoxycarbonyl-5-phenyl-1-pyrroline91>20:1[9]
NaphthylAcrylonitrile2-Cyano-5-(naphthyl)-1-pyrroline68-[10]
PhenylDiisopropyl azodicarboxylate1,2-Diisopropyl-4-phenyl-1,2,3,4-tetrahydro-1,2,4-triazole-3,5-dione85-[3]

Applications in Drug Development

The resulting nitrogen-containing heterocycles, such as pyrrolidines and their derivatives, are valuable scaffolds in medicinal chemistry.[11] The ability to rapidly generate molecular complexity from relatively simple precursors makes this photochemical approach attractive for the synthesis of compound libraries for drug discovery. The nitrile group itself can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[11]

Drug_Development_Logic Start 2H-Azirines & Dipolarophiles Method Photochemical [3+2] Cycloaddition Start->Method Products Diverse N-Heterocycles (e.g., Dihydropyrroles) Method->Products Application Compound Library Synthesis Products->Application Goal Drug Discovery & Development Application->Goal

Caption: Logical flow from starting materials to drug development applications.

Conclusion

The photolysis of 2H-azirines to generate nitrile ylides for cycloaddition reactions is a robust and efficient method for the synthesis of complex nitrogen-containing heterocycles. The mild reaction conditions, high yields, and amenability to flow chemistry make it a valuable tool for researchers in organic synthesis and drug development. The detailed protocols and compiled data provided herein serve as a practical guide for the implementation of this powerful synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Neber Rearrangement for Azirine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Neber rearrangement. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 2H-azirines.

Frequently Asked Questions (FAQs)

Q1: What is the Neber rearrangement and its application in azirine synthesis?

The Neber rearrangement is an organic reaction that converts a ketoxime into an α-amino ketone through an azirine intermediate.[1][2] For researchers focused on synthesizing 2H-azirines, the reaction is typically stopped at the intermediate stage. The process involves converting a ketoxime to an O-sulfonate (like a tosylate), which then rearranges in the presence of a base to form the desired 2H-azirine.[1][3] These highly strained, three-membered heterocycles are valuable building blocks in organic synthesis.[4]

Q2: What is the general mechanism for the formation of the azirine intermediate?

The reaction proceeds through the following key steps:

  • O-Sulfonylation: The hydroxyl group of the ketoxime is converted into a good leaving group, typically by reacting it with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a mild base like pyridine.

  • Deprotonation: A strong base (e.g., an alkoxide) abstracts an acidic α-hydrogen from the carbon adjacent to the imine, generating a carbanion.[5][6]

  • Intramolecular Cyclization: The newly formed carbanion acts as a nucleophile, attacking the nitrogen atom and displacing the sulfonate leaving group in an intramolecular substitution reaction. This ring-closing step forms the 2H-azirine intermediate.[5]

Q3: What are the typical starting materials and reagents required?

  • Substrate: A ketone with at least one α-hydrogen. Aldoximes generally do not undergo the rearrangement.[7]

  • Oxime Formation: Hydroxylamine, typically as a hydrochloride salt.

  • Leaving Group Activation: A sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl).

  • Base: A strong, non-nucleophilic base is crucial. Common choices include potassium ethoxide, sodium ethoxide, potassium tert-butoxide, or sodium hydride.[6][7]

  • Solvent: Anhydrous alcohols (like ethanol) or aprotic solvents (like toluene or DMSO) are often used.

Experimental Workflow and Protocols

Below is a generalized workflow for the Neber rearrangement, followed by a detailed experimental protocol for a representative reaction.

Neber_Workflow General Workflow for Neber Rearrangement to Azirine cluster_prep Preparation cluster_reaction Rearrangement cluster_workup Isolation Ketone Start: Ketone Oxime Ketoxime Formation Ketone->Oxime  NH2OH·HCl   Sulfonate O-Sulfonylation Oxime->Sulfonate  TsCl, Pyridine   Azirine Azirine Formation Sulfonate->Azirine  Strong Base (e.g., KOEt)   Workup Anhydrous Workup Azirine->Workup Purification Purification Workup->Purification Product Isolated 2H-Azirine Purification->Product

Caption: General workflow from starting ketone to isolated 2H-azirine.

Detailed Protocol: Synthesis of 2-methyl-3-phenyl-2H-azirine

This protocol is a representative example and may require optimization for different substrates.

Step 1: Preparation of Acetophenone Oxime O-tosylate

  • To a stirred solution of acetophenone oxime (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with cold 1M HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-tosylate, which can be used in the next step without further purification.

Step 2: Neber Rearrangement to 2-methyl-3-phenyl-2H-azirine

  • Prepare a solution of potassium ethoxide (KOEt) by carefully dissolving potassium metal (1.5 eq) in anhydrous ethanol (20 volumes) under an inert atmosphere (N₂ or Ar). Caution: This is a highly exothermic reaction.

  • Dissolve the crude acetophenone oxime O-tosylate from Step 1 in anhydrous ethanol.

  • Add the tosylate solution dropwise to the stirred solution of potassium ethoxide at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench by pouring the mixture into ice-cold water.

  • Extract the product with a non-polar solvent like pentane or diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous K₂CO₃ (to avoid any acidity).

  • Filter and carefully remove the solvent under reduced pressure at low temperature to avoid volatilizing the product.

  • The crude azirine can be purified by distillation under reduced pressure or by careful column chromatography on neutral or basic alumina.

Troubleshooting Guide

Problem: Low or No Yield of Azirine

A low yield is the most common issue. The following troubleshooting guide helps diagnose potential causes.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Azirine Yield cluster_sm Starting Material & Reagents cluster_base Base Issues cluster_conditions Reaction Conditions cluster_workup Workup & Isolation Start Low or No Azirine Yield Check_SM Check Purity of Starting Material (SM) & Reagents Start->Check_SM Check_Base Is the Base Strong/Active Enough? Start->Check_Base Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Investigate Workup & Isolation Start->Check_Workup SM_Sol1 Ensure ketoxime is pure and dry. Check_SM->SM_Sol1 SM_Sol2 Use freshly purified solvents. Check_SM->SM_Sol2 Base_Sol1 Use freshly prepared alkoxide or freshly opened commercial base. Check_Base->Base_Sol1 Base_Sol2 Increase stoichiometry of the base (e.g., 1.5-2.0 eq). Check_Base->Base_Sol2 Base_Sol3 Consider a stronger base (e.g., NaH in DMSO). Check_Base->Base_Sol3 Cond_Sol1 Ensure strictly anhydrous conditions. Check_Conditions->Cond_Sol1 Cond_Sol2 Optimize temperature. Try running at 0°C, RT, or gentle reflux. Check_Conditions->Cond_Sol2 Cond_Sol3 Increase reaction time and monitor by TLC/GC-MS. Check_Conditions->Cond_Sol3 Workup_Sol1 Avoid acidic conditions; azirines can hydrolyze. Check_Workup->Workup_Sol1 Workup_Sol2 Check aqueous layers for product loss if it's polar. Check_Workup->Workup_Sol2 Workup_Sol3 Use neutral/basic alumina for chromatography instead of silica gel. Check_Workup->Workup_Sol3

Caption: A logical guide for troubleshooting low azirine yields.

Q4: My reaction is producing the α-amino ketone instead of the azirine. How can I prevent this?

The azirine intermediate is susceptible to hydrolysis, which opens the ring to form an α-amino ketone. This is often the desired product in the classical Neber rearrangement.[1] To isolate the azirine, you must:

  • Maintain Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.[8] The reaction should be run under an inert atmosphere.

  • Careful Workup: During the workup, avoid any acidic solutions. Wash organic layers with water or brine only. Use a basic drying agent like anhydrous potassium carbonate (K₂CO₃).

  • Isolate Promptly: Azirines can be unstable, so work up the reaction and purify the product without unnecessary delays.

Q5: I am observing significant amounts of a byproduct from the Beckmann rearrangement. How can I minimize this?

The Beckmann rearrangement is a common side reaction for ketoxime sulfonates.[1] Favorable conditions for the Neber rearrangement over the Beckmann include:

  • Presence of an α-Hydrogen: The Neber pathway requires an abstractable proton alpha to the imine. Substrates lacking this proton can only undergo the Beckmann rearrangement.

  • Choice of Base: Strong, sterically hindered bases favor proton abstraction (Neber) over nucleophilic attack or complexation that might facilitate the Beckmann pathway.

  • Temperature: Lower reaction temperatures generally favor the Neber rearrangement.

Competing_Pathways Neber vs. Beckmann Competing Pathways cluster_neber Neber Pathway cluster_beckmann Beckmann Pathway Start Ketoxime O-Tosylate Node_Neber1 Base abstracts α-H+ Start->Node_Neber1 Strong Base Low Temp Node_Beckmann1 Migration of Anti-Group Start->Node_Beckmann1 Lewis Acid / Heat No α-H+ Node_Neber2 Carbanion Formation Node_Neber1->Node_Neber2 Node_Neber3 Intramolecular Attack Node_Neber2->Node_Neber3 Product_Neber 2H-Azirine Node_Neber3->Product_Neber Node_Beckmann2 Nitrile Cation Intermediate Node_Beckmann1->Node_Beckmann2 Node_Beckmann3 Hydrolysis Node_Beckmann2->Node_Beckmann3 Product_Beckmann Amide (Side Product) Node_Beckmann3->Product_Beckmann

Caption: Competing reaction pathways for a ketoxime sulfonate.

Q6: My reaction stalls and does not go to completion. What should I try?

If starting material remains after an extended period, consider the following:

  • Base Deactivation: The base may have been deactivated by moisture or an acidic impurity. Try adding a fresh aliquot of the base.

  • Insufficient Base: The stoichiometry of the base might be too low. Increase the equivalents of base to 1.5–2.0.

  • Temperature: The activation energy for the deprotonation may not be met at the current temperature. Cautiously increase the reaction temperature and monitor for product formation and decomposition.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the efficacy of the base. Consider switching to a more polar aprotic solvent like DMSO if using an alcohol.

Optimization of Reaction Conditions

The yield and selectivity of the Neber rearrangement are highly dependent on the substrate, base, solvent, and temperature. Below is a table summarizing how different variables can affect the outcome, based on general observations in the literature.

ParameterCondition ACondition BExpected Outcome & Comments
Base Potassium Ethoxide (KOEt)Potassium tert-Butoxide (KOtBu)KOtBu is more sterically hindered and may improve selectivity for proton abstraction over side reactions.
Solvent EthanolTolueneEthanol is a protic solvent that can participate in the reaction. Toluene is aprotic and may reduce hydrolysis, but requires a base like NaH.
Temperature 0 °C to Room TempRefluxHigher temperatures can increase reaction rate but may also promote side reactions like the Beckmann rearrangement or product decomposition.
Leaving Group Tosylate (-OTs)Mesylate (-OMs)Tosylate is a very common and effective leaving group. Mesylate is also effective and can sometimes offer different reactivity.

For enantioselective synthesis of specific azirines, organocatalytic methods using chiral catalysts have been developed, achieving high yields and enantiomeric excesses.[9][10] These advanced methods require careful optimization of the catalyst loading and reaction conditions.

References

Technical Support Center: Improving Yields in the Thermolysis of Vinyl Azides for Azirine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azirines from the thermolysis of vinyl azides.

Troubleshooting Guide

This guide addresses common issues encountered during the thermolysis of vinyl azides and provides actionable solutions to improve reaction yields and minimize side products.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Azirine Yield 1. Reaction temperature is too low or too high: Insufficient temperature leads to incomplete conversion, while excessive heat can promote decomposition and side reactions.[1] 2. Inappropriate solvent: The polarity and boiling point of the solvent can significantly influence the reaction pathway. 3. Substrate reactivity: Aliphatic vinyl azides are often less reactive than their aryl counterparts.[2][3] 4. Short reaction time: The reaction may not have proceeded to completion.1. Optimize reaction temperature: Systematically screen temperatures, for example, in the range of 85-110°C for thermally sensitive substrates in a suitable solvent like toluene.[4][5] For more robust substrates, higher temperatures in a sealed tube or flow reactor may be necessary. 2. Solvent selection: Toluene is a commonly used and effective solvent.[1] For flow synthesis, cyclopentyl methyl ether (CPME) has been shown to be a good, less toxic option.[2] Acetonitrile can also be used, particularly in photochemical setups.[6] 3. Increase reaction time or re-process: For less reactive substrates, consider longer reaction times. In a flow chemistry setup, re-introducing the reaction mixture into the reactor can drive the reaction to completion.[2][3] 4. Monitor reaction progress: Use techniques like TLC, GC-MS, or 1H NMR to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
Formation of Side Products (e.g., Ketenimines, Nitriles) 1. Vinyl azide conformation: The s-cis conformer of a vinyl azide can preferentially decompose to form a ketenimine.[4] 2. Curtius-type rearrangement: This can be a competing reaction pathway, especially with certain substrate structures.[1] 3. High reaction temperature: Promotes alternative decomposition pathways.[1]1. Substrate design: If possible, modify the vinyl azide structure to favor the s-trans conformation, which is more likely to lead to the azirine.[4] 2. Lower reaction temperature: Employ the minimum temperature required for azirine formation to disfavor higher-energy side reaction pathways. 3. Consider alternative methods: Photolysis or transition-metal catalysis can sometimes provide a cleaner reaction profile at lower temperatures.[1]
Polymerization of the Product 1. Azirine instability: Some azirines, particularly those with electron-withdrawing groups, can be unstable and prone to polymerization upon isolation.[2] 2. High concentration: Increased proximity of reactive molecules can facilitate polymerization.1. In-situ trapping: If the azirine is an intermediate for a subsequent reaction, consider performing a one-pot synthesis where the azirine is trapped by another reagent as it is formed. 2. Work-up at low temperature: Isolate and handle the azirine at reduced temperatures to minimize decomposition. 3. Use of dilute conditions: Running the reaction at a lower concentration may reduce the rate of polymerization.
Safety Concerns (e.g., rapid gas evolution, potential for explosion) 1. Thermal instability of azides: Organic azides are energetic compounds that can decompose violently upon heating.[2][3] 2. Pressure build-up: The reaction releases nitrogen gas, which can lead to a dangerous pressure increase in a sealed vessel.[2][7]1. Use of flow chemistry: Microfluidic reactors offer superior temperature control and a smaller reaction volume at any given time, significantly improving the safety of the process.[2][3] 2. Slow heating and adequate venting: In a batch setup, heat the reaction mixture slowly and ensure the system is not sealed to allow for the safe release of nitrogen gas. A condenser can be used to prevent solvent loss. 3. Adherence to safety protocols: Always handle vinyl azides behind a blast shield, wear appropriate personal protective equipment (PPE), and avoid using metal spatulas which can form shock-sensitive metal azides.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the thermolysis of vinyl azides to form azirines?

A1: The optimal temperature is substrate-dependent. A good starting point for many aryl vinyl azides is in the range of 85-110°C when using a solvent like toluene.[4][5] For less reactive aliphatic vinyl azides, higher temperatures may be required.[2][3] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific substrate that maximizes yield while minimizing side product formation.

Q2: What are the most common side products in this reaction, and how can I avoid them?

A2: Common side products include ketenimines, iminoketenes, and nitriles.[4] These often arise from alternative decomposition pathways of the vinyl azide or a vinyl nitrene intermediate. To minimize their formation, carefully control the reaction temperature, as excessive heat can favor these side reactions.[1] The conformation of the vinyl azide also plays a role; substrates that can easily adopt an s-cis conformation are more prone to forming ketenimines.[4]

Q3: Is it better to perform the thermolysis in a batch reactor or a flow system?

A3: For safety and process control, a flow system is highly recommended, especially for larger-scale reactions.[2][3] Flow reactors allow for precise control over temperature and residence time, leading to more consistent yields and minimizing the risks associated with the rapid release of nitrogen gas and the handling of potentially explosive compounds.[2][7] Batch reactions are suitable for small-scale synthesis and optimization, provided that appropriate safety precautions are taken.

Q4: My azirine product is unstable and decomposes upon purification. What can I do?

A4: The stability of 2H-azirines can vary significantly. If your product is unstable, consider using it in the next synthetic step without isolation. This can be achieved by performing an in-situ trapping experiment where the reagent for the subsequent reaction is present during the thermolysis. If isolation is necessary, perform all purification steps (e.g., chromatography, solvent removal) at low temperatures. Some highly reactive azirines, such as 3-(perfluorophenyl)-2H-azirine, are known to polymerize rapidly in the crude mixture.[2]

Q5: What are the key safety precautions I should take when working with vinyl azides?

A5: Vinyl azides are energetic compounds and should be handled with care. Always work behind a blast shield in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Avoid friction, shock, and exposure to light and heat during storage.[5] Do not use metal spatulas or syringes with metal needles to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[5] When performing the thermolysis, ensure that the system is not sealed to prevent pressure build-up from nitrogen gas evolution.[2][7] For disposal, do not mix azide-containing waste with acidic waste, as this can generate toxic and explosive hydrazoic acid.[5][8]

Quantitative Data Summary

The following tables summarize reported yields for azirine synthesis under various conditions to provide a baseline for comparison.

Table 1: Influence of Reaction Conditions on Azirine Yield in Flow Synthesis

SubstrateConditionsResidence TimeYield (%)Reference
1-(1-azidovinyl)-4-methylbenzene130°C, 0.25 M in CPME4 min33[9]
1-(1-azidovinyl)-4-methylbenzene130°C, 0.25 M in CPME8 min65[9]
1-(1-azidovinyl)-4-methylbenzene130°C, 0.25 M in CPME16 min>99[9]
Aryl vinyl azides with EWG420 nm LED, 0.1 M in MeCN30 min~76[7]
Aryl vinyl azides with EDG450 nm LED, 0.1 M in MeCN60 min65-81[7]

EWG: Electron-withdrawing group, EDG: Electron-donating group

Table 2: Representative Yields for Thermally Generated Azirines and Subsequent Products

Vinyl Azide TypeReactionSolventTemperature (°C)Yield (%)ProductReference
α-phenyl vinyl azideVapor phase pyrolysis--652-phenylazirine[1]
β-aryl vinyl azidesContinuous flow thermolysisToluene--Indoles[1]
Internal vinyl azidesThermolysis with acetylacetoneToluene85-10074-96Substituted pyrroles[4][5]
2-azidoacrylamidesPyrolysisToluene--2H-azirine-3-carboxamides[10]

Experimental Protocols

Protocol 1: General Procedure for Batch Thermolysis of an Aryl Vinyl Azide

Safety Note: This procedure must be performed in a chemical fume hood behind a blast shield. All appropriate PPE must be worn.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl vinyl azide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Heating: Place the flask in a pre-heated oil bath at 110°C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. This may take several hours. The evolution of nitrogen gas should be observed.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the toluene. The crude azirine can then be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. It is advisable to perform the chromatography at a reduced temperature if the product is known to be unstable.

Visualizations

Troubleshooting_Yield Start Low Azirine Yield Temp Is Temperature Optimized? Start->Temp Solvent Is Solvent Appropriate? (e.g., Toluene) Temp->Solvent Yes OptimizeTemp Screen Temperatures (e.g., 85-110°C) Temp->OptimizeTemp No Time Is Reaction Time Sufficient? Solvent->Time Yes ChangeSolvent Switch to Toluene or CPME Solvent->ChangeSolvent No SideProducts Are Side Products Observed? Time->SideProducts Yes IncreaseTime Increase Reaction Time or Re-process in Flow Time->IncreaseTime No LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes ConsiderFlow Consider Flow Chemistry for Better Control SideProducts->ConsiderFlow No OptimizeTemp->Solvent ChangeSolvent->Time IncreaseTime->SideProducts End Improved Yield LowerTemp->End ConsiderFlow->End

References

managing the instability of 2H-azirine intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing 2H-Azirine Intermediates

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with unstable 2H-azirine intermediates in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes 2H-azirine intermediates so unstable?

A1: The high reactivity and instability of 2H-azirines stem from their significant ring strain, estimated to be greater than 170 kJ/mol.[1] This strain makes them susceptible to ring-opening reactions. Additionally, they possess a polarized carbon-nitrogen double bond (C=N), rendering them electrophilic and prone to nucleophilic attack.[1][2][3] Their instability is also demonstrated by their tendency to readily hydrolyze into α-amino ketones.[4]

Q2: What are the primary decomposition pathways for 2H-azirines?

A2: 2H-azirines primarily decompose through two main pathways, depending on the conditions:

  • Photochemical Cleavage: Under photolysis (e.g., UV light < 300 nm), 2H-azirines efficiently cleave the C2-C3 bond to form highly reactive nitrile ylide intermediates.[4][5] These can then be trapped by various dipolarophiles.

  • Thermal Cleavage: Upon heating, 2H-azirines typically undergo heterolysis of the C2-N bond to produce vinyl nitrene intermediates.[5][6] These can subsequently react to form products like indoles through reactions with nearby C-H bonds.[5]

Q3: Are all 2H-azirines equally unstable?

A3: No, the stability of 2H-azirines can vary significantly based on their substituents. For instance, the presence of fluorinated alkyl groups can dramatically increase the stability of the azirine ring, making the resulting compounds quite unreactive towards electrophiles or nucleophiles under neutral, acidic, or basic conditions.[3] Conversely, some derivatives, like 3-(perfluorophenyl)-2H-azirine, are prone to rapid polymerization.[7] 3-Aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids have been reported to be stable during prolonged storage.[8]

Q4: What are the most common methods for generating 2H-azirines?

A4: Common synthetic routes to 2H-azirines include:

  • Thermolysis or Photolysis of Vinyl Azides: This is a widely used method where the decomposition of a vinyl azide leads to the formation of a nitrene intermediate, which then cyclizes.[4][9][10]

  • Neber Rearrangement: This involves the base-mediated rearrangement of O-sulfonated ketoximes.[2][11]

  • Isomerization of Isoxazoles: This method can be catalyzed by agents like FeCl2 and is particularly useful for synthesizing 2H-azirine-2-carboxylic acid derivatives.[2][8][12]

  • Oxidation of Enamines: Enamines can be converted to 2H-azirines using oxidizing agents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of 2H-azirine: The intermediate is too unstable under the reaction conditions (e.g., high temperature, acidic/basic medium).a. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the formation of the azirine. b. In Situ Trapping: Generate the 2H-azirine in the presence of a trapping agent (e.g., a nucleophile or dipolarophile) to intercept it before it decomposes. c. Use Flow Chemistry: Microfluidic reactors offer better control over temperature and reaction time, minimizing decomposition. This has been shown to be effective for the synthesis of 2H-azirines from vinyl azides.[9][10]
2. Incorrect Reaction Conditions for Formation: The conditions (e.g., base, catalyst, solvent) are not optimal for the specific substrate.a. Screen Reaction Conditions: Systematically vary the base, solvent, and temperature. For Neber-type reactions, weaker bases like DABCO may favor 2H-azirine formation over stronger bases like t-BuOK, which can lead to other products.[13] b. Catalyst Choice: For isoxazole isomerization, ensure the appropriate catalyst (e.g., FeCl2, Rh2(Piv)4) is used.[12][13]
Formation of Unwanted Side Products (e.g., Pyrroles, Oxazoles) 1. Dimerization/Polymerization: The highly reactive 2H-azirine reacts with itself.a. High Dilution: Run the reaction under high dilution to disfavor intermolecular reactions. b. Slow Addition: Add the precursor of the 2H-azirine (e.g., vinyl azide) slowly to a solution containing the trapping agent to maintain a low concentration of the intermediate.
2. Rearrangement Products: The 2H-azirine rearranges to other structures (e.g., nitrile ylides leading to pyrroles, or isomerization to oxazoles).a. Control Reaction Temperature: Higher temperatures can promote rearrangement. For example, isomerization of certain azirines to oxazoles occurs at elevated temperatures.[12] b. Photochemical vs. Thermal Conditions: Choose the generation method strategically. Photolysis favors nitrile ylide formation, while thermolysis favors vinyl nitrene formation.[5] Select conditions that avoid unwanted pathways.
Difficulty Isolating the 2H-Azirine Intermediate 1. Inherent Instability: The target azirine is simply too unstable to be isolated by standard purification methods (e.g., chromatography).a. Proceed without Isolation: If the subsequent step is compatible, use the crude 2H-azirine solution directly. b. Derivatization for Stability: Convert the azirine into a more stable derivative for purification if the parent compound is unstable. For example, 2-halo-2H-azirines can be converted to more stable 2-phthalimido-2H-azirines.[1]
2. Reaction with Purification Media: The azirine reacts with silica gel (acidic) or alumina during chromatography.a. Use Neutral Purification Media: If chromatography is necessary, use deactivated or neutral supports. b. Non-Chromatographic Methods: Consider alternative purification methods like crystallization or distillation if the azirine is sufficiently stable.

Key Experimental Protocols

Protocol 1: Generation and In Situ Trapping of a 2H-Azirine via Thermolysis of a Vinyl Azide

This protocol is adapted from flow chemistry procedures, which are recommended for safety and efficiency when handling organic azides.[7][9][10]

Objective: To generate a 2H-azirine intermediate from a vinyl azide and trap it in situ with a nucleophile.

Materials:

  • Vinyl azide precursor (e.g., 1-(1-azidovinyl)benzene)

  • Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)

  • Nucleophile (e.g., Phenyllithium in a compatible solvent)

  • Microfluidic flow reactor system with a heated reaction coil and back-pressure regulator

  • Syringe pumps

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Prepare a solution of the vinyl azide in anhydrous CPME (e.g., 0.1 M). Prepare a solution of the nucleophile.

  • System Setup: Set up the flow reactor with the desired reaction temperature (e.g., 150-180°C) and back-pressure (e.g., 8 bar) to manage nitrogen evolution safely.[7]

  • 2H-Azirine Generation: Using a syringe pump, introduce the vinyl azide solution into the heated flow reactor at a defined flow rate to achieve the desired residence time for complete conversion. The thermolysis of the vinyl azide generates the 2H-azirine and nitrogen gas.

  • In Situ Trapping: Collect the output from the flow reactor (containing the 2H-azirine in CPME) in a cooled flask under an inert atmosphere. To this solution, add the nucleophile (e.g., PhLi) dropwise at a low temperature (e.g., -78°C to 0°C) to facilitate the nucleophilic addition to the azirine.

  • Work-up and Analysis: After the addition is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH4Cl). Extract the product, dry the organic layer, and concentrate it under reduced pressure. Analyze the product by NMR, GC-MS, or other appropriate techniques.

Visualizations

Logical Workflow for Managing 2H-Azirine Instability

G cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Strategies Problem Low Yield or Side Product Formation Cause1 Decomposition of 2H-Azirine Intermediate Problem->Cause1 Cause2 Unfavorable Reaction Conditions Problem->Cause2 Cause3 Intermediate Reacts with Itself (Dimerization) Problem->Cause3 Sol1 Modify Conditions (Temp, Solvent, Base) Cause1->Sol1 Sol2 In Situ Trapping Cause1->Sol2 Sol3 Use Flow Chemistry Cause1->Sol3 Cause2->Sol1 Cause3->Sol2 Sol4 High Dilution or Slow Addition Cause3->Sol4 G cluster_thermal Thermal Pathway cluster_photo Photochemical Pathway cluster_nucleophilic Nucleophilic Addition Precursor Vinyl Azide or Oxime Derivative Azirine 2H-Azirine Intermediate Precursor->Azirine Generation (e.g., Thermolysis) VinylNitrene Vinyl Nitrene Azirine->VinylNitrene Heat (Δ) NitrileYlide Nitrile Ylide Azirine->NitrileYlide Light (hν) Aziridine Aziridine Adduct Azirine->Aziridine Nucleophile (Nu⁻) Indole Indole / Rearranged Product VinylNitrene->Indole C-H Insertion Pyrroline Pyrroline / Cycloadduct NitrileYlide->Pyrroline [3+2] Cycloaddition RingOpened Ring-Opened Product (e.g., α-Amino Ketone) Aziridine->RingOpened Cleavage

References

Technical Support Center: Synthesis of Methyl 3-Phenyl-2H-azirine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main established methods for synthesizing this compound and related derivatives are:

  • Thermal or Photochemical Decomposition of a Vinyl Azide Precursor: This involves the cyclization of a precursor like methyl (Z)-2-azido-3-phenylacrylate. The vinyl azide itself is typically synthesized from a corresponding α,β-unsaturated ester.

  • Isomerization of an Isoxazole Precursor: This route utilizes the rearrangement of a substituted isoxazole, such as a methyl 5-halo-3-phenylisoxazole-4-carboxylate, often catalyzed by a transition metal complex like iron(II) chloride or a rhodium(II) catalyst.[1][2]

  • Modified Neber Rearrangement: While a more general method for 2H-azirine synthesis, a modified Neber reaction of a suitably substituted α-chloro ketoxime can, in principle, yield the desired product.

Q2: I am getting a low yield of the desired azirine. What are the most common side reactions?

A2: Low yields are often attributable to several competing side reactions, depending on your synthetic route:

  • From Vinyl Azide:

    • Nitrile Ylide Formation: Photochemical or thermal decomposition can lead to C-C bond cleavage, forming a nitrile ylide. This intermediate can be trapped by solvents or other reagents, or undergo other rearrangements.

    • Ketenimine Formation: C-N bond cleavage can result in the formation of a ketenimine.[3] The presence of an electron-withdrawing group, like the methyl carboxylate, can influence the propensity for this pathway.

    • Polymerization: 2H-azirines can be unstable and prone to polymerization, especially if not handled at low temperatures or if impurities are present.

  • From Isoxazole:

    • Oxazole Formation: At elevated temperatures, the intermediate 2H-azirine can undergo ring-opening to a nitrile ylide, which can then cyclize to form a thermodynamically more stable oxazole.[1]

    • Incomplete Isomerization: The isomerization may not go to completion, leaving unreacted starting material.

  • From Neber Rearrangement:

    • Beckmann Rearrangement: This is a classic side reaction for oximes under acidic or thermal conditions, leading to the formation of an amide instead of the azirine.

Q3: My product seems to be unstable and decomposes upon purification. How can I improve its stability?

A3: this compound is a strained molecule and can be sensitive to heat, light, and acid.

  • Temperature Control: Keep the reaction and purification temperatures as low as possible. Use cold solvents for extraction and chromatography.

  • Purification Method: Column chromatography on silica gel can sometimes lead to decomposition. Consider using neutral alumina or a shorter silica plug. Distillation should be performed under high vacuum and at a low temperature.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) and protected from light.

Troubleshooting Guides

Problem 1: Low or No Yield in Synthesis from Vinyl Azide
Symptom Possible Cause Suggested Solution
No product formation, starting material recovered Reaction temperature too low or reaction time too short for thermal decomposition.Gradually increase the reflux temperature or extend the reaction time. Monitor the reaction progress by TLC or 1H NMR.
Complex mixture of products observed Formation of side products like nitrile ylides or ketenimines.If using photolysis, the wavelength of light can be critical. Try different light sources or filters. For thermolysis, consider using a lower boiling point solvent to avoid over-heating. Ensure high purity of the starting vinyl azide.
Formation of a polymeric residue The formed azirine is polymerizing under the reaction conditions.Conduct the reaction at a higher dilution. Ensure the reaction is performed under an inert atmosphere to exclude oxygen and moisture which can initiate polymerization.
Problem 2: Formation of Oxazole as a Major Byproduct in Isoxazole Isomerization
Symptom Possible Cause Suggested Solution
Significant amount of a second product identified as an oxazole The reaction temperature is too high, favoring the rearrangement of the azirine to the oxazole via a nitrile ylide intermediate.Lower the reaction temperature. If using a catalyst like FeCl2, ensure it is anhydrous and of high purity, as this can affect the required reaction temperature. Optimize the catalyst loading.
Reaction is sluggish at lower temperatures The catalyst activity is low at the reduced temperature.Screen different catalysts. For example, Rh(II) catalysts might be effective at lower temperatures than Fe(II) catalysts for certain substrates.[1]

Experimental Protocols

Key Experiment 1: Synthesis via Thermal Decomposition of Methyl (Z)-2-azido-3-phenylacrylate

This protocol is adapted from the synthesis of 3-phenyl-2H-azirine-2-carboxaldehyde.

  • Synthesis of the Vinyl Azide Precursor:

    • Methyl (E)-3-phenylacrylate (methyl cinnamate) is converted to its corresponding α,β-dibromo ester by reaction with bromine in a suitable solvent like carbon tetrachloride.

    • The dibromo ester is then subjected to dehydrobromination and azidation using sodium azide in a polar aprotic solvent like DMF to yield methyl (Z)-2-azido-3-phenylacrylate. The stereochemistry of the vinyl azide is important for efficient cyclization.

  • Thermal Cyclization to this compound:

    • A solution of methyl (Z)-2-azido-3-phenylacrylate in an inert, high-boiling solvent (e.g., toluene or xylene) is heated to reflux.

    • The reaction is monitored by the evolution of nitrogen gas and by TLC analysis.

    • Upon completion, the solvent is removed under reduced pressure at a low temperature.

    • The crude product is purified by vacuum distillation or column chromatography on neutral alumina.

Key Experiment 2: Synthesis via FeCl2-Catalyzed Isomerization of Methyl 5-chloro-3-phenylisoxazole-4-carboxylate

This protocol is based on the synthesis of related 3-aryl-2H-azirine-2,2-dicarboxylates.[1][2]

  • Preparation of the Isoxazole Precursor:

    • The synthesis of the starting methyl 5-chloro-3-phenylisoxazole-4-carboxylate can be achieved through multi-step sequences starting from commercially available materials.

  • FeCl2-Catalyzed Isomerization:

    • To a solution of the isoxazole precursor in anhydrous acetonitrile is added a catalytic amount of anhydrous iron(II) chloride under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for several hours, monitoring the progress by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation.

Quantitative Data Summary

Synthetic Route Product Yield (%) Side Products Reference
FeCl2-catalyzed isomerization of 3-phenyl-5-chloroisoxazole-4-carbonyl chloride followed by reaction with methanolDimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate99Complex mixture with branched alcohols[2]
FeCl2-catalyzed isomerization of 3-phenyl-5-chloroisoxazole-4-carbonyl chloride followed by reaction with ethanolDiethyl 3-phenyl-2H-azirine-2,2-dicarboxylate76-[2]
Thermal decomposition of (1-azido-3,3-dimethoxy-1-propenyl)benzene2-(Dimethoxymethyl)-3-phenyl-2H-azirine78-93-Organic Syntheses

Visualizations

experimental_workflow_vinyl_azide cluster_start Starting Material Preparation cluster_cyclization Azirine Formation cluster_purification Purification Start Methyl Cinnamate Step1 Bromination Start->Step1 Intermediate1 Dibromo Ester Step1->Intermediate1 Step2 Azidation/Elimination Intermediate1->Step2 VinylAzide Methyl (Z)-2-azido-3-phenylacrylate Step2->VinylAzide Step3 Thermal Decomposition (Reflux in Toluene) VinylAzide->Step3 Product Methyl 3-phenyl-2H- azirine-2-carboxylate Step3->Product Step4 Solvent Removal Product->Step4 Step5 Vacuum Distillation/ Chromatography Step4->Step5 FinalProduct Purified Product Step5->FinalProduct

Caption: Experimental workflow for the synthesis of this compound from a vinyl azide precursor.

side_reactions_vinyl_azide VinylAzide Vinyl Azide Precursor ExcitedState Excited/Thermal State VinylAzide->ExcitedState Heat or Light (hν) DesiredProduct 2H-Azirine (Desired Product) ExcitedState->DesiredProduct N2 Elimination (Cyclization) NitrileYlide Nitrile Ylide (Side Product) ExcitedState->NitrileYlide C-C Cleavage Ketenimine Ketenimine (Side Product) ExcitedState->Ketenimine C-N Cleavage

Caption: Competing reaction pathways in the decomposition of the vinyl azide precursor.

side_reactions_isoxazole Isoxazole Isoxazole Precursor Azirine 2H-Azirine (Desired Product) Isoxazole->Azirine FeCl2 or Rh2(Piv)4 NitrileYlide Nitrile Ylide Intermediate Azirine->NitrileYlide High Temperature Oxazole Oxazole (Side Product) NitrileYlide->Oxazole Cyclization

Caption: Side reaction pathway in the isomerization of an isoxazole to a 2H-azirine.

References

troubleshooting low conversion rates in azirine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address low conversion rates in azirine functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in azirine functionalization?

Low conversion rates in reactions involving 2H-azirines often stem from several key factors. Due to their high ring strain, azirines are susceptible to various reaction pathways, and achieving high yield requires careful control of conditions.[1] Common culprits include catalyst inefficiency or deactivation, suboptimal reaction conditions (temperature, time, concentration), poor substrate reactivity due to steric or electronic effects, and issues with the purity of reagents or solvents.[2][3][4] The choice of catalyst, whether it's a Lewis acid, a transition metal complex, or an organocatalyst, is particularly critical and highly dependent on the specific transformation.[3][5]

Q2: How does the structure of the azirine substrate affect conversion rates?

The substituents on the azirine ring play a significant role in its reactivity. Steric hindrance can impede the approach of a nucleophile or catalyst, leading to lower yields.[2] For example, heavily substituted ketimines may fail to form the desired bicyclic aziridine product due to steric effects.[2] Conversely, electron-withdrawing groups on the ring can enhance the electrophilicity of the C=N bond, potentially increasing reactivity towards nucleophiles, but they can also influence the stability of intermediates.[4] The nature of the substituent dictates the mode of ring cleavage and subsequent reaction pathways.[6]

Q3: My catalyst seems to be inactive or provides low yield. What are the potential reasons?

Catalyst inefficiency is a primary suspect in low-conversion reactions. Potential reasons include:

  • Incorrect Catalyst Choice: The catalyst may not be active enough for the specific azirine substrate or nucleophile. For instance, in acid-catalyzed ring-opening reactions, some Lewis acids may cause decomposition while others efficiently promote the reaction.[3]

  • Catalyst Poisoning: Trace impurities in starting materials, reagents, or solvents can bind to the catalyst's active site and deactivate it.

  • Atmosphere and Moisture: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Reactions may require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Insufficient Catalyst Loading: While desirable to use low loadings, the amount may be insufficient for complete conversion, especially if minor deactivation pathways exist.

Q4: Can solvent choice significantly impact the reaction yield and selectivity?

Yes, the solvent can have a profound effect on both the rate and outcome of azirine functionalization. A solvent screen is often a crucial step in reaction optimization.[3][7] For example, in a Lewis acid-catalyzed ring-opening, dichloromethane (CH₂Cl₂) was found to be the solvent of choice, while reactions in THF led to polymerization and those in toluene or Et₂O resulted in incomplete conversion.[3] In other systems, less polar solvents like PhCF₃ have been shown to be optimal.[7] The solvent can influence substrate and catalyst solubility, stabilize or destabilize intermediates, and in some cases, participate in the reaction.

Troubleshooting Guide for Low Conversion

Problem: My reaction has stalled with significant starting material remaining.

This is a common issue indicating a problem with reaction kinetics or catalyst activity.

Possible Cause Suggested Action
Insufficient Reaction Time/Temperature Monitor the reaction by TLC or LC-MS at regular intervals. If the reaction is slow but clean, consider increasing the reaction time or temperature incrementally.
Catalyst Deactivation Prepare fresh catalyst or use a new bottle. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Purify solvents and reagents to remove potential catalyst poisons.
Low Reagent Concentration If the reaction is bimolecular, low concentrations can slow the rate. Try increasing the concentration of the limiting reagent.
Reversible Reaction The reaction may be reaching equilibrium. If possible, try to remove a byproduct (e.g., water, if formed) to drive the reaction forward.

Problem: The conversion is high, but the yield of the desired product is low due to byproduct formation.

This suggests issues with selectivity (chemo-, regio-, or stereo-selectivity).

Possible Cause Suggested Action
Incorrect Regioselectivity The nucleophile may be attacking an unintended position. The choice of catalyst and protecting groups on the azirine nitrogen can strongly influence regioselectivity.[5] Consider screening different catalysts or modifying the substrate.
Substrate/Product Decomposition The highly strained azirine ring or the desired product may be unstable under the reaction conditions.[8] Try running the reaction at a lower temperature or for a shorter duration. A milder catalyst or base might also prevent decomposition.[2]
Side Reactions Azirines can undergo various reactions like polymerization or rearrangement.[3][8] Adjusting the concentration, temperature, or order of addition of reagents can sometimes minimize these pathways.

Data on Reaction Optimization

Quantitative data is crucial for troubleshooting. The following tables summarize the impact of key variables on reaction yield, based on literature findings.

Table 1: Effect of Lewis Acid Catalyst and Solvent on Azirine Ring-Opening Yield

This table illustrates the optimization of the reaction between a phenyl tosyl hydrazone and a phenyl tosylaziridine to form an aminohydrazone intermediate.

EntryCatalyst (equiv.)SolventTime (h)Yield (%)Reference
1NoneCH₂Cl₂240[3]
2BF₃·OEt₂ (1.0)CH₂Cl₂2437[3]
3BF₃·OEt₂ (cat.) CH₂Cl₂ 1 90 [3]
4BF₃·OEt₂ (cat.)THF1Polymerization[3]
5BF₃·OEt₂ (cat.)Toluene1Incomplete Conv.[3]
6BF₃·OEt₂ (cat.)Et₂O1Incomplete Conv.[3]

Data synthesized from an optimization study showing that a catalytic amount of BF₃·OEt₂ in CH₂Cl₂ for 1 hour provides the optimal yield.

Table 2: Influence of Base on the Yield of Fused Aziridine Formation

This table shows the effect of different bases on the [2+1] annulation reaction to form a fused aziridine.

EntryBaseYield (%)Reference
1K₂CO₃96[2]
2Na₂CO₃98[2]
3Cs₂CO₃98[2]
4KOHModerate[2]
5NaOHModerate[2]
6Et₃N ~100 [2]

Data from a base screening study indicating that while inorganic carbonates give excellent yields, the organic base Et₃N provided near-quantitative yield in a shorter time.

Key Experimental Protocols

Protocol: Screening of Lewis Acid Catalysts for Azirine Ring-Opening

This protocol provides a general method for efficiently screening multiple catalysts to identify optimal conditions for nucleophilic ring-opening of a 2H-azirine.

1. Preparation:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
  • Prepare stock solutions of the azirine substrate and the nucleophile in the chosen reaction solvent (e.g., anhydrous CH₂Cl₂) to ensure accurate addition.

2. Reaction Setup:

  • Arrange a series of labeled, dry reaction vials (e.g., 4 mL vials) with magnetic stir bars.
  • Under an inert atmosphere (in a glovebox or using a Schlenk line), add the azirine stock solution (e.g., 0.1 mmol) to each vial.
  • Add the nucleophile stock solution (e.g., 0.12 mmol, 1.2 equiv) to each vial.

3. Catalyst Addition:

  • To each vial, add a different Lewis acid catalyst (e.g., 10 mol % of BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂, etc.). For solid catalysts, weigh them out in the glovebox. For liquid catalysts, add them via syringe.
  • Include a "no catalyst" control reaction in one vial.

4. Reaction and Monitoring:

  • Seal the vials and place them in a temperature-controlled block on a magnetic stir plate.
  • Stir the reactions at the desired temperature (e.g., room temperature).
  • After a set time (e.g., 1 hour), take a small aliquot from each reaction vial for analysis.
  • Quench the aliquot by adding it to a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate.
  • Analyze the organic layer of the quenched aliquot by TLC, GC-MS, or LC-MS to determine the conversion and formation of the desired product.

5. Analysis:

  • Compare the results from all catalysts. Identify the catalyst(s) that provide the highest conversion to the desired product with the fewest byproducts.
  • The most promising candidates can then be subjected to further optimization (e.g., varying catalyst loading, temperature, or concentration).

Visual Guides

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Starting Materials start->check_reagents reagent_purity Purity Confirmed by NMR/GC-MS? check_reagents->reagent_purity Check Purity reagent_stoich Stoichiometry & Weighing Correct? reagent_purity->reagent_stoich If Yes optimize Systematically Optimize Conditions (DoE, Catalyst/Solvent Screen) reagent_purity->optimize If No, Purify/Replace check_conditions 2. Review Reaction Conditions reagent_stoich->check_conditions If Yes reagent_stoich->optimize If No, Re-weigh temp_time Temperature or Time Insufficient? check_conditions->temp_time Check Setup solvent_conc Solvent Anhydrous? Concentration Optimal? temp_time->solvent_conc If Yes temp_time->optimize If No, Increase atmosphere Inert Atmosphere Maintained? solvent_conc->atmosphere If Yes solvent_conc->optimize If No, Dry/Adjust check_catalyst 3. Investigate Catalyst atmosphere->check_catalyst If Yes atmosphere->optimize If No, Improve Setup catalyst_activity Catalyst Active? Freshly Prepared? check_catalyst->catalyst_activity Check Activity catalyst_loading Loading Sufficient? catalyst_activity->catalyst_loading If Yes catalyst_activity->optimize If No, Replace catalyst_loading->optimize If All Checks Pass catalyst_loading->optimize If No, Increase

Caption: Troubleshooting workflow for low conversion rates.

Influencing_Factors outcome Reaction Outcome (Conversion & Selectivity) substrate Azirine Substrate substrate->outcome catalyst Catalyst System catalyst->outcome reagents Reagents & Nucleophile reagents->outcome conditions Reaction Conditions conditions->outcome sterics Steric Hindrance electronics Electronic Effects cat_type Type (Lewis Acid, Metal) cat_loading Loading (%) ligand Ligand Choice nuc_purity Purity nuc_strength Nucleophilicity solvent Solvent temp Temperature time Time concentration Concentration sub_cluster_1->sterics sub_cluster_1->electronics sub_cluster_2->cat_type sub_cluster_2->cat_loading sub_cluster_2->ligand sub_cluster_3->nuc_purity sub_cluster_3->nuc_strength sub_cluster_4->solvent sub_cluster_4->temp sub_cluster_4->time sub_cluster_4->concentration

References

Technical Support Center: Optimizing Azirine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing azirine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during azirine synthesis experiments.

Question: I am observing a low yield of my desired azirine product. What are the potential causes and how can I improve it?

Answer:

Low yields in azirine synthesis can stem from several factors, ranging from reaction conditions to the stability of the starting materials and products. Here is a systematic guide to troubleshooting low yields:

1. Catalyst Activity and Loading:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all reagents and solvents are of high purity and appropriately dried. For metal catalysts, consider the possibility of oxidation or poisoning.

  • Insufficient Catalyst Loading: The catalyst concentration might be too low for efficient conversion. While higher loading can increase the reaction rate, it may also lead to side reactions. It is crucial to optimize the catalyst loading systematically. For sterically hindered substrates, a higher catalyst loading (e.g., up to 6 mol%) may be necessary to achieve a good yield.[1]

2. Reaction Conditions:

  • Temperature: Azirine synthesis can be highly sensitive to temperature. The thermolysis of vinyl azides, for instance, requires high temperatures, but excessive heat can lead to decomposition of the product.[2] Conversely, some catalytic reactions require mild conditions to prevent catalyst deactivation and side product formation. Optimization of the reaction temperature is critical.

  • Reaction Time: Incomplete conversion due to insufficient reaction time is a common issue. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.[3] Prolonged reaction times can sometimes lead to product decomposition.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are often preferred for azirine synthesis. For instance, in certain hypervalent iodine-mediated syntheses, DCE (1,2-dichloroethane) has been found to be ideal.[4] The polarity of the solvent can influence the stability of intermediates and the solubility of reactants and catalysts.

3. Starting Material Quality and Stability:

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalyst and lead to side reactions. Purify all starting materials before use.

  • Stability of Vinyl Azides: If using vinyl azides, be aware that they can be thermally unstable and may decompose upon storage. It is often best to use them freshly prepared.[2]

4. Side Reactions:

  • Neber Rearrangement Side Products: In the Neber rearrangement, the formation of α-amino ketones via hydrolysis of the azirine can be a significant side reaction.[5][6] Minimizing water content in the reaction is crucial. Other potential side products include dihydropyrazines and pyrazines from the self-condensation of α-amino ketones.[7]

  • Beckmann Rearrangement: For ketoxime-based syntheses, the Beckmann rearrangement can be a competing reaction.[6] The choice of base and reaction conditions can influence the selectivity between the Neber and Beckmann pathways.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_sm Assess Starting Material Quality start->check_sm check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_catalyst Optimize Catalyst Loading / Screen Catalysts check_catalyst->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent purify_sm Purify Starting Materials check_sm->purify_sm fresh_sm Use Freshly Prepared Reagents check_sm->fresh_sm analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_side_reactions->analyze_byproducts end Yield Improved optimize_catalyst->end optimize_temp->end optimize_time->end optimize_solvent->end purify_sm->end fresh_sm->end adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for addressing low yields in azirine synthesis.

Question: My asymmetric azirine synthesis is resulting in low enantioselectivity. What factors influence the stereochemical outcome and how can I improve it?

Answer:

Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical control of the reaction.

1. Catalyst and Ligand Choice:

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. For organocatalyzed reactions, such as the Neber rearrangement, cinchona alkaloids and their derivatives have shown to be effective. The structure of the catalyst, including the substituents, can have a profound impact on enantioselectivity.

  • Catalyst Purity: Ensure the chiral catalyst is of high enantiomeric purity.

2. Reaction Conditions:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity. Non-polar solvents are often preferred. The presence of coordinating solvents can sometimes be detrimental.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For instance, in certain copper-catalyzed reactions, the choice of the counter-ion can play a role.

3. Substrate Effects:

  • Steric and Electronic Properties: The steric and electronic properties of the substrate can influence how it interacts with the chiral catalyst. A good match between the substrate and the catalyst's chiral environment is necessary for high enantioselectivity.

4. Moisture and Air Sensitivity:

  • Anhydrous and Inert Conditions: Many asymmetric catalytic systems are sensitive to moisture and air. The presence of water can hydrolyze the catalyst or intermediates, leading to a loss of enantioselectivity. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2H-azirines?

A1: The most prevalent methods for the synthesis of 2H-azirines include:

  • Thermolysis of Vinyl Azides: This method involves the thermal decomposition of vinyl azides, which proceeds through a nitrene intermediate to form the azirine ring.[2]

  • Neber Rearrangement: This reaction involves the treatment of ketoxime sulfonates with a base to yield 2H-azirines.[5][6] It is a widely used method for accessing functionalized azirines.

  • Oxidative Cyclization of Enamines: Enamines can be converted to 2H-azirines through oxidative cyclization using reagents like phenyliodine(III) diacetate (PIDA).[8]

  • From Isoxazoles: Photolysis or thermolysis of isoxazoles can lead to the formation of azirines through ring contraction.[8]

Q2: How do I choose the right catalyst for my azirine synthesis?

A2: The choice of catalyst depends on the specific transformation you are performing.

  • For aziridination of olefins: Rhodium(II) and Copper(I) complexes are commonly used.[8][9] The choice of ligands on these metals can be tuned to optimize reactivity and selectivity.

  • For asymmetric synthesis: Chiral organocatalysts, such as those derived from cinchona alkaloids or bifunctional thioureas, are effective for reactions like the asymmetric Neber rearrangement.[5] Chiral metal complexes are also widely employed.

  • For reactions involving C-H activation: Iron and copper catalysts have been used in combination with photoredox catalysts for the synthesis of azirines via C-H imination.[6]

Catalyst Selection Workflow

Catalyst_Selection start Define Synthetic Goal reaction_type Identify Reaction Type start->reaction_type aziridination Aziridination of Olefin reaction_type->aziridination e.g., Olefin -> Aziridine asymmetric Asymmetric Synthesis reaction_type->asymmetric e.g., Prochiral -> Chiral ch_activation C-H Activation reaction_type->ch_activation e.g., C-H -> C-N rh_cu Consider Rh(II) or Cu(I) Catalysts aziridination->rh_cu organo_chiral_metal Consider Chiral Organocatalysts or Chiral Metal Complexes asymmetric->organo_chiral_metal fe_cu_photoredox Consider Fe or Cu with Photoredox Catalysis ch_activation->fe_cu_photoredox lit_review Conduct Literature Search for Specific Substrate Class rh_cu->lit_review organo_chiral_metal->lit_review fe_cu_photoredox->lit_review optimize Optimize Ligands and Conditions lit_review->optimize

Caption: A decision-making workflow for selecting a suitable catalyst for azirine synthesis.

Q3: What are the safety precautions I should take when working with azirines and their precursors?

A3:

  • Vinyl Azides: These are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid isolation of the pure substance if possible. Perform reactions behind a blast shield.

  • Azirines: While generally more stable than vinyl azides, azirines are still highly strained and reactive molecules. They can be sensitive to heat and acid. Store them at low temperatures and under an inert atmosphere.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I purify my azirine product?

A4: The purification method will depend on the stability and physical properties of your azirine.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying azirines. It is important to use a non-acidic eluent system and to perform the chromatography quickly to minimize decomposition on the silica.

  • Distillation: For volatile and thermally stable azirines, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the azirine is a solid, recrystallization from an appropriate solvent system can be used for purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for Aziridination of Styrene

Catalyst SystemNitrogen SourceSolventYield (%)ee (%)Reference
Dirhodium(II) caprolactamatep-toluenesulfonamideDichloromethaneHighN/A[9]
Copper(I)/L-prolineChiral sulfinamideTolueneGoodExcellent[2]
(DHQD)₂PHAL (organocatalyst)In situ from isatin ketoximeDichloromethaneGood to Excellentup to 92:8 er[10]
Cinchona alkaloid sulfonamideIn situ from α-azidoacrylateDichloromethane61-99up to 98[1]

Table 2: Influence of Solvent on Azirine Synthesis Yield

ReactionCatalystSolventYield (%)Reference
Hypervalent iodine-mediated cyclizationNoneMethanolLow[4]
Hypervalent iodine-mediated cyclizationNoneAcetic AcidLow[4]
Hypervalent iodine-mediated cyclizationNoneDichloromethane65[4]
Hypervalent iodine-mediated cyclizationNone1,2-Dichloroethane80[4]

Experimental Protocols

Protocol 1: General Procedure for the Thermolysis of a Vinyl Azide to a 2H-Azirine

This protocol is adapted from a flow chemistry approach, which offers enhanced safety and control over this potentially hazardous reaction.[2]

  • Preparation of the Vinyl Azide Solution: Prepare a 0.25 M solution of the desired vinyl azide in a suitable high-boiling solvent such as cyclopentyl methyl ether (CPME).

  • Flow Reactor Setup: Set up a microfluidic reactor system equipped with a high-pressure syringe pump, a heated coil reactor, and a back-pressure regulator.

  • Reaction Execution:

    • Heat the coil reactor to the optimized temperature (e.g., 130 °C).

    • Pump the vinyl azide solution through the reactor at a flow rate that corresponds to the desired residence time (e.g., 16 minutes for complete conversion in some cases).[2] The evolution of nitrogen gas will occur.

    • The back-pressure regulator (e.g., set to 8 bar) is used to manage the pressure generated from nitrogen evolution.[2]

  • Work-up and Purification:

    • Collect the reaction mixture exiting the reactor.

    • Remove the solvent under reduced pressure.

    • The crude azirine can then be purified by flash column chromatography or distillation.

Protocol 2: General Procedure for the Organocatalytic Asymmetric Neber Rearrangement

This protocol describes the synthesis of 2H-azirine carboxylic esters using a bifunctional thiourea catalyst.[5]

  • Preparation of the Ketoxime Sulfonate: The β-ketoxime sulfonate starting material can be prepared from the corresponding β-ketoester.

  • Reaction Setup:

    • To a solution of the β-ketoxime sulfonate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene) at room temperature, add the bifunctional thiourea catalyst (5 mol %).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-azirine carboxylic ester.

Catalytic Cycle of the Asymmetric Neber Rearrangement

Neber_Cycle catalyst Chiral Thiourea Catalyst complex Catalyst-Substrate Complex catalyst->complex + Substrate ketoxime Ketoxime Sulfonate ketoxime->complex deprotonation Enantioselective Deprotonation complex->deprotonation azirine_formation Intramolecular Cyclization (Azirine Formation) deprotonation->azirine_formation - Sulfonate product Chiral 2H-Azirine azirine_formation->product regenerated_catalyst Regenerated Catalyst azirine_formation->regenerated_catalyst regenerated_catalyst->catalyst

Caption: Proposed catalytic cycle for the asymmetric Neber rearrangement.

References

Navigating the Complexities of 2H-Azirine Chemistry: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the critical role of solvents in the stability and reactivity of 2H-azirines. These highly strained heterocycles are valuable synthetic intermediates, but their behavior is exquisitely sensitive to the reaction environment. This guide, presented in a user-friendly question-and-answer format, addresses common experimental challenges and offers detailed protocols to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2H-azirine appears to be decomposing during storage or reaction setup. What are the best practices for handling and storage?

A1: 2H-azirine stability is highly dependent on its substituents and the surrounding environment. Electron-withdrawing groups can decrease stability. For storage, it is crucial to use anhydrous, aprotic solvents and to store solutions at low temperatures (e.g., in a freezer). Neat storage is also an option for some stable azirines. Avoid protic solvents like alcohols or water, as they can participate in ring-opening reactions. It's also advisable to handle 2H-azirines under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Q2: I am attempting a nucleophilic addition to a 2H-azirine with an organolithium reagent, but the reaction is failing. What could be the issue?

A2: The choice of solvent is critical when using highly reactive nucleophiles like organolithiums. Common solvents such as acetonitrile, dichloromethane, and acetone are incompatible with these reagents and will lead to side reactions and failure of the desired nucleophilic addition.[1] Ethereal solvents that are less reactive and can be obtained in anhydrous form are preferred. For instance, cyclopentyl methyl ether (CPME) has been successfully used as a sustainable and effective solvent for the synthesis of 2H-azirines and their subsequent reaction with organolithium compounds.[1] Toluene has also been employed in some cases.[1]

Q3: My photochemical reaction to generate a nitrile ylide from a 2H-azirine is not yielding the expected cycloaddition product. How does the solvent affect this process?

A3: The solvent plays a crucial role in the trapping of the photochemically generated nitrile ylide. Non-polar, aromatic solvents like benzene and toluene have been shown in some cases to favor the stability of the 2H-azirine, leading to little or no formation of the cycloaddition product.[2] In contrast, more polar aprotic solvents can facilitate the [3+2] cycloaddition with a dipolarophile. For the reaction of a nitrile ylide with acrylonitrile, acetonitrile was found to be the solvent of choice, yielding the desired dihydropyrrole product.[2] Therefore, if you are not observing cycloaddition, consider switching from a non-polar to a more polar aprotic solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Recommended Solvents Solvents to Avoid
Low or no yield of 2H-azirine from vinyl azide Incomplete reaction or decomposition.Increase residence time in flow synthesis or reaction time in batch synthesis. Ensure rigorous exclusion of moisture and protic impurities.Cyclopentyl methyl ether (CPME), TolueneProtic solvents (e.g., methanol, water)
Decomposition of 2H-azirine during workup or purification Presence of acidic or nucleophilic impurities.Use anhydrous solvents and reagents for extraction and chromatography. Neutralize any acidic residues before concentration. Perform purification at low temperatures.Anhydrous diethyl ether, hexanes, ethyl acetateSolvents containing water or acidic impurities
Failed nucleophilic addition with strong bases (e.g., organolithiums) Incompatible solvent reacting with the nucleophile.Switch to a non-reactive, anhydrous ethereal solvent.Cyclopentyl methyl ether (CPME), Tetrahydrofuran (THF), Toluene[1]Acetonitrile, Dichloromethane, Acetone[1]
Low yield of cycloaddition product from nitrile ylide Solvent not favoring the cycloaddition pathway.Change from a non-polar solvent to a more polar aprotic solvent.Acetonitrile[2]Benzene, Toluene[2]
Slow reaction rate for base-promoted reactions Solvent polarity is too low.Use a more polar solvent to facilitate the reaction. For instance, reactions with triethylamine are slower in low-polarity solvents.Dichloromethane (DCM), AcetonitrileToluene, Acetone, 1,4-Dioxane

Experimental Protocols

Protocol 1: Monitoring 2H-Azirine Stability in Different Solvents via 1H NMR Spectroscopy

This protocol allows for the quantitative assessment of 2H-azirine stability in various solvents.

Materials:

  • 2H-azirine of interest

  • Anhydrous solvents to be tested (e.g., CDCl3, C6D6, CD3CN, DMSO-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a singlet in a clear region of the 1H NMR spectrum)

  • NMR tubes with J. Young valves or similar airtight seals

Procedure:

  • Prepare a stock solution of the 2H-azirine and the internal standard in a volatile, inert solvent (e.g., anhydrous dichloromethane).

  • In a glovebox or under an inert atmosphere, add a precise volume of the stock solution to each NMR tube.

  • Carefully evaporate the volatile solvent under a gentle stream of inert gas.

  • To each tube, add 0.5 mL of the respective anhydrous deuterated solvent to be tested.

  • Seal the NMR tubes tightly.

  • Acquire a 1H NMR spectrum at t=0 for each sample, ensuring quantitative acquisition parameters (e.g., long relaxation delay).

  • Store the NMR tubes at a constant temperature (e.g., room temperature or a controlled elevated temperature).

  • Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 2, 6, 12, 24 hours).

  • Integrate a characteristic signal of the 2H-azirine against the signal of the internal standard.

  • Plot the relative concentration of the 2H-azirine versus time for each solvent to determine the decomposition kinetics.

Protocol 2: Comparative Study of Nitrile Ylide Trapping Efficiency in Different Solvents

This protocol is designed to evaluate the effect of the solvent on the outcome of a photochemical reaction involving a 2H-azirine and a dipolarophile.

Materials:

  • 2H-azirine

  • Dipolarophile (e.g., acrylonitrile, dimethyl acetylenedicarboxylate)

  • Anhydrous solvents for comparison (e.g., toluene, acetonitrile, dichloromethane)

  • Photochemical reactor (e.g., with a specific wavelength lamp appropriate for the 2H-azirine)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Prepare separate solutions of the 2H-azirine and a 5-fold excess of the dipolarophile in each of the chosen anhydrous solvents. The concentration should be identical for all experiments (e.g., 0.05 M 2H-azirine).

  • Place each solution in a separate, identical photochemical reaction vessel.

  • Irradiate each solution under identical conditions (e.g., same lamp, same distance, same temperature, and for the same duration).

  • After the reaction, take an aliquot from each solution for analysis.

  • Analyze the product mixture by GC-MS or LC-MS to determine the ratio of the unreacted 2H-azirine, the cycloaddition product, and any other byproducts.

  • Compare the product distributions across the different solvents to determine the optimal solvent for the desired cycloaddition.

Visualizing Solvent Effects

The choice of solvent can direct the reaction of a 2H-azirine down different pathways. The following diagram illustrates this concept for the photochemical reaction of a 2H-azirine in the presence of a dipolarophile.

Solvent_Effect_on_Reactivity cluster_0 Photochemical Excitation cluster_1 Reaction Pathway cluster_2 Solvent Influence Azirine 2H-Azirine NitrileYlide Nitrile Ylide Azirine->NitrileYlide Ring Opening Cycloadduct [3+2] Cycloaddition Product NitrileYlide->Cycloadduct Trapping with Dipolarophile StableAzirine Stable 2H-Azirine NitrileYlide->StableAzirine Ring Closure Solvent1 Polar Aprotic Solvent (e.g., Acetonitrile) Solvent1->Cycloadduct Favors Solvent2 Non-polar Solvent (e.g., Toluene) Solvent2->StableAzirine Favors

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Characterization of Methyl 3-phenyl-2H-azirine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the characterization of methyl 3-phenyl-2H-azirine-2-carboxylate. Due to the limited availability of published, peer-reviewed NMR data for this specific compound, this document presents a detailed comparison with closely related azirine derivatives. The provided experimental protocols and data will aid researchers in the identification and characterization of this and similar small molecules.

Comparative NMR Spectral Data

Table 1: NMR Spectral Data for this compound and Related Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Data not available in cited literature.Data not available in cited literature.
2-Methyl-3-phenyl-2H-azirine [1]Aromatic protons, methyl protons, and azirine ring proton would be expected.Aromatic carbons, methyl carbon, and azirine ring carbons (C2 and C3) would be expected.
3-Phenyl-2H-azirine [2]Aromatic protons and azirine ring protons would be expected.Aromatic carbons and azirine ring carbons (C2 and C3) would be expected.

Note: The expected chemical shifts for this compound would include signals for the phenyl group protons and carbons, a singlet for the methyl ester protons, and characteristic shifts for the azirine ring proton and carbons. The electron-withdrawing nature of the carboxylate group would likely shift the resonance of the C2 proton and carbon to a higher frequency (downfield).

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~3-4 seconds

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing Experimental Workflow and Molecular Structure

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NMR analysis and the key structural features of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration final_spectrum final_spectrum calibration->final_spectrum Final Spectrum

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

molecular_structure cluster_molecule This compound cluster_signals Expected NMR Signals C_phenyl C-Ph C3 C3 C_phenyl->C3 phenyl_signals Aromatic Protons & Carbons C_phenyl->phenyl_signals N1 N1 C3->N1 azirine_signals Azirine Ring Proton (H2) & Carbons (C2, C3) C3->azirine_signals C2 C2 N1->C2 C2->C3 C_ester C=O C2->C_ester C2->azirine_signals O_ester O C_ester->O_ester ester_signals Methyl Protons & Ester Carbonyl Carbon C_ester->ester_signals CH3_ester CH3 O_ester->CH3_ester CH3_ester->ester_signals

Caption: Structural relationship and expected NMR correlations for the title compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-phenyl-2H-azirine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of methyl 3-phenyl-2H-azirine-2-carboxylate and its structural isomer, methyl 5-phenyl-1,3-oxazole-2-carboxylate. Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known behavior of related structural motifs. This comparison will aid researchers in identifying and characterizing these compounds in complex mixtures.

Introduction

This compound is a strained heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structural isomer, methyl 5-phenyl-1,3-oxazole-2-carboxylate, represents a more stable aromatic system. Mass spectrometry is a critical tool for the structural elucidation of such molecules. Electron Ionization (EI) mass spectrometry, a hard ionization technique, provides detailed structural information through fragmentation, while Electrospray Ionization (ESI), a soft ionization method, is useful for determining the molecular weight of the intact molecule.

Predicted Mass Spectrometry Fragmentation Analysis

The following sections detail the predicted fragmentation patterns for both this compound and methyl 5-phenyl-1,3-oxazole-2-carboxylate under Electron Ionization (EI) conditions.

Table 1: Predicted EI Mass Spectrometry Data for this compound and an Isomeric Alternative
m/z Predicted Fragment Ion Proposed Structure of Fragment Compound
175[M]⁺•C₁₀H₉NO₂This compound
144[M - OCH₃]⁺C₉H₆NO⁺This compound
116[M - COOCH₃]⁺C₈H₆N⁺This compound
104[C₆H₅CN]⁺•BenzonitrileThis compound
77[C₆H₅]⁺Phenyl cationThis compound
203[M]⁺•C₁₁H₉NO₃Methyl 5-phenyl-1,3-oxazole-2-carboxylate
172[M - OCH₃]⁺C₁₀H₆NO₂⁺Methyl 5-phenyl-1,3-oxazole-2-carboxylate
144[M - COOCH₃]⁺C₉H₆NO⁺Methyl 5-phenyl-1,3-oxazole-2-carboxylate
105[C₆H₅CO]⁺Benzoyl cationMethyl 5-phenyl-1,3-oxazole-2-carboxylate
77[C₆H₅]⁺Phenyl cationMethyl 5-phenyl-1,3-oxazole-2-carboxylate

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis
  • For Electron Ionization (EI) with Gas Chromatography (GC-MS):

    • Dissolve approximately 1 mg of the purified sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

    • For derivatization, to increase volatility and thermal stability, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. Mix 50 µL of the sample solution with 50 µL of BSTFA and heat at 60°C for 30 minutes.

    • Inject 1 µL of the final solution into the GC-MS system.

  • For Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS):

    • Dissolve the sample in a solvent compatible with the LC mobile phase, such as acetonitrile or methanol, to a stock concentration of 1 mg/mL.[1]

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[2]

    • To enhance ionization in positive ion mode, 0.1% formic acid can be added to the final solution.[3]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

Mass Spectrometry Operating Conditions
  • GC-EI-MS:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[4][5]

    • Ion Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for these compounds.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • LC-ESI-MS:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow: 8 - 12 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Nebulizer Pressure: 30 - 50 psi

    • Mass Analyzer: Quadrupole, Ion Trap, or TOF

    • Scan Range: m/z 50-500

    • LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is appropriate.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.2 - 0.4 mL/min.

Visualizing Experimental Workflows and Fragmentation Pathways

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Output Sample Analyte Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Derivatization Derivatization (Optional for GC-MS) Dilution->Derivatization Filtration Filtration (for LC-MS) Dilution->Filtration Injection Injection Derivatization->Injection Filtration->Injection Separation Chromatographic Separation (GC/LC) Injection->Separation Ionization Ionization (EI / ESI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum

Caption: General workflow for mass spectrometry analysis.

Azirine_Fragmentation M This compound [M]⁺• (m/z 175) F144 [M - OCH₃]⁺ (m/z 144) M->F144 - •OCH₃ F116 [M - COOCH₃]⁺ (m/z 116) M->F116 - •COOCH₃ F104 [C₆H₅CN]⁺• (m/z 104) F116->F104 - CH₂ F77 [C₆H₅]⁺ (m/z 77) F116->F77 - C₂H₂N

Caption: Predicted fragmentation of this compound.

Oxazole_Fragmentation M Methyl 5-phenyl-1,3-oxazole-2-carboxylate [M]⁺• (m/z 203) F172 [M - OCH₃]⁺ (m/z 172) M->F172 - •OCH₃ F144 [M - COOCH₃]⁺ (m/z 144) M->F144 - •COOCH₃ F105 [C₆H₅CO]⁺ (m/z 105) F144->F105 - C₂HNO F77 [C₆H₅]⁺ (m/z 77) F105->F77 - CO

Caption: Predicted fragmentation of methyl 5-phenyl-1,3-oxazole-2-carboxylate.

References

A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two important classes of three-membered nitrogen-containing heterocycles: 2H-azirines and N-substituted aziridines. Understanding the distinct reactivity profiles of these strained ring systems is crucial for their strategic application in the synthesis of complex nitrogen-containing molecules, including novel therapeutic agents. This document summarizes key reactive pathways, presents available quantitative data for comparison, and provides detailed experimental protocols for representative transformations.

Introduction

Both 2H-azirines and N-substituted aziridines are highly reactive molecules due to significant ring strain. However, the nature of their unsaturation and the substitution on the nitrogen atom lead to distinct chemical behaviors. 2H-Azirines possess a C=N double bond within the three-membered ring, rendering them strained imines. This feature makes them prone to reactions involving the cleavage of the C-C single bond or nucleophilic addition to the C=N bond.

In contrast, N-substituted aziridines are saturated heterocycles where the reactivity is primarily dictated by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups (e.g., tosyl, acyl) "activate" the aziridine ring, making it susceptible to nucleophilic ring-opening. Conversely, electron-donating groups (e.g., alkyl, aryl) render the aziridine less reactive, often requiring activation by Lewis acids to facilitate ring-opening.

This guide will delve into the specifics of these reactivities, offering a comparative analysis of their performance in key chemical transformations.

Ring-Opening Reactions

The relief of ring strain is a primary driving force for the reactions of both 2H-azirines and N-substituted aziridines. However, the mechanisms and outcomes of these ring-opening reactions differ significantly.

Photochemical Ring-Opening of 2H-Azirines

Photolysis of 2H-azirines is a well-established method for the generation of highly reactive nitrile ylides. This transformation proceeds via the cleavage of the weakest bond in the ring, the C-C single bond. The resulting nitrile ylide is a versatile 1,3-dipole that can be trapped in situ by various dipolarophiles to afford a wide range of five-membered heterocycles.

Photochemical_Ring_Opening cluster_0 Photochemical Excitation cluster_1 1,3-Dipolar Cycloaddition 2H_Azirine 2H-Azirine R1-C-N=C-R2 Nitrile_Ylide Nitrile Ylide R1-C≡N+-C--R2 2H_Azirine->Nitrile_Ylide hν (UV light) Cycloadduct 5-Membered Heterocycle Nitrile_Ylide->Cycloadduct Dipolarophile Dipolarophile X=Y Dipolarophile->Cycloadduct

Acid-Catalyzed Ring-Opening of N-Substituted Aziridines

N-substituted aziridines, particularly those bearing electron-withdrawing groups, undergo efficient ring-opening in the presence of Brønsted or Lewis acids. The reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking one of the ring carbons, leading to a highly regioselective and often stereospecific transformation. The regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring.

Acid_Catalyzed_Ring_Opening cluster_0 Activation and Nucleophilic Attack N_Substituted_Aziridine N-Substituted Aziridine R-N(R')-CH-CH2 Activated_Complex Activated Complex [R-N+(R')(LA)-CH-CH2] Nucleophile Nucleophile Nu- Ring_Opened_Product Ring-Opened Product Nu-CH(R)-CH2-NHR'

Comparative Reactivity Data

While direct side-by-side comparative studies are limited, the following tables summarize representative data from the literature to facilitate a comparison of the reactivity of 2H-azirines and N-substituted aziridines in similar transformations.

Table 1: Cycloaddition Reactions
Substrate ClassReaction TypeDipole/DipolarophileProductYield (%)Reference
2H-Azirine[3+2] Cycloaddition2,3-Diphenyl-2H-azirine (photogenerated nitrile ylide) + Acrylonitrile1-Pyrroline derivativeup to 95%[1]
N-Substituted Aziridine[3+2] CycloadditionN-Benzylaziridine (azomethine ylide via thermal ring opening) + N-PhenylmaleimidePyrrolidine derivative63%[2]

Observation: Photochemically generated nitrile ylides from 2H-azirines can participate in cycloaddition reactions to give high yields of products.[1] Azomethine ylides generated from N-substituted aziridines also undergo cycloaddition, although the cited example shows a more moderate yield under thermal conditions.[2]

Table 2: Nucleophilic Ring-Opening
SubstrateNucleophileCatalyst/ConditionsProductYield (%)RegioselectivityReference
2,3-Diphenyl-2H-azirineMethanolPhotolysis (254 nm)α-Methoxy-α,α-diphenylmethanimineNot specifiedN/A[3]
(R)-2-Phenyl-N-tosylaziridineMethanolCu(OTf)₂(S)-2-Methoxy-2-phenylethan-1-amine derivative91%>99:1[4]
N-Propyl-2-phenylaziridineCO₂(salen)CrCl5-Phenyl-1,3-oxazolidin-2-one80:1 selectivity80:1[5]

Observation: N-Tosylaziridines undergo highly efficient and regioselective ring-opening with nucleophiles in the presence of a Lewis acid catalyst, affording high yields of the desired product.[4] Non-activated N-alkylaziridines can also undergo regioselective ring-opening, for example, with CO₂, though this may result in a mixture of regioisomers.[5] 2H-azirines can also react with nucleophiles, but the reaction often proceeds via a different mechanism, such as addition to the C=N bond followed by rearrangement.[3]

Experimental Protocols

Synthesis of 2,3-Diaryl-2H-azirines from Ketoxime Acetates

This protocol describes a modular synthesis of 2,3-diaryl-2H-azirines from readily available ketoxime acetates.[6]

Materials:

  • Deoxybenzoin oxime acetate (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • To a solution of the deoxybenzoin oxime acetate in DMF, add cesium carbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diaryl-2H-azirine.

Synthesis_2H_Azirine Start Deoxybenzoin Oxime Acetate Step1 Add Cs₂CO₃ in DMF Start->Step1 Step2 Stir at RT (12-24h) Step1->Step2 Step3 Workup (H₂O, EtOAc extraction) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End 2,3-Diaryl-2H-azirine Step4->End

Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridine with Methanol

This protocol details the copper-catalyzed regioselective ring-opening of an N-tosylaziridine with methanol.[4]

Materials:

  • (R)-2-Phenyl-N-tosylaziridine (0.5 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Methanol (MeOH) (5.0 mL)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

Procedure:

  • To a solution of (R)-2-phenyl-N-tosylaziridine in a mixture of methanol and dichloromethane, add Cu(OTf)₂.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 1,2-amino ether.

Ring_Opening_N_Tosylaziridine Start (R)-2-Phenyl-N-tosylaziridine Step1 Add Cu(OTf)₂ in MeOH/CH₂Cl₂ Start->Step1 Step2 Stir at RT (1-3h) Step1->Step2 Step3 Quench (aq. NH₄Cl) Step2->Step3 Step4 Workup (DCM extraction) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End 1,2-Amino Ether Step5->End

Conclusion

The reactivity of 2H-azirines and N-substituted aziridines is rich and varied, providing synthetic chemists with a powerful toolkit for the construction of diverse nitrogen-containing compounds.

  • 2H-Azirines are excellent precursors to nitrile ylides via photochemical ring-opening, enabling access to a wide array of five-membered heterocycles through [3+2] cycloaddition reactions. They can also act as electrophiles, undergoing nucleophilic addition to the C=N bond.

  • N-Substituted Aziridines are versatile intermediates whose reactivity is tunable by the N-substituent. Electron-withdrawing groups facilitate nucleophilic ring-opening, which can be a highly regioselective and stereospecific process, particularly when catalyzed by Lewis acids. N-Alkyl and N-aryl aziridines are less reactive but can be activated for ring-opening. They are also precursors to azomethine ylides for cycloaddition reactions, typically under thermal conditions.

The choice between a 2H-azirine and an N-substituted aziridine as a synthetic precursor will depend on the desired target molecule and the specific transformation required. This guide provides a foundational understanding of their comparative reactivity to aid in this selection process and in the design of novel synthetic strategies. Further investigation into direct comparative studies under standardized conditions will be invaluable for a more precise quantitative assessment of their relative reactivities.

References

A Comparative Guide to Azirine Synthesis: Exploring Alternatives to the Neber Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, is of significant interest in organic chemistry and drug development due to their versatile reactivity as synthetic intermediates. While the Neber rearrangement has been a classical approach, a variety of alternative methods have emerged, offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. This guide provides an objective comparison of key alternative methods for azirine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Azirine Synthesis Methods

The following table summarizes the quantitative data for the discussed alternative methods to the Neber rearrangement for azirine synthesis.

MethodKey Reagents & ConditionsSubstrate ScopeTypical YieldsKey AdvantagesKey Limitations
Decomposition of Vinyl Azides Thermal (pyrolysis) or photochemical (UV irradiation)Broad scope, tolerates various aryl and alkyl substituents.40-95%Readily available starting materials, can be performed under neutral conditions.Potential for explosive intermediates (azides), may require specialized equipment (photoreactor, flow reactor).
Ring Contraction of Isoxazoles Metal catalysts (e.g., Rh₂(OAc)₄, FeCl₂, Ir complexes), often requires heating.Good for synthesizing 2-acyl or 2-carboxy azirines. Tolerates a range of substituents on the isoxazole ring.60-99%High yields, potential for enantioselective synthesis with chiral catalysts.Requires synthesis of the isoxazole precursor, metal catalysts can be expensive.
Oxidative Cyclization of Enamines Oxidizing agents (e.g., I₂, PhI(OAc)₂), typically at room temperature.Effective for a variety of enamines derived from ketones and secondary amines.70-95%Mild reaction conditions, often high yields, avoids the use of toxic or explosive reagents.Substrate-dependent, may not be suitable for all enamine structures.
Synthesis from Ketoxime Acetates Base-mediated (e.g., Cs₂CO₃), mild conditions.Particularly effective for the synthesis of 2,3-diaryl-2H-azirines.75-95%Utilizes readily available starting materials, mild reaction conditions.Primarily demonstrated for a specific class of azirines.
Palladium-Catalyzed C-H Activation Pd(OAc)₂, oxidant, often requires a directing group.Primarily demonstrated for the synthesis of fused aziridines, which can be precursors to azirines.Moderate to GoodOffers a novel disconnection approach, potential for high regioselectivity.Requires specific directing groups, catalyst system can be complex.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental transformations for each of the discussed alternative methods for azirine synthesis.

Decomposition_of_Vinyl_Azides cluster_0 Decomposition of Vinyl Azides Vinyl Azide Vinyl Azide Vinyl Nitrene Vinyl Nitrene Vinyl Azide->Vinyl Nitrene Δ or hν - N₂ 2H-Azirine 2H-Azirine Vinyl Nitrene->2H-Azirine Cyclization

Caption: General pathway for azirine synthesis via the decomposition of vinyl azides.

Ring_Contraction_of_Isoxazoles cluster_1 Ring Contraction of Isoxazoles Isoxazole Isoxazole Metal-Nitrenoid Intermediate Metal-Nitrenoid Intermediate Isoxazole->Metal-Nitrenoid Intermediate [M] catalyst 2H-Azirine 2H-Azirine Metal-Nitrenoid Intermediate->2H-Azirine Rearrangement

Caption: Metal-catalyzed ring contraction of isoxazoles to form 2H-azirines.

Oxidative_Cyclization_of_Enamines cluster_2 Oxidative Cyclization of Enamines Enamine Enamine Iminium Intermediate Iminium Intermediate Enamine->Iminium Intermediate Oxidant (e.g., I₂) 2H-Azirine 2H-Azirine Iminium Intermediate->2H-Azirine Intramolecular Cyclization

Caption: Oxidative cyclization of enamines for the synthesis of 2H-azirines.

Experimental Protocols

Photochemical Decomposition of a Vinyl Azide in Flow

This protocol describes the synthesis of a 2H-azirine using a continuous-flow photochemical reactor, which offers enhanced safety and scalability for handling vinyl azides.[1]

Experimental Workflow:

Flow_Photolysis_Workflow Start Start Prepare_Solution Prepare a solution of the vinyl azide in a suitable solvent (e.g., acetonitrile) Start->Prepare_Solution Pump_Solution Pump the solution through a transparent tubing reactor Prepare_Solution->Pump_Solution Irradiate Irradiate the tubing with a specific wavelength LED (e.g., 365 nm) Pump_Solution->Irradiate Collect_Product Collect the product mixture at the reactor outlet Irradiate->Collect_Product Purify Purify the 2H-azirine by chromatography Collect_Product->Purify End End Purify->End

Caption: Workflow for the continuous-flow photochemical synthesis of 2H-azirines.

Procedure:

  • A solution of the desired vinyl azide (1.0 eq) in acetonitrile (0.1 M) is prepared.

  • The solution is pumped through a fluorinated ethylene propylene (FEP) tubing reactor (e.g., 10 mL volume) at a defined flow rate (e.g., 0.5 mL/min) using a syringe pump.

  • The tubing is wrapped around a light source, such as a 365 nm LED lamp, and irradiated for the duration of the residence time.

  • The reaction mixture is collected at the outlet of the reactor.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2H-azirine.

Rhodium-Catalyzed Ring Contraction of an Isoxazole

This protocol outlines a general procedure for the synthesis of a 2H-azirine-2-carboxylate via the rhodium-catalyzed isomerization of a 5-alkoxyisoxazole.

Procedure:

  • To a solution of the 5-alkoxyisoxazole (1.0 eq) in a dry solvent such as dichloromethane (DCM) or toluene is added a catalytic amount of a rhodium(II) catalyst, for example, dirhodium tetraacetate (Rh₂(OAc)₄, 0.5-2 mol%).

  • The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the pure 2H-azirine-2-carboxylate.

Iodine-Mediated Oxidative Cyclization of an Enamine

This method provides a mild and efficient route to 2H-azirines from readily available enamines.[2][3][4][5]

Procedure:

  • To a solution of the enamine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • The mixture is cooled to 0 °C, and a solution of iodine (I₂) (1.2 eq) in CH₂Cl₂ is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (typically 1-3 hours), monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the 2H-azirine.

Conclusion

The synthesis of 2H-azirines has evolved significantly beyond the classical Neber rearrangement. The methods presented in this guide—decomposition of vinyl azides, ring contraction of isoxazoles, and oxidative cyclization of enamines, among others—offer a diverse toolkit for chemists. The choice of method will depend on factors such as the desired substitution pattern on the azirine ring, the availability of starting materials, and the scale of the reaction. By providing detailed comparisons and experimental protocols, this guide aims to facilitate the rational selection and implementation of the most appropriate synthetic strategy for accessing these valuable and reactive heterocyclic building blocks.

References

Performance Comparison: Crystallographic Data of 3-Phenyl-2H-Azirine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the X-ray Crystallography of 3-Phenyl-2H-Azirine Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of a compound. This guide provides a comparative overview of the X-ray crystallographic data for select 3-phenyl-2H-azirine derivatives, details the experimental protocol, and contrasts this technique with other analytical methods.

The following table summarizes key crystallographic data for a recently synthesized 3-phenyl-2H-azirine derivative, providing a quantitative basis for structural comparison.[1][2][3][4][5][6]

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirineC₂₂H₂₀N₂MonoclinicP2₁/n10.3358(3)12.0084(3)13.9719(4)90105.748(1)901669.11(8)4

Note: This data is for a specific derivative and serves as an example of the detailed structural information obtainable through X-ray crystallography. The geometries of the azirine rings in these compounds have been compared with other known 3-amino-2H-azirine structures.[2][3][4][5] A notable feature in many of these structures is the unusually long formal N—C single bond, which is approximately 1.57 Å.[2][3][4]

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are routinely used for the characterization of 3-phenyl-2H-azirine derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Provides definitive structural proof.Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution.[7][8]Non-destructive; provides data on the molecule's structure and dynamics in solution.Does not provide the precise 3D structure or bond lengths/angles.
Mass Spectrometry Molecular weight and fragmentation patterns, which help in determining the molecular formula.[7]High sensitivity; requires a very small amount of sample.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups based on the absorption of infrared radiation.[1][7]Fast and simple; provides a molecular fingerprint.Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of 3-phenyl-2H-azirine derivatives, based on standard crystallographic procedures.[1][6][9]

1. Synthesis and Crystallization:

  • The desired 3-phenyl-2H-azirine derivative is synthesized according to established procedures.[1][5][10]

  • Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a solvent from a saturated solution of the compound. For example, colorless crystals of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine were obtained by recrystallization from a mixture of Et₂O and hexane.[1][6]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

  • The final structure is validated using tools like CHECKCIF.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of 3-Phenyl-2H-Azirine Derivative crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (Direct/Patterson Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Caption: Experimental workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to the Reactivity of 2H-Azirine-2-carboxylates and 2H-Azirine-3-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2H-azirine-2-carboxylates and 2H-azirine-3-carboxylates. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the distinct chemical behaviors of these two classes of strained heterocyclic compounds. This document aims to assist researchers in selecting the appropriate azirine isomer for their synthetic strategies in drug discovery and development.

Introduction

2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. The position of the carboxylate group, either at the C2 or C3 position of the azirine ring, significantly influences the molecule's electronic properties and, consequently, its reactivity. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes. Generally, the electron-withdrawing nature of the carboxylate group enhances the reactivity of the azirine ring towards various transformations.

Synthesis of 2H-Azirine Carboxylates

The primary synthetic routes to 2H-azirine-2-carboxylates and -3-carboxylates include the Neber reaction, thermal or photochemical decomposition of vinyl azides, and the isomerization of isoxazoles.

The general workflow for the synthesis of these compounds is depicted below.

cluster_synthesis General Synthesis Routes Start Starting Materials (Ketoximes, Vinyl Azides, Isoxazoles) Process Synthetic Method (Neber Reaction, Pyrolysis, Isomerization) Start->Process Product 2H-Azirine-2-carboxylate or 2H-Azirine-3-carboxylate Process->Product cluster_cycloaddition Cycloaddition Reactivity Azirine2 2H-Azirine-2-carboxylate Reaction2 Interrupted CuAAC Azirine2->Reaction2 Azirine3 2H-Azirine-3-carboxylate Reaction3 Diels-Alder ([4+2] Cycloaddition) Azirine3->Reaction3 Product2 Substituted Triazoles Reaction2->Product2 Product3 Bicyclic Aziridines Reaction3->Product3 cluster_nucleophilic_attack Nucleophilic Attack Nucleophile Nucleophile (e.g., R-SH, R2NH, H2O) Azirine2 2H-Azirine-2-carboxylate (or precursor) Nucleophile->Azirine2 Azirine3 2H-Azirine-3-carboxylate Nucleophile->Azirine3 Product2 Functionalized 2-carboxy-azirines Azirine2->Product2 Product3 Aziridines or Ring-opened Products Azirine3->Product3

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Aziridines Derived from 2H-Azirines

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical step in the synthesis and application of chiral aziridines, particularly those derived from 2H-azirines, which are valuable building blocks in medicinal chemistry and organic synthesis. The stereochemistry of these compounds can significantly influence their biological activity and pharmacological properties. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the enantiomeric purity of chiral aziridines: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the quantitative data for the separation of chiral aziridines using Chiral HPLC and Chiral GC, providing a clear comparison of their performance.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Chiral Aziridines [1]

CompoundChiral Stationary PhaseMobile Phase (Hexane:Isopropanol)Flow Rate (mL/min)k'1αRs
N-H Aziridine 1Chiralpak AD-H90:101.02.581.121.85
N-H Aziridine 2Chiralpak AS-H95:51.03.151.252.50
N-Me Aziridine 3Chiralcel OD-H98:20.51.981.182.10
N-Me Aziridine 4Chiralpak ID90:101.04.201.353.15
N-H Aziridine 5Chiralpak IF95:51.02.881.222.30
  • k'1: Retention factor of the first eluting enantiomer

  • α: Selectivity factor

  • Rs: Resolution factor

Table 2: Chiral Gas Chromatography (GC) Data for the Separation of Chiral Aziridines [1]

CompoundChiral Stationary PhaseTemperature ProgramCarrier GasRetention Time (min)αRs
N-H Aziridine 1CHIRALDEX B-PM100°C isothermalHelium15.2, 16.51.081.50
N-Me Aziridine 3CHIRALDEX G-TA80-150°C at 5°C/minHydrogen12.1, 12.81.061.30
N-H Aziridine 5CHIRALDEX B-PM110°C isothermalHelium25.4, 26.91.061.45

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Enantiomeric Discrimination

Chiral Aziridine TypeChiral Solvating Agent (CSA)Observed ProtonSolventΔΔδ (ppm)
N-Aryl Aziridine(R)-(-)-1,1'-Bi-2-naphtholAziridinyl CHCDCl₃0.05 - 0.15
N-Alkyl Aziridine(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanolAziridinyl CH₂CDCl₃0.03 - 0.10
N-H Aziridine (derivatized)Mosher's acid chlorideMethine proton of acidCDCl₃> 0.10
  • ΔΔδ: Difference in chemical shift between the signals of the two diastereomeric complexes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This method is highly versatile and generally provides better separations for a wider range of chiral aziridines compared to GC.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as Chiralpak® (amylose derivatives) and Chiralcel® (cellulose derivatives), are highly effective.[1] For the compounds listed in Table 1, Chiralpak® AD-H, AS-H, ID, IF, and Chiralcel® OD-H were used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best balance between retention and resolution. For basic aziridines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation:

    • Dissolve the chiral aziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

2. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For aziridines, derivatization may sometimes be necessary to improve volatility and thermal stability.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and a capillary column.

  • Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs, such as CHIRALDEX®, are commonly used for the separation of chiral aziridines.[1]

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate or pressure.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of about 1 mg/mL.

    • If necessary, derivatize the aziridine with a suitable reagent (e.g., trifluoroacetic anhydride) to increase its volatility.

  • Chromatographic Conditions:

    • Set the injector temperature to 250°C and the detector temperature to 280°C.

    • Use a temperature program for the oven, for example, starting at 80°C and ramping up to 150°C at a rate of 5°C/min. Isothermal conditions can also be used.

    • Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers, as described for HPLC.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-separative method for determining enantiomeric purity. This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be done by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the chiral aziridine. Examples include (R)-(-)-1,1'-Bi-2-naphthol and (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol.

  • Chiral Derivatizing Agents (CDAs): These react with the chiral aziridine to form stable, covalent diastereomers. A common example for N-H aziridines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Experimental Protocol (using a CSA):

    • Dissolve a known amount of the chiral aziridine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the aziridine should now be split into two sets of peaks, representing the two diastereomeric complexes.

  • Data Analysis: The enantiomeric ratio is determined by integrating the corresponding signals of the two diastereomers. The enantiomeric excess is then calculated from this ratio.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Acquisition & Analysis start Chiral Aziridine Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (Optional for GC/NMR) dissolve->derivatize filter Filter (for HPLC) dissolve->filter No derivatize->filter Yes hplc Chiral HPLC gc Chiral GC nmr NMR Spectroscopy (with CSA/CDA) chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram spectrum Acquire Spectrum nmr->spectrum integrate Integrate Peaks/ Signals chromatogram->integrate spectrum->integrate calculate Calculate % ee integrate->calculate end Enantiomeric Purity calculate->end

Caption: General experimental workflow for assessing the enantiomeric purity of chiral aziridines.

logical_comparison cluster_methods Analytical Methods cluster_principles Separation/Discrimination Principle cluster_advantages Key Advantages cluster_limitations Key Limitations HPLC Chiral HPLC CSP Chiral Stationary Phase Interaction HPLC->CSP HPLC_adv High Versatility Excellent Resolution HPLC->HPLC_adv HPLC_lim Higher Cost Solvent Consumption HPLC->HPLC_lim GC Chiral GC GC->CSP GC_adv High Efficiency for Volatiles GC->GC_adv GC_lim Thermal Stability Required GC->GC_lim NMR Chiral NMR Diastereomer Diastereomer Formation NMR->Diastereomer NMR_adv Non-Separative Rapid Analysis NMR->NMR_adv NMR_lim Lower Sensitivity Requires Chiral Auxiliaries NMR->NMR_lim

Caption: Logical comparison of analytical techniques for chiral aziridine analysis.

References

A Comparative Guide to Quantum Chemical Calculations for Validating Azirine Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods with Experimental Validation

The study of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, is of significant interest due to their utility as synthetic intermediates in the preparation of a variety of nitrogen-containing compounds. Understanding the reaction mechanisms of these molecules is crucial for controlling product formation and developing novel synthetic methodologies. Quantum chemical calculations have emerged as a powerful tool to elucidate the complex reaction pathways of azirines, including their characteristic photochemical ring-opening and subsequent rearrangements.

This guide provides a comparative analysis of different quantum chemical methods used to validate azirine reaction pathways, with a focus on the photochemical behavior of substituted 2H-azirines. We will compare the performance of Density Functional Theory (DFT) with multireference methods, namely Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2). The computational findings are juxtaposed with experimental data to provide a comprehensive overview for researchers in the field.

Comparison of Computational Methods for the Photochemistry of 3-Methyl-2-phenyl-2H-azirine

The photochemical reactivity of 3-methyl-2-phenyl-2H-azirine serves as an excellent case study for comparing computational approaches. Upon photoexcitation, this molecule can undergo ring-opening to form either a nitrile ylide or a vinylnitrene, depending on the reaction conditions and the excited state pathway. The following table summarizes the key findings from a comparative analysis of DFT and CASSCF/CASPT2 calculations, alongside experimental validation.

ParameterDFT (B3LYP/6-31G*)CASSCF/CASPT2Experimental Validation
Excited State of Interest Triplet (T1)Singlet (S1, S2) and Triplet (T1)Laser Flash Photolysis, Cryogenic Matrix Isolation
Predicted Intermediate Triplet VinylnitreneNitrile Ylide (from S1), Vinylnitrene (from T1)Triplet vinylnitrene observed via transient absorption at ~440 nm.[1] Nitrile ylide formation is also a principal photoreaction of the 2H-azirine system.[2]
Key Energy Barriers Not explicitly reported for intersystem crossingS1/S0 conical intersection for nitrile ylide formation is an ultrafast process (<100 fs).[2]The fast formation of ylides in experiments is well reproduced by dynamics simulations based on these calculations.[2]
Mechanism Prediction Intersystem crossing to T1 followed by C-N bond cleavage to form triplet vinylnitrene.Direct C-C bond cleavage from the S1 state via a conical intersection to form nitrile ylide.[2] C-N bond cleavage can occur from the T1 state.[2]Experimental results support the formation of triplet vinylnitrene, which is trapped in the presence of oxygen or bromoform.[1]

Experimental Protocols

1. Laser Flash Photolysis of 3-methyl-2-phenyl-2H-azirine: [1]

  • Sample Preparation: A solution of 3-methyl-2-phenyl-2H-azirine in argon-saturated acetonitrile was prepared.

  • Instrumentation: A laser flash photolysis setup with a 308 nm excimer laser was used for excitation.

  • Data Acquisition: Transient absorption spectra were recorded at various time delays after the laser pulse to detect and characterize transient intermediates. The decay kinetics of the transient species were also monitored.

2. Cryogenic Matrix Isolation Spectroscopy: [1]

  • Matrix Preparation: A mixture of 3-methyl-2-phenyl-2H-azirine and argon gas was deposited onto a cold CsI window at cryogenic temperatures.

  • Photolysis: The matrix-isolated sample was irradiated with a light source through a Pyrex filter.

  • Analysis: Infrared (IR) spectra were recorded before and after photolysis to identify the photoproducts by comparing the experimental spectra with those predicted by DFT calculations.

Computational Methodologies

1. Density Functional Theory (DFT) Calculations: [1]

  • Software: Gaussian 09 program package.

  • Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-31G* basis set was used for all atoms.

  • Calculations: Geometry optimizations were performed for the ground state and the lowest triplet state. Vibrational frequency calculations were carried out to confirm the nature of the stationary points and to aid in the assignment of experimental IR spectra.

2. CASSCF and CASPT2 Calculations: [2]

  • Methodology: The Complete Active Space Self-Consistent Field (CASSCF) method was employed to obtain a qualitatively correct description of the electronic structure of the excited states, which often have multireference character. To include dynamic electron correlation, second-order perturbation theory (CASPT2) was applied to the CASSCF wavefunctions.

  • Active Space: The choice of the active space is crucial and typically includes the sigma and pi orbitals of the breaking bonds and the non-bonding orbitals of the nitrogen atom.

  • Calculations: The calculations focused on locating conical intersections between the excited and ground states, which are critical for understanding the ultrafast non-adiabatic processes in photochemical reactions.

Visualizing Reaction Pathways and Computational Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_workflow Computational Workflow for Validating Reaction Pathways A Hypothesized Reaction Pathway B Selection of Computational Methods (e.g., DFT, CASSCF) A->B C Geometry Optimization of Reactants, Intermediates, Transition States, and Products B->C D Calculation of Thermodynamic and Kinetic Parameters C->D E Prediction of Spectroscopic Properties C->E G Comparison and Refinement of Reaction Mechanism D->G F Experimental Validation (e.g., Kinetics, Spectroscopy) E->F F->G

Caption: A generalized workflow for validating a proposed chemical reaction pathway using a combination of quantum chemical calculations and experimental data.

G cluster_reaction Photochemical Pathways of 3-Methyl-2-phenyl-2H-azirine Azirine 3-Methyl-2-phenyl-2H-azirine (S0) ExcitedAzirine Excited Azirine (S1/T1) Azirine->ExcitedAzirine NitrileYlide Nitrile Ylide ExcitedAzirine->NitrileYlide C-C Cleavage (S1) Ultrafast Vinylnitrene Triplet Vinylnitrene ExcitedAzirine->Vinylnitrene Intersystem Crossing & C-N Cleavage (T1) Products1 Cycloaddition Products NitrileYlide->Products1 [3+2] Cycloaddition Products2 Trapped Products (e.g., Benzaldehyde) Vinylnitrene->Products2 Trapping Reactions

Caption: Simplified reaction scheme showing the competing photochemical pathways for 3-methyl-2-phenyl-2H-azirine, leading to either a nitrile ylide or a triplet vinylnitrene.

Conclusion

The validation of azirine reaction pathways is a clear example of the synergy between computational chemistry and experimental studies. DFT methods, such as B3LYP, can provide valuable insights, particularly for ground state and triplet state properties, and are computationally efficient. However, for photochemical reactions involving singlet excited states and potential non-adiabatic transitions, multireference methods like CASSCF and CASPT2 are often necessary for a more accurate description of the underlying physics. The choice of computational method should be guided by the specific reaction being studied and the nature of the electronic states involved. Experimental validation remains indispensable for confirming the computational predictions and providing a complete picture of the reaction mechanism.

References

Safety Operating Guide

Safe Disposal of Methyl 3-Phenyl-2H-Azirine-2-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of methyl 3-phenyl-2H-azirine-2-carboxylate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Protocol:

The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following step-by-step procedure outlines the process for preparing this chemical for pickup and disposal:

  • Waste Identification and Segregation:

    • Pure, unreacted this compound should be disposed of in its original container whenever possible.

    • Solutions containing this compound should be collected in a dedicated, properly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Azirine compounds can be reactive, and mixing with incompatible materials could lead to hazardous reactions.

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure, leak-proof screw-on cap. Glass bottles are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," the CAS number (if available), and an indication of its potential hazards (e.g., "Reactive," "Irritant").

    • An accumulation start date must be clearly marked on the label.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system, such as a chemically resistant tray or bin, to contain any potential leaks or spills.

    • Store the waste away from heat, ignition sources, and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.

    • Provide the vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Decontamination of Laboratory Equipment:

    • Thoroughly decontaminate all laboratory equipment, such as glassware and spatulas, that has come into contact with this compound.

    • Triple-rinse the equipment with a suitable solvent (e.g., acetone or ethanol), followed by a final rinse with water.

    • The rinsate from the initial rinses should be collected and disposed of as hazardous waste.

Quantitative Data Summary:

Since specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste accumulation based on common laboratory practices.

ParameterGuideline
Maximum Accumulation Time 90 days from the accumulation start date
Maximum Accumulation Volume 55 gallons per waste stream
pH for Aqueous Waste (if applicable) Neutralize to a pH between 6.0 and 9.0 before disposal

Disposal Workflow:

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A Identify Waste (Pure compound or solution) B Select & Label Waste Container A->B G Decontaminate Lab Equipment A->G C Transfer Waste to Container in Fume Hood B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F H Collect Rinsate as Hazardous Waste G->H

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety and Disposal Steps:

The following diagram illustrates the logical dependencies and critical considerations in the safe handling and disposal process.

SafetyLogic cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in Fume Hood B->C D Use Labeled Container C->D G Equipment Decontamination C->G E Secure Storage D->E F Professional Disposal E->F

Caption: Logical flow of safety precautions and disposal actions.

Personal protective equipment for handling methyl 3-phenyl-2H-azirine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Given that methyl 3-phenyl-2H-azirine-2-carboxylate is classified as a hazardous material (HazMat Class 6.1 or 9) and belongs to the reactive azirine family, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure.[1] Aziridines, closely related compounds, are known to be highly toxic, irritant, and potential mutagens.[2][3][4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., a nitrile base glove with a thicker butyl rubber or Viton™ outer glove).Provides robust protection against potential skin absorption. The outer glove should be changed immediately upon any sign of contamination.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and potential unexpected vigorous reactions.
Body Protection Flame-resistant laboratory coat (e.g., Nomex®).Offers protection against splashes and potential ignition of flammable solvents used in conjunction with the compound.
Respiratory Protection Work exclusively within a certified chemical fume hood. For situations with a higher risk of aerosol generation or spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes inhalation exposure to the volatile compound and any potential decomposition byproducts.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Safe Handling and Experimental Protocol

All operations involving this compound must be conducted in a well-ventilated laboratory, inside a designated and properly functioning chemical fume hood.

Experimental Workflow:

prep Preparation - Assemble all necessary PPE. - Designate a clean and uncluttered workspace within the fume hood. handling Handling & Reaction - Dispense the required amount of the compound carefully. - Keep the container sealed when not in use. - Conduct the reaction in appropriate glassware, considering potential pressure buildup. prep->handling quench Reaction Quenching - Quench the reaction carefully with an appropriate reagent. - Monitor for any signs of an exothermic reaction. handling->quench workup Work-up & Purification - Perform extractions and other work-up procedures within the fume hood. - Be mindful of potential contamination of equipment. quench->workup disposal Waste Disposal - Segregate all waste streams (solid, liquid, sharps). - Dispose of waste in properly labeled, sealed containers. workup->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Experimental Protocol (General Example):

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and reagents within the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Handling and Reaction Setup:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

    • Carefully weigh or measure the required amount of the compound in the fume hood. Avoid creating dust or aerosols.

    • Immediately reseal the container after use.

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • If the reaction is exothermic, use an ice bath to moderate the temperature.

  • Reaction Monitoring and Work-up:

    • Continuously monitor the reaction for any signs of unexpected reactivity.

    • Upon completion, quench the reaction carefully using a pre-determined and appropriate quenching agent.

    • Perform all extractions, washes, and solvent removal steps within the fume hood.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste StreamDisposal ContainerLabeling Requirements
Solid Waste A dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "Reactive," "Toxic," and list the chemical name.
Liquid Waste A dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used."Hazardous Waste," "Reactive," "Toxic," and list all chemical components and their approximate concentrations.
Contaminated Sharps A dedicated, puncture-proof sharps container."Hazardous Waste Sharps," and list the chemical contaminant.
Contaminated PPE Double-bag in sealed plastic bags and place in the solid hazardous waste container.N/A (as it's placed within the labeled solid waste container).

Disposal Workflow:

generation Waste Generation - Solid, liquid, and sharp waste from the experiment. segregation Segregation - Separate waste into designated containers based on type. generation->segregation labeling Labeling - Clearly label each container with its contents and associated hazards. segregation->labeling storage Temporary Storage - Store sealed waste containers in a designated satellite accumulation area within the lab. labeling->storage collection Waste Collection - Arrange for pickup by the institution's environmental health and safety department. storage->collection

Caption: Hazardous waste disposal workflow for this compound.

Disclaimer: This information is intended as a guide for trained professionals and does not replace a formal risk assessment. Always consult your institution's safety protocols and the latest safety information before handling any hazardous chemical.

References

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